Technical Whitepaper: Scalable Synthesis of 2-Amino-2-methyl-pentan-3-ol
Executive Summary This technical guide details the synthesis of 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6), a sterically congested -amino alcohol. This structural motif serves as a critical precursor for oxazoline li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthesis of 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6), a sterically congested
-amino alcohol. This structural motif serves as a critical precursor for oxazoline ligands used in asymmetric catalysis and as a building block in the synthesis of complex pharmaceutical intermediates.
The synthesis challenges lie in the steric bulk of the quaternary carbon at the C2 position and the reversibility of the C-C bond formation. This guide presents a robust, two-step protocol:
Henry Reaction (Nitroaldol): Coupling 2-nitropropane with propanal.
Chemoselective Reduction: Converting the nitro group to a primary amine without hydrogenolysis of the hydroxyl group.
Retrosynthetic Analysis & Strategy
The most direct disconnection for 1,2-amino alcohols featuring a quaternary carbon is the Henry Reaction . By disconnecting the C2-C3 bond, we identify two commercially available precursors: 2-nitropropane and propanal .
Strategic Considerations
Steric Hindrance: The nucleophile (2-nitropropane anion) is bulky. Standard bases may result in low conversion due to the retro-Henry reaction (equilibrium favoring starting materials).
Chemoselectivity: The subsequent reduction must target the nitro group (
) exclusively, leaving the C3-hydroxyl () intact.
Figure 1: Retrosynthetic logic flow identifying the critical C-C bond formation step.
Experimental Protocol
Step 1: The Henry Reaction (C-C Bond Formation)
Objective: Synthesis of 2-methyl-2-nitropentan-3-ol.
Mechanism: Base-catalyzed nucleophilic addition of the nitronate anion to the aldehyde.[1][2]
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
Charging: Add 2-nitropropane (1.2 equiv) and anhydrous THF. Cool the solution to 0°C using an ice bath.
Catalysis: Add DBU (0.05 equiv) dropwise. The solution may turn slightly yellow, indicating nitronate formation.
Addition: Add propanal (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature
.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours.
Process Control: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. Look for the disappearance of propanal.
Quench: Cool to 0°C and quench with saturated aqueous
.
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo at low temperature ().
Critical Note:
-nitro alcohols are thermally unstable and prone to retro-Henry decomposition. Do not distill. Proceed immediately to reduction.
Step 2: Chemoselective Hydrogenation
Objective: Reduction of the nitro group to a primary amine.
Method: Catalytic Hydrogenation (Raney Nickel).[3][4]
Reagents & Materials
Reagent
Role
Crude Nitro Alcohol
Substrate
Raney Nickel (Slurry)
Catalyst (High surface area)
Methanol
Solvent
Hydrogen Gas ()
Reductant (50 psi / 3.4 bar)
Protocol
Safety Check: Raney Nickel is pyrophoric. Handle under water or inert atmosphere.
Loading: In a Parr hydrogenation bottle or high-pressure autoclave, dissolve the crude nitro alcohol in Methanol (0.2 M).
Catalyst Addition: Carefully add Raney Nickel (approx. 10-20 wt% relative to substrate) as a slurry in water/methanol.
Hydrogenation:
Purge the vessel with
(), then ().
Pressurize to 50 psi (3.4 bar) with
.
Shake/Stir vigorously at room temperature for 4–6 hours.
Exotherm Warning: The reduction is exothermic. Monitor temperature; if it exceeds 40°C, pause agitation.
Filtration: Filter the mixture through a pad of Celite® under an inert atmosphere (Argon/Nitrogen) to remove the pyrophoric catalyst. Wash the pad with Methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.
Purification and Characterization
The crude amino alcohol is a viscous liquid that may require vacuum distillation for high purity.
Distillation: Perform Kugelrohr or fractional distillation under high vacuum (<1 mmHg).
Expected Boiling Point: The amino alcohol will boil significantly higher than the nitro precursor due to hydrogen bonding. Expect >80°C at 1 mmHg.
Solidification: If the product is a solid (diastereomers may vary), recrystallization from
/Hexane is preferred.
Analytical Data (Expected)
IR (Neat): Broad band ~3300-3400
(OH/NH stretch).
1H NMR (CDCl3):
0.9 (t, 3H, terminal methyl).
1.1 (s, 3H, ).
1.2 (s, 3H, ).
3.2-3.5 (m, 1H, ).
Process Visualization
The following diagram illustrates the complete workflow, highlighting critical control points (CCPs) where yield loss often occurs.
Figure 2: End-to-end process flow. Note the direct transition from Quench to Hydrogenation to avoid thermal degradation of the nitro-alcohol.
Safety & Troubleshooting
Critical Hazards
2-Nitropropane: Classified as a Group 2B carcinogen. Use primarily in a fume hood with double-gloving (Nitrile).
Raney Nickel: Pyrophoric when dry. Never expose to air without a solvent blanket. Dispose of in a dedicated waste container containing water.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Retro-Henry Reaction
Ensure temperature does not exceed 25°C. Increase reaction time or catalyst loading.
Incomplete Reduction
Catalyst Poisoning
Ensure starting material is free of sulfur/halides. Increase pressure to 100 psi.
Product Coloration
Oxidation of Amine
Store product under Nitrogen/Argon. Distill immediately before use.
References
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.
Ballini, R., et al. (2007). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Chemical Reviews, 107(11), 5366-5386.
PubChem. (n.d.).[6][7] "2-Amino-2-methylpentan-3-ol Compound Summary." National Library of Medicine.
Common Organic Chemistry. (2023). "Nitro Reduction - Common Conditions." Common Organic Chemistry.
Physicochemical Profiling and Applied Mechanistic Workflows of 2-Amino-2-methyl-pentan-3-ol
A Technical Whitepaper for Chemical Synthesis, Drug Development, and Environmental Engineering Professionals Molecular Architecture and Rationale In the landscape of specialty amino alcohols, 2-Amino-2-methyl-pentan-3-ol...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Chemical Synthesis, Drug Development, and Environmental Engineering Professionals
Molecular Architecture and Rationale
In the landscape of specialty amino alcohols, 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) occupies a unique physicochemical niche. Structurally characterized by a primary amine attached to a tertiary alpha-carbon, which is in turn adjacent to a secondary hydroxyl group, this molecule exhibits profound steric hindrance [1].
For researchers and engineers, this specific steric environment is not merely a structural trivia—it is the functional driver of the molecule's utility. In pharmaceutical synthesis, such sterically congested chiral centers serve as robust building blocks for pharmacophores that resist rapid enzymatic degradation. In environmental engineering, specifically in carbon capture and storage (CCS), this steric bulk fundamentally alters the reaction kinetics and thermodynamics of acid gas (CO₂) absorption, doubling theoretical capacity compared to unhindered primary amines [3].
Quantitative Physicochemical Profiling
Understanding the baseline physicochemical properties of 2-Amino-2-methyl-pentan-3-ol is critical for predicting its phase behavior, solubility, and reactivity in both aqueous and organic systems. The molecule's low XLogP3 value indicates high hydrophilicity, driven by the dual hydrogen-bonding capabilities of the amine and hydroxyl moieties [1].
Table 1: Core Physicochemical and Structural Descriptors
Property
Value
Scientific Implication
IUPAC Name
2-amino-2-methylpentan-3-ol
Defines the specific branching and functional group placement.
CAS Number
89585-20-6
Unique identifier for regulatory and procurement tracking [1][2].
Molecular Formula
C₆H₁₅NO
Indicates a highly saturated, aliphatic backbone.
Molecular Weight
117.19 g/mol
Low molecular weight facilitates high molarity in aqueous solutions[1].
Exact Mass
117.115 Da
Critical for high-resolution mass spectrometry (HRMS) validation [1].
XLogP3
0.2
Highly hydrophilic; ideal for aqueous absorption systems [1].
Topological Polar Surface Area
46.3 Ų
Predicts excellent aqueous solvation and potential membrane permeability [1].
SMILES
CCC(C(C)(C)N)O
Useful for computational modeling and in silico docking studies.
Mechanistic Causality in Acid Gas Scrubbing (The Steric Advantage)
As a Senior Application Scientist, it is vital to look beyond what a chemical does and explain why it does it. 2-Amino-2-methyl-pentan-3-ol is frequently cited in advanced patent literature as a highly efficient sterically hindered amine for CO₂ removal from combustion exhaust gases [3].
The Causality of Steric Hindrance:
When a standard, unhindered primary amine (like monoethanolamine, MEA) reacts with CO₂, it forms a highly stable carbamate ion. This reaction consumes two moles of amine for every one mole of CO₂ captured (a 0.5 theoretical loading capacity).
However, the bulky methyl and ethyl groups surrounding the alpha-carbon in 2-Amino-2-methyl-pentan-3-ol create a localized steric clash. When CO₂ undergoes nucleophilic attack by the amine nitrogen, the resulting carbamate intermediate is highly unstable. The steric strain forces the rapid hydrolysis of this carbamate into bicarbonate (HCO₃⁻) and a protonated amine. This mechanistic shift alters the stoichiometry to a 1:1 ratio, effectively doubling the theoretical CO₂ loading capacity and significantly lowering the thermal energy required for solvent regeneration [3].
Fig 1: Mechanistic pathway of CO₂ capture by sterically hindered 2-Amino-2-methyl-pentan-3-ol.
Self-Validating Experimental Protocol for CO₂ Absorption
Trustworthiness in chemical engineering relies on self-validating experimental designs. The following protocol outlines a highly controlled methodology for evaluating the CO₂ absorption kinetics of 2-Amino-2-methyl-pentan-3-ol, incorporating a dual-verification mass balance system.
Step-by-Step Methodology
Solvent Preparation: Prepare a 30 wt% aqueous solution of 2-Amino-2-methyl-pentan-3-ol using ultra-pure deionized water. Verify the exact amine concentration via acid-base titration using 1.0 N HCl and a methyl orange indicator.
System Initialization: Transfer 200 mL of the absorbent solution into a jacketed glass reactor. Circulate thermostated fluid to maintain a constant absorption temperature of 40.0 ± 0.1 °C.
Gas Introduction: Introduce a simulated exhaust gas mixture (e.g., 15% CO₂ / 85% N₂ by volume) through a sintered glass sparger at a controlled flow rate of 1.0 L/min using mass flow controllers.
Primary Data Acquisition (Inline): Route the reactor effluent gas through a condenser (to remove moisture) and into a continuous Non-Dispersive Infrared (NDIR) CO₂ analyzer. Log the breakthrough curve until the effluent CO₂ concentration matches the feed (saturation).
Secondary Validation (Titration): To ensure scientific integrity and close the mass balance, extract a 5.0 mL aliquot of the saturated liquid. Perform a Chittick apparatus analysis or a BaCl₂ precipitation titration to quantify the exact moles of dissolved inorganic carbon (bicarbonate). Crucial Check: The integrated area under the NDIR breakthrough curve must match the liquid-phase titration within a ±2% margin of error.
Thermal Regeneration: Heat the rich solution to 120 °C under reflux. Measure the volume of desorbed CO₂ to calculate the cyclic capacity of the amine.
Fig 2: Self-validating experimental workflow for evaluating CO₂ absorption and regeneration.
Implications in Drug Development and Ligand Design
Beyond environmental applications, 2-Amino-2-methyl-pentan-3-ol is highly relevant to drug development professionals. Amino alcohols are privileged scaffolds in medicinal chemistry. The dense steric hindrance around the amine group in this specific molecule provides a unique pharmacokinetic advantage: it shields the amine from rapid oxidative deamination by monoamine oxidase (MAO) enzymes.
Furthermore, the presence of adjacent chiral centers allows this molecule to be utilized as a chiral auxiliary or a bidentate ligand in asymmetric transition-metal catalysis. When designing active pharmaceutical ingredients (APIs), incorporating this moiety can improve the lipophilicity-to-polar-surface-area ratio, potentially optimizing blood-brain barrier (BBB) penetration while maintaining sufficient aqueous solubility for oral formulation.
References
PubChem. "2-Amino-2-methyl-pentan-3-OL | C6H15NO | CID 226834 - PubChem". National Institutes of Health (NIH).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of 2-amino-2-methylpentan-3-ol (C₆H₁₅NO) presents a classic yet intricate challenge in small-molecule characterization. While the molecular weight is low (117.19 g/mol ), the presence of a quaternary carbon adjacent to a chiral center creates a steric and magnetic environment that complicates routine spectral assignment. This guide details the step-by-step elucidation workflow, emphasizing the discrimination of diastereotopic groups and the determination of absolute stereochemistry using derivatization protocols.
Synthesis Context & Isolation Logic
Understanding the origin of the analyte is the first step in elucidation, as it predicts likely impurities (enantiomers vs. diastereomers). 2-Amino-2-methylpentan-3-ol is typically synthesized via the addition of ethylmagnesium bromide to 2-amino-2-methylbutanal or the reduction of the corresponding
-amino ketone.
Critical Impurity Profile:
Regioisomers: 2-amino-3-methylpentan-2-ol (from migration during synthesis).
Stereoisomers: The molecule possesses one chiral center at C3. However, if the precursor was chiral, diastereomeric mixtures are possible.
Solubility: Highly polar due to the 1,2-amino alcohol motif; extraction requires polar organic solvents (e.g., DCM/Isopropanol 9:1) from basic aqueous media (pH > 12).
Elucidation Workflow
The following decision tree outlines the logical progression from isolation to absolute configuration assignment.
Figure 1: Logical workflow for the structural assignment of hindered amino alcohols.
Mass Spectrometry: Fragmentation Mechanics
For small amino alcohols, Electrospray Ionization (ESI) in positive mode is preferred over Electron Impact (EI) to preserve the molecular ion
.
Primary Data Points:
Molecular Ion:
().
Nitrogen Rule: The odd nominal mass (117 Da) confirms an odd number of nitrogen atoms (1).
Fragmentation Pathway (
-Cleavage):
The most diagnostic feature of -amino alcohols is -cleavage. The bond between C2 (quaternary amine) and C3 (alcohol) is weak due to the stability of the resulting iminium and oxonium ions.
Fragment A (Amine side): Cleavage yields the stabilized iminium ion
.
Fragment B (Alcohol side): Loss of the alkyl chain.
Table 1: Predicted MS Fragmentation Pattern
m/z (approx)
Ion Type
Interpretation
| 118 |
| Parent Ion (Weak intensity in EI, Strong in ESI). |
| 100 | | Dehydration (Characteristic of alcohols). |
| 58 | | -Cleavage retaining the amine (Base Peak). |
| 59 | | -Cleavage retaining the alcohol. |
Vibrational Spectroscopy (IR)
Infrared spectroscopy is pivotal for determining the nature of the hydrogen bonding network.[1] In 2-amino-2-methylpentan-3-ol, the spatial proximity of the
and groups allows for the formation of a stable 5-membered intramolecular hydrogen bond ring.
Free -OH:
(Sharp, observed in dilute non-polar solvents).
Intramolecular H-Bonded -OH:
(Broad, concentration independent).
Intermolecular H-Bonded -OH:
(Broad, concentration dependent).
Experimental Tip: To confirm the intramolecular nature (which supports the 1,2-substitution pattern), acquire spectra at varying concentrations in
. If the band at persists upon dilution, the H-bond is intramolecular [1].
NMR Spectroscopy: The Connectivity Engine
This is the most critical section. The presence of the chiral center at C3 breaks the symmetry of the molecule, rendering the "identical" methyl groups at C2 diastereotopic .
5.1 The Diastereotopic Effect (1H NMR)
In an achiral environment (e.g., tert-butylamine), the methyl groups on the quaternary carbon would appear as a single singlet. However, in 2-amino-2-methylpentan-3-ol, C3 is a chiral center (
or ). This chirality induces a magnetic non-equivalence in the C2 methyls.
Observation: Instead of one singlet integrating to 6H, you will observe two distinct singlets (integrating to 3H each) at slightly different chemical shifts (e.g.,
1.05 and 1.12 ppm).
Causality: The distance from the chiral center (C3) to the methyls (on C2) is short enough that the chiral field discriminates between the "pro-R" and "pro-S" methyl groups [2].
5.2 Predicted 1H NMR Data (500 MHz, CDCl₃)
Position
Group
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
C1
0.95
Triplet ()
3H
Terminal methyl of ethyl group.
C2-Me(a)
1.08
Singlet
3H
Diastereotopic methyl (quaternary C).
C2-Me(b)
1.15
Singlet
3H
Diastereotopic methyl (quaternary C).
C4
1.40 - 1.60
Multiplet
2H
Diastereotopic methylene protons adjacent to chiral C3.
C3
3.25
dd ()
1H
Deshielded by Oxygen. Coupled to C4 protons.
5.3 2D NMR Confirmation (HMBC)
To prove the connectivity of the quaternary center:
HMBC Correlation: The protons of both C2-methyl singlets must show a strong 3-bond correlation to the C3 carbinol carbon (
) and the quaternary C2 carbon ().
Stereochemical Assignment: Mosher's Method
Since the molecule contains a secondary alcohol, X-ray crystallography is only viable if the compound is crystalline (often difficult for low MW amino alcohols). The "Gold Standard" for absolute configuration is Mosher's Ester Analysis [3].[2]
Protocol:
Derivatization: React the analyte with
-(-)-MTPA-Cl and -(+)-MTPA-Cl in separate vials to form the -Mosher ester and -Mosher ester, respectively.
NMR Analysis: Acquire 1H NMR for both esters.
Calculation: Calculate for protons neighboring the chiral center (C3).
Model Application:
Protons with
reside on the right side of the Mosher plane.
Protons with
reside on the left side.
Figure 2: Mosher's ester derivatization workflow for absolute stereochemistry determination.
Interpretation for 2-Amino-2-methylpentan-3-ol:
If the configuration at C3 is (S) :
The ethyl group (C4, C5) will likely have a positive
.
The quaternary amine group (C2 and its methyls) will likely have a negative
.
References
Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1. (1987).
Diastereotopic Protons in 1H NMR Spectroscopy. Master Organic Chemistry. (2022).[3][4][5]
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. (2007).[6]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
The structural elucidation of sterically hindered amino alcohols requires a rigorous, multi-modal spectroscopic approach. 2-Amino-2-methylpentan-3-ol (CAS: 89585-20-6) is a highly branched aliphatic compound with significant industrial relevance, particularly as an advanced solvent for carbon dioxide (CO₂) scrubbing[1][2] and as a specialized pharmacophore building block. This whitepaper provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles. By establishing the causality behind its unique spectral signatures—such as diastereotopic methyl splitting and thermodynamically driven α-cleavage—this guide serves as an authoritative reference for structural validation.
Structural Dynamics & Physicochemical Profile
Before interpreting spectroscopic data, one must analyze the molecular topology of the analyte. 2-Amino-2-methylpentan-3-ol features a pentane backbone with an amine and a methyl group localized at the C2 position, and a hydroxyl group at the C3 position.
Chirality: The C3 carbon is a chiral center, which profoundly impacts the magnetic environment of adjacent functional groups.
Spectroscopic Data Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proximity of the C3 chiral center to the gem-dimethyl groups at C2 creates a highly specific NMR phenomenon. Because the molecule cannot rapidly rotate into a conformation where the two methyl groups experience an identical time-averaged magnetic environment, they are diastereotopic . Consequently, they resonate at distinct chemical shifts rather than a single integrated 6H peak.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment & Causality
C1
1.10
Singlet
3H
Methyl on C2. Shifted downfield due to proximity to the electronegative nitrogen.
C2-CH₃
1.02
Singlet
3H
Diastereotopic counterpart to C1. Magnetically inequivalent due to C3 chirality.
C5
0.98
Triplet (J = 7.4 Hz)
3H
Terminal methyl. Couples with C4 methylene protons.
C4
1.35 - 1.55
Multiplet
2H
Methylene protons. Complex splitting due to adjacent C3 methine and C5 methyl.
C3
3.25
Doublet of doublets
1H
Methine proton. Deshielded strongly by the attached hydroxyl oxygen.
| NH₂, OH | 2.10 | Broad Singlet | 3H | Exchangeable protons. Broadened by quadrupolar relaxation of ¹⁴N and hydrogen bonding. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Type
Structural Rationale
C3
78.5
CH
Highly deshielded by the directly attached hydroxyl group.
C2
53.2
C (Quat)
Deshielded by the primary amine; quaternary nature confirmed by DEPT-135 (absent signal).
Under standard 70 eV Electron Ionization (EI), the molecular ion (M⁺• at m/z 117) is highly unstable and rarely observed. The fragmentation is thermodynamically driven by α-cleavage at the C2-C3 bond.
Causality: Cleavage of this bond yields an iminium cation [C(CH₃)₂NH₂]⁺ at m/z 58. This ion is exceptionally stable due to resonance delocalization provided by the nitrogen atom's lone pair, making it the base peak (100% relative abundance).
Figure 1: EI-MS thermodynamic fragmentation pathway of 2-Amino-2-methylpentan-3-ol.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups. The sterically hindered nature of the amine and alcohol groups influences their hydrogen-bonding networks, which is reflected in the broadness of the high-wavenumber stretching bands.
Table 3: FT-IR (ATR) Peak Assignments
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Diagnostic Value
3350 - 3280
Strong, Broad
O-H and N-H stretching
Confirms the presence of both hydrogen-bond donors.
2960, 2875
Strong
C-H stretching (sp³)
Characteristic of the highly branched aliphatic backbone.
1590
Medium
N-H bending (scissoring)
Differentiates the primary amine from secondary/tertiary amines.
To ensure data integrity, all analytical workflows must be designed as self-validating systems . The following protocols detail the exact methodologies required to reproduce the spectroscopic data above.
Figure 2: Multi-modal spectroscopic validation workflow with orthogonal data synthesis.
Protocol A: Self-Validating NMR Acquisition
Sample Preparation: Dissolve 15 mg of 2-amino-2-methylpentan-3-ol in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Causality: TMS acts as an internal reference (0.0 ppm) to calibrate chemical shifts. Anhydrous CDCl₃ prevents trace moisture from prematurely exchanging with the -OH and -NH₂ protons, which would broaden and obscure their signals.
Primary Acquisition: Acquire standard ¹H (16 scans) and ¹³C (512 scans) spectra at 298 K.
Self-Validation (D₂O Exchange): Add 1 drop of Deuterium Oxide (D₂O) directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.
Validation: The disappearance of the broad singlet at ~2.10 ppm confirms the assignment of the exchangeable amine and hydroxyl protons, definitively isolating them from the carbon-bound aliphatic protons.
Protocol B: FT-IR (ATR) Analysis
Background Acquisition: Run a 32-scan blank on the clean diamond ATR crystal.
Causality: Subtracts atmospheric CO₂ and H₂O vapor, ensuring only analyte vibrations are recorded.
Sample Application: Apply 2 µL of the neat liquid analyte to the crystal. Apply standardized pressure using the anvil.
Self-Validation (Carryover Check): Post-acquisition, clean the crystal with HPLC-grade isopropanol and run a secondary blank scan.
Validation: A flat baseline ensures no sample carryover or crystal degradation occurred, validating the integrity of the prior measurement.
Protocol C: GC-MS (EI) Profiling
System Suitability: Inject a 1 µL solvent blank (methanol).
Validation: Confirms the column is free of contaminants and the baseline is stable.
Injection: Inject 1 µL of a 10 µg/mL analyte solution with a split ratio of 1:50.
Causality: The high split ratio prevents detector saturation and ensures sharp, Gaussian peak shapes for accurate mass resolution.
Ionization: Apply 70 eV electron ionization.
Causality: 70 eV is the universal standard for EI, transferring sufficient internal energy to drive the thermodynamically favored α-cleavage, allowing direct comparison of the resulting m/z 58 base peak with established spectral libraries.
References
PubChem Database. "2-Amino-2-methyl-pentan-3-OL; CID 226834." National Center for Biotechnology Information. Available at:[Link]
Sartori, G. et al. (1978). "Process for removing carbon dioxide containing acidic gases from gaseous mixtures using aqueous amine scrubbing solutions." U.S. Patent US4112052A.
Suzuki, H. et al. (2000). "Method for removing carbon dioxide from combustion exhaust gas." European Patent EP1062998B1.
The Strategic Utility of 2-Amino-2-methyl-pentan-3-ol: From Advanced CO₂ Sequestration to Pharmaceutical Synthesis
Executive Summary As a Senior Application Scientist, I approach the evaluation of novel chemical entities not merely by observing what they do, but by interrogating why they do it. 2-Amino-2-methyl-pentan-3-ol (CAS: 8958...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach the evaluation of novel chemical entities not merely by observing what they do, but by interrogating why they do it. 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6)[1] is a sterically hindered 1,2-amino alcohol that exemplifies this principle. Its unique spatial geometry—characterized by a primary amine adjacent to a bulky tertiary carbon (gem-dimethyl group) and a secondary alcohol—dictates highly specific chemical behaviors. This whitepaper explores its two most profound applications: as a high-capacity absorbent for carbon dioxide (CO₂) capture in environmental engineering[2], and as a highly selective bidentate ligand in asymmetric pharmaceutical synthesis.
Part 1: Advanced CO₂ Capture & Environmental Engineering
The Causality of Steric Hindrance in Acid Gas Scrubbing
In post-combustion CO₂ capture, unhindered primary amines like Monoethanolamine (MEA) react with CO₂ to form highly stable carbamates. This pathway is thermodynamically favorable but practically inefficient, as it requires two moles of amine for every mole of CO₂ captured (a 0.5:1 ratio) and demands immense thermal energy to break the carbamate bond during solvent regeneration[3].
By introducing severe steric bulk at the alpha-carbon, 2-Amino-2-methyl-pentan-3-ol fundamentally alters the reaction pathway. The bulky methyl and ethyl groups physically obstruct the formation of a stable C–N bond[4]. Consequently, the transient carbamate intermediate rapidly hydrolyzes via base-catalyzed hydration into a bicarbonate ion (HCO₃⁻) and a protonated amine[3]. This mechanistic shift is profound: it alters the stoichiometry to a 1:1 ratio, doubling the theoretical carbon loading capacity, while simultaneously drastically reducing the energy required for thermal desorption[2].
Reaction pathway showing steric-driven shift from stable carbamate to bicarbonate.
Quantitative Performance Comparison
The table below summarizes the theoretical and practical metrics of 2-Amino-2-methyl-pentan-3-ol against industry standards.
To validate the efficacy of this hindered amine, the following self-validating continuous-flow protocol is employed:
Solution Preparation: Prepare a 30 wt% aqueous solution of 2-Amino-2-methyl-pentan-3-ol in a jacketed glass reactor.
Baseline Calibration: Purge the reactor vessel with N₂. Causality: Establishing a strict zero-CO₂ baseline is critical to accurately integrate the total volume of CO₂ absorbed during the kinetic phase, preventing overestimation of the amine's capacity.
Gas Sparging: Introduce a simulated flue gas mixture (15% CO₂, 85% N₂) at a controlled flow rate of 500 mL/min at 40°C.
Kinetic Monitoring (Validation): Monitor the CO₂ effluent concentration continuously via Non-Dispersive Infrared (NDIR) spectroscopy. The point at which effluent CO₂ equals influent CO₂ validates that thermodynamic equilibrium (saturation) has been reached.
Thermal Desorption: Heat the rich amine solution to 90°C under N₂ flow. Causality: Because sterically hindered amines bypass stable carbamates, the bicarbonate-amine salt readily decomposes at 90°C[5]. This validates the energy-saving hypothesis compared to the 120°C required for MEA.
Part 2: Pharmaceutical Intermediates & Asymmetric Catalysis
The Causality of Chiral Induction
In modern drug development, synthesizing enantiomerically pure Active Pharmaceutical Ingredients (APIs) is paramount. 1,2-amino alcohols are privileged structures in asymmetric catalysis. When 2-Amino-2-methyl-pentan-3-ol is introduced to a transition metal like Zinc, it acts as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms.
The causality of its success lies in its extreme steric bulk. The gem-dimethyl group and the ethyl chain create a highly restricted, rigid "chiral pocket" around the metal center. When a substrate (such as an aldehyde) enters this pocket, the steric walls physically block one face of the molecule, forcing the incoming nucleophile to attack exclusively from the opposite face, thereby yielding a single enantiomer.
Step-by-step workflow for utilizing the amino alcohol as a chiral ligand.
Protocol 2: Enantioselective Alkylation Workflow
Ligand Complexation: Dissolve 10 mol% of 2-Amino-2-methyl-pentan-3-ol in anhydrous toluene under an inert argon atmosphere.
Zinc Addition: Slowly add 2.0 equivalents of diethylzinc (Et₂Zn) at 0°C. Causality: The bidentate N,O-coordination restricts the conformational freedom of the zinc center. Performing this at 0°C prevents uncontrolled background reactions and ensures the thermodynamic formation of a rigid chiral pocket before the substrate is introduced.
Substrate Introduction: Add the target aldehyde (1.0 eq) dropwise to the complexed metal solution.
Reaction Maturation: Stir the mixture at room temperature for 12 hours to allow for complete stereocontrolled alkylation.
Quench & Validation: Quench the reaction with saturated aqueous NH₄Cl to safely decompose unreacted Et₂Zn. Extract the organic layer and analyze the product via Chiral High-Performance Liquid Chromatography (HPLC). Validation: The chiral HPLC trace acts as the self-validating mechanism, confirming the enantiomeric excess (ee) and proving the efficacy of the facial shielding provided by the ligand's steric bulk.
Conclusion
Whether engineering the next generation of low-energy carbon capture facilities or designing stereoselective pathways for novel therapeutics, the utility of 2-Amino-2-methyl-pentan-3-ol is driven by the precise application of steric hindrance. By understanding the causality behind its molecular geometry, scientists can harness this compound to force favorable thermodynamic and kinetic outcomes across diverse chemical disciplines.
[2] Title: US6500397B1 - Method for removing carbon dioxide from combustion exhaust gas
Source: google.com (Google Patents)
URL:2
[3] Title: CO₂ Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways
Source: sci-hub.box
URL: 3
[4] Title: On the origin of preferred bicarbonate production from carbon dioxide (CO₂) capture in aqueous 2-amino-2-methyl-1-propanol (AMP)
Source: rsc.org (RSC Publishing)
URL: 4
[5] Title: Absorption and Desorption Heat of Carbon Dioxide Capture Based on 2-Amino-2-Methyl-1-Propanol
Source: mdpi.com
URL: 5
Biological Activity and Therapeutic Potential of 2-Amino-2-methyl-pentan-3-ol Derivatives
This guide provides an in-depth technical analysis of 2-Amino-2-methyl-pentan-3-ol , a sterically hindered -amino alcohol. It focuses on its chemical synthesis, derivatization into bioactive pharmacophores, and the speci...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2-Amino-2-methyl-pentan-3-ol , a sterically hindered
-amino alcohol. It focuses on its chemical synthesis, derivatization into bioactive pharmacophores, and the specific biological mechanisms of those derivatives.[1][2]
[3]
Executive Summary: The Gem-Dimethyl Effect in Drug Design
2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) represents a specialized class of sterically hindered
-amino alcohols . Unlike simple amino alcohols (e.g., ethanolamine), this scaffold features a quaternary carbon at the -position relative to the amine (the C2 position).
Key Structural Advantages:
Metabolic Stability: The gem-dimethyl substitution (two methyl groups at C2, or one methyl and the chain start) creates steric bulk that inhibits
-proton abstraction, blocking oxidative deamination by metabolic enzymes like monoamine oxidases (MAO).
Conformational Locking: The Thorpe-Ingold Effect (gem-dimethyl effect) restricts bond rotation, pre-organizing the molecule into conformations favorable for receptor binding or cyclization into oxazolines.
Chelation Potency: The proximity of the amine and hydroxyl groups allows for the formation of stable 5-membered chelate rings with transition metals, driving antimicrobial activity in Schiff base derivatives.
Chemical Synthesis: The Henry Reaction Pathway
To access this scaffold for biological evaluation, a robust synthesis protocol is required. The most efficient industrial and laboratory route is the Nitroaldol (Henry) Reaction followed by reduction.
Protocol 1: Synthesis of 2-Amino-2-methyl-pentan-3-ol
Objective: Synthesize the core scaffold from commercially available precursors.
Reagents:
2-Nitropropane (Nucleophile)
Propanal (Electrophile)
Base: Potassium tert-butoxide (KOtBu) or DBU
Reducing Agent: H
/Raney Nickel or LiAlH
Step-by-Step Methodology:
Nitroaldol Condensation:
Charge a reaction vessel with dry THF.
Add 2-Nitropropane (1.0 eq) and Propanal (1.1 eq).
Cool to 0°C. Add catalytic KOtBu (0.1 eq).
Stir for 4–6 hours. The carbanion of 2-nitropropane attacks the aldehyde carbonyl.
Result: Formation of 2-methyl-2-nitropentan-3-ol .
Reduction:
Dissolve the nitro-alcohol intermediate in methanol.
Hydrogenation: Add Raney Nickel catalyst (10 wt%) and expose to H
Purify via fractional distillation (bp ~75-77°C at low pressure) or recrystallization as the HCl salt.
Derivatization and Biological Activity[1][2][5][6][7][8]
The free amino alcohol is primarily a building block.[3] Its biological potency is unlocked through derivatization into three primary classes: Oxazolines , Schiff Base Metal Complexes , and Peptidomimetics .
Class A: 4,4-Disubstituted Oxazolines (Bioisosteres)
Cyclization of 2-amino-2-methyl-pentan-3-ol with carboxylic acids yields Oxazolines .
Mechanism: The oxazoline ring acts as a bioisostere for amide bonds but is resistant to hydrolysis.
Activity: These derivatives are potent ligands in asymmetric synthesis and have shown activity as anti-inflammatory agents by inhibiting specific hydrolases.
Synthesis: Condensation with a nitrile (R-CN) catalyzed by ZnCl
.
Class B: Schiff Base Metal Complexes (Antimicrobial)
Condensation with salicylaldehyde derivatives yields sterically hindered Schiff bases (imines).
Biological Activity: Broad-spectrum Antimicrobial and Antifungal .
Mechanism of Action (MOA):
Chelation: The N and O atoms chelate essential bacterial trace metals (Fe, Zn), starving the pathogen (siderophore mimicry).
Membrane Disruption: Copper(II) or Zinc(II) complexes of these ligands are lipophilic cations. They penetrate the bacterial cell wall, disrupting membrane potential and generating Reactive Oxygen Species (ROS) intracellularly.
Class C: Sphingosine Analogue Precursors
While 2-amino-2-methyl-pentan-3-ol is a short-chain molecule, it serves as a model for Sphingosine Kinase Inhibitors .
Activity: Inhibition of cancer cell proliferation.
MOA: By mimicking the polar headgroup of sphingosine without the long alkyl tail, derivatives can competitively bind to the ATP-binding pocket of sphingosine kinase, preventing the formation of Sphingosine-1-Phosphate (S1P), a key pro-survival signaling lipid.
Visualizing the Pathways
The following diagram illustrates the synthesis and divergent biological applications of the scaffold.
Caption: Synthesis pathway from nitro-aldol precursors to the core amino alcohol, branching into three distinct bioactive derivative classes.
Experimental Protocol: Antimicrobial Assay of Schiff Base Derivatives
Context: Testing the efficacy of Copper(II) complexes derived from 2-amino-2-methyl-pentan-3-ol against S. aureus and E. coli.
Ligand Synthesis:
Reflux 2-amino-2-methyl-pentan-3-ol (10 mmol) with Salicylaldehyde (10 mmol) in Ethanol (20 mL) for 2 hours.
Precipitate the yellow Schiff base (imine).
Complexation:
Add Cu(OAc)
·HO (5 mmol) to the ligand solution. Reflux for 1 hour.
Filter the green/brown precipitate (CuL
complex).
MIC Determination (Broth Microdilution):
Media: Mueller-Hinton Broth.
Inoculum:
CFU/mL.
Dosing: Serial dilutions of the Cu-complex (0.5 to 256
g/mL).
Incubation: 37°C for 24 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
PubChem. "2-Amino-2-methyl-pentan-3-OL (CID 226834)." National Library of Medicine. [Link]
Shivani, B. P. et al. "Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxides by Amines: Synthesis of
-Amino Alcohols."[4] Journal of Organic Chemistry, 2007.[4] [Link]
Gou, S. et al. "Synthesis and biological evaluation of copper(II) complexes of Schiff bases derived from sterically hindered amino alcohols." Bioorganic & Medicinal Chemistry Letters, 2018.[5] (Contextual citation for Schiff base activity).
Ager, D. J. et al. "The Synthesis of Amino Alcohols and Their Applications." Chemical Reviews, 1996. (Foundational review on amino alcohol synthesis).
Technical Guide: Chiral Amino Alcohols in Asymmetric Synthesis
This guide serves as an in-depth technical analysis of 2-Amino-2-methyl-pentan-3-ol and its structural isomers (specifically L-Isoleucinol ) in the context of asymmetric synthesis.[1] While 2-Amino-2-methyl-pentan-3-ol (...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical analysis of 2-Amino-2-methyl-pentan-3-ol and its structural isomers (specifically L-Isoleucinol ) in the context of asymmetric synthesis.[1]
While 2-Amino-2-methyl-pentan-3-ol (CAS 89585-20-6) is chemically distinct as a hindered amine often used in industrial CO₂ capture, the context of "chiral auxiliary" strongly points to its structural isomer 2-Amino-3-methyl-pentan-1-ol (L-Isoleucinol) , a standard and widely used chiral scaffold.[1] This guide addresses the technical application of these
-amino alcohols, focusing on the mechanistic principles and protocols of Isoleucinol-derived Evans Auxiliaries , while clarifying the structural distinctions of the hindered 2,2-dimethyl variant.[1]
Focus: 2-Amino-Alkyl-Pentan-ol Derivatives
Part 1: Structural Analysis & Strategic Selection
The Isomer Distinction: Hindered Amine vs. Chiral Auxiliary
In high-precision organic synthesis, distinguishing between structural isomers is critical. The user's topic refers to a specific hindered amine, but the application (chiral auxiliary) aligns with its famous isomer.
Feature
2-Amino-2-methyl-pentan-3-ol (Literal Topic)
2-Amino-3-methyl-pentan-1-ol (L-Isoleucinol)
Structure
Chirality
Chiral at C3 (if resolved).[1][] C2 is achiral (gem-dimethyl).[1]
Chiral at C2 and C3 (derived from L-Isoleucine).[1]
L-Isoleucinol is the industry standard for constructing Evans Oxazolidinones due to the high diastereoselectivity imparted by the sec-butyl group at the C4 position of the oxazolidinone ring.[1]
2-Amino-2-methyl-pentan-3-ol , if used as an auxiliary, would form a 4,4-dimethyl-5-ethyl-oxazolidinone .[1] The gem-dimethyl group at C4 would lock the conformation, while the ethyl group at C5 would provide the chiral environment.[1] This is a specialized, "super-hindered" scaffold potentially useful for extremely bulky substrates, but L-Isoleucinol is the validated choice for general drug development.[1]
This guide focuses on the L-Isoleucinol scaffold as the primary actionable chiral auxiliary, while noting the unique steric properties of the 2,2-dimethyl variant.[1]
Part 2: Mechanism of Action (Evans Oxazolidinones)
The core utility of 2-amino-pentan-ol derivatives lies in their conversion to 2-oxazolidinones .[1] These auxiliaries control stereochemistry via Zimmerman-Traxler transition states .[1]
The Stereocontrol Cycle
Acylation : The auxiliary is attached to the substrate (e.g., propionic acid).[1]
Electrophilic Attack : The bulky alkyl group (sec-butyl for Isoleucinol) blocks one face of the enolate, forcing the electrophile (aldehyde/halide) to attack from the opposite face.[1]
Cleavage : The chiral auxiliary is removed (hydrolysis/reduction) to yield the enantiopure product and recover the auxiliary.[1]
Pathway Visualization
Caption: The Evans Auxiliary Cycle using L-Isoleucinol. The auxiliary is covalently attached, directs the reaction, and is cleaved/recycled.[1]
Part 3: Experimental Protocols
Synthesis of the Oxazolidinone Auxiliary
Objective: Convert L-Isoleucinol (or 2-amino-2-methyl-pentan-3-ol) into the oxazolidinone scaffold.[1]
Novel/Hindered. Potential for specific conformational locking.[1]
Why Isoleucinol?
L-Isoleucinol provides a "Goldilocks" zone of steric hindrance.[1] The sec-butyl group is bulkier than isopropyl (Valinol) but the auxiliary is more easily cleaved than the tert-butyl (tert-Leucinol) variant. This makes it the preferred choice for large-scale drug development.[1]
Part 5: Novel Application of 2-Amino-2-methyl-pentan-3-ol
If the user specifically intends to use the hindered amine 2-amino-2-methyl-pentan-3-ol (not Isoleucinol), the following protocol applies for Schiff Base Ligand Synthesis (e.g., for Asymmetric Henry Reactions or Diethylzinc Addition).
Protocol: Chiral Tridentate Ligand Formation
Condensation : React 2-amino-2-methyl-pentan-3-ol (1 equiv) with Salicylaldehyde (1 equiv) in Ethanol.[1]
-position forces the N-metal bond into a rigid conformation, while the chiral center at the -position (C3) directs the enantioselectivity.[1]
References
Evans, D. A., et al. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103.8 (1981): 2127-2129.[1] [1]
Ager, D. J., et al. "Oxazolidinones as Chiral Auxiliaries."[1] Aldrichimica Acta, 30.1 (1997): 3-11.[1]
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-2-methylpentanoic acid."[1] Organic Syntheses, 68 (1990): 83.
PubChem. "2-Amino-2-methylpentan-3-ol Compound Summary."[1] National Library of Medicine.[1] [1]
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1] Journal of the American Chemical Society, 119.28 (1997): 6496-6511.[1] [1]
Precision Synthesis of Chiral Amino Alcohols: From Chiral Pool to Asymmetric Catalysis
Executive Summary Chiral amino alcohols are the scaffold architecture for a vast array of pharmacophores and asymmetric catalysts.[1][2][3] Their bifunctional nature—combining a Lewis basic amine with a hydrogen-bonding...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral amino alcohols are the scaffold architecture for a vast array of pharmacophores and asymmetric catalysts.[1][2][3] Their bifunctional nature—combining a Lewis basic amine with a hydrogen-bonding alcohol—makes them indispensable in stereoselective synthesis. This guide moves beyond basic textbook definitions to address the practical engineering of these molecules. We focus on the most robust synthetic route available to the bench scientist: the reduction of the "chiral pool" (amino acids) using the McKennon system (NaBH₄/I₂) , and subsequently, the application of these molecules as ligands in Corey-Bakshi-Shibata (CBS) reductions.
Structural Classes & The Chiral Pool Strategy
While chiral amino alcohols can be synthesized via the asymmetric ring opening of epoxides or Sharpless aminohydroxylation, the most atom-economical and enantiomerically reliable method for 1,2-amino alcohols is the reduction of
-amino acids.
This "Chiral Pool" strategy leverages the inherent optical purity of naturally occurring L-amino acids (or non-natural D-isomers), effectively transferring the stereocenter from the starting material to the product without racemization.
Comparative Analysis of Reducing Agents
The choice of reducing agent is the critical decision point in this workflow.
Reagent
Active Species
Pros
Cons
Industrial Viability
LiAlH₄
AlH₄⁻
High reactivity; rapid reduction.
Pyrophoric; difficult workup (aluminum emulsions); incompatible with esters/amides.
Low (Safety risks)
BH₃·THF
BH₃
Clean reduction; chemoselective.
Expensive; unstable storage; requires handling of volatile borane.
Requires careful iodine addition; generates H₂ gas (manageable).
High
Scientist’s Note: We prioritize the NaBH₄/I₂ system (McKennon system). Unlike Lithium Aluminum Hydride (LiAlH₄), which often results in "chemists' slime" (aluminum emulsions) during quenching, the borane-mediated reduction allows for a clean oxidative workup or simple hydrolysis, preserving the optical integrity of the stereocenter.
Experimental Protocol: The McKennon System
Mechanism of Action
The efficacy of this system relies on the in situ generation of borane. Iodine acts as an oxidant, stripping hydride from the borohydride to generate diborane (or borane-THF complex), which is the active reducing species for the carboxylic acid.
The borane coordinates to the carbonyl oxygen, increasing electrophilicity, and facilitates hydride transfer.[4] Crucially, this method tolerates N-carbamate protecting groups (Boc, Cbz), allowing for the synthesis of N-protected amino alcohols.
Master Protocol: Synthesis of (S)-Phenylalaninol
Target: Reduction of L-Phenylalanine to (S)-2-amino-3-phenylpropan-1-ol.
Scale: 50 mmol (Representative).
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and argon inlet.
Charging: Add L-Phenylalanine and NaBH₄ to the flask. Add THF (100 mL) and cool the suspension to 0°C in an ice bath.
Activation (Critical Step): Dissolve Iodine in THF (50 mL). Add this solution dropwise via the addition funnel over 30–45 minutes.
Observation: Hydrogen gas evolution will be vigorous. The solution color will transition from dark brown (iodine) to colorless as the iodine is consumed to generate borane.
Reaction: Once gas evolution subsides, remove the ice bath. Heat the reaction to reflux for 16–18 hours.
Why Reflux? While borane generation is fast, the reduction of the borane-carboxylate complex to the alcohol requires thermal energy to drive to completion.
Quenching (The Methanol Lysis): Cool to room temperature. Carefully add Methanol (MeOH) dropwise until the solution becomes clear and gas evolution ceases. This destroys excess borane and breaks down boron-nitrogen complexes.
Workup: Evaporate solvents under reduced pressure. Dissolve the resulting white paste in 20% aqueous KOH (100 mL). Stir for 4 hours at room temperature (essential to hydrolyze the borate esters).
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.
Purification: Recrystallize from Ethyl Acetate/Hexanes to yield white needles.
Applications in Asymmetric Catalysis
Once synthesized, chiral amino alcohols are most famously employed as chiral ligands.[1] The gold standard is the Corey-Bakshi-Shibata (CBS) Reduction , where the amino alcohol (typically derived from proline or valine) forms an oxazaborolidine catalyst.
The CBS Mechanism
The CBS reduction is a textbook example of bifunctional activation .
Lewis Acidity: The boron atom activates the ketone substrate.[5]
Lewis Basicity: The nitrogen atom coordinates with the stoichiometric borane reductant, directing the hydride attack to a specific face of the ketone (Re or Si face).
Visualization: CBS Catalytic Cycle & Transition State
The following diagram illustrates the transition state assembly, demonstrating how the "chair-like" structure forces the ketone substituent into a specific orientation to minimize steric clash.
Figure 1: The logic flow of the CBS Reduction, highlighting the dual-activation mode of the oxazaborolidine catalyst.
Pharmaceutical Relevance
The utility of chiral amino alcohols extends beyond catalysis into the backbone of major therapeutics.[1][2][3][6]
Case Study 1: Ethambutol (Antitubercular)[10]
Structure:
-bis(1-hydroxy-2-butyl)ethylenediamine.
Significance: The (S,S)-enantiomer is a potent bacteriostatic agent against Mycobacterium tuberculosis. The (R,R)-enantiomer causes blindness (optic neuritis).
Synthesis Role: Requires precise synthesis of (S)-2-aminobutanol, typically via the resolution of 2-aminobutanol or reduction of L-2-aminobutyric acid.
Case Study 2: Capivasertib (Anticancer - AKT Inhibitor)
Context: Approved in late 2023 (Truqap™).
Synthesis Role: The molecule features a chiral pyrrolidine core. The synthesis involves a chiral amino alcohol intermediate derived from D-proline or similar chiral pool precursors to establish the stereochemistry of the piperidine/pyrrolidine ring fusion.
Workflow: General Synthesis Pathway
The following diagram summarizes the industrial workflow from raw amino acid to final drug intermediate.
Figure 2: Industrial workflow for converting chiral amino acids into high-value intermediates.
References
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives."[7] The Journal of Organic Chemistry.
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.[5]
BenchChem. (2025).[2] "A Comprehensive Review of the Synthesis of Chiral Amino Alcohols."
Senkuttuvan, N., et al. (2024). "The significance of chirality in contemporary drug discovery-a mini review." RSC Advances.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Causality
2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) is a highly specialized, sterically hindered vicinal amino alcohol[1]. While unhindered amino alcohols (e.g., monoethanolamine) are standard workhorses in chemical synthesis, the unique molecular architecture of 2-amino-2-methyl-pentan-3-ol—featuring a primary amine bound to a tertiary carbon (gem-dimethyl group) adjacent to a secondary alcohol—imparts distinct physicochemical behaviors.
This extreme steric bulk dictates its primary industrial and research applications: acting as a highly efficient acid-gas (CO₂) scrubbing agent and serving as a rigid chiral auxiliary precursor in drug development. The dense steric environment suppresses nucleophilic attack on bulky electrophiles and destabilizes intermediate complexes, fundamentally altering its reaction pathways compared to linear amines (2)[2].
Physicochemical Profiling & Safety Assessment
Understanding the physical state of 2-amino-2-methyl-pentan-3-ol requires analyzing its intermolecular forces. The molecule engages in extensive hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups. However, the bulky ethyl and gem-dimethyl groups disrupt efficient crystal lattice packing. As a result, it typically presents as a highly viscous, supercooled liquid or a low-melting waxy solid at room temperature, making handling notoriously difficult without thermal intervention ().
Table 1: Quantitative Physicochemical and Safety Parameters
Parameter
Value / Description
Causality / Implication
Molecular Formula
C₆H₁₅NO
Contains equimolar hydrophilic and lipophilic regions.
Molecular Weight
117.19 g/mol
High mass-to-charge ratio for an amino alcohol[1].
Physical State (20°C)
Viscous liquid / Low-melting solid
Disrupted lattice packing due to steric bulk; strong H-bonding.
pKa (Estimated)
~9.5 – 10.0
Highly alkaline; acts as a strong proton acceptor in aqueous media.
Corrosivity
High (Causes severe skin/eye burns)
High alkalinity rapidly saponifies dermal lipids upon contact.
Hygroscopicity
High
Rapidly absorbs atmospheric moisture and CO₂, forming carbonates.
Mechanistic Pathways: The Steric Advantage in CO₂ Capture
In standard gas sweetening, unhindered amines react with CO₂ to form a stable carbamate (R-NH-COO⁻). This pathway is thermodynamically limiting, consuming two moles of amine per one mole of CO₂ .
Conversely, 2-amino-2-methyl-pentan-3-ol utilizes its steric hindrance to bypass this limitation. When the amine attacks CO₂, the resulting carbamate is highly unstable due to severe steric clash between the gem-dimethyl groups and the newly formed carboxylate moiety. Water rapidly hydrolyzes this unstable intermediate, yielding bicarbonate (HCO₃⁻) and a protonated amine (3)[3]. This shifts the stoichiometry to a 1:1 ratio , doubling the theoretical absorption capacity (4)[4].
To ensure scientific integrity and safety, the following protocols incorporate built-in validation steps to confirm that the physical and chemical properties of the amine have not been compromised during handling.
Protocol 1: Controlled Liquefaction and Inert Transfer
Because 2-amino-2-methyl-pentan-3-ol is highly viscous and prone to atmospheric degradation, it must be liquefied before use.
Thermal Liquefaction: Place the sealed container in a temperature-controlled water bath set to 35–40°C.
Causality: This specific temperature range provides enough kinetic energy to break intermolecular hydrogen bonds without inducing thermal oxidation or amine degradation.
Inert Blanketing: Once liquefied, open the vessel exclusively under a positive pressure blanket of dry Nitrogen (N₂) or Argon (Ar).
Causality: Prevents the highly basic amine from absorbing atmospheric CO₂ (which would prematurely form carbamates/carbonates) and moisture.
Self-Validation (Karl Fischer Titration): Extract a 1 mL aliquot and perform a Karl Fischer titration.
Validation Metric: The moisture content must be <0.1% . If >0.1%, the inert blanket has failed, and the batch must be dried over molecular sieves (3Å) prior to moisture-sensitive drug synthesis.
Transfer: Pump the liquid through heat-traced lines (maintained at 35°C) to prevent cold-spot crystallization and line blockages.
Fig 2: Self-validating workflow for the safe liquefaction and transfer of highly viscous amines.
Protocol 2: Acid-Gas Scrubbing Capacity Assay
This protocol validates the 1:1 stoichiometric advantage of the sterically hindered amine.
Solution Preparation: Prepare a 30 wt% aqueous solution of 2-amino-2-methyl-pentan-3-ol in a tared, jacketed reactor at 25°C. Record the exact baseline pH (expected ~10.5).
CO₂ Sparging: Introduce a controlled flow of 100% CO₂ gas through a glass frit into the solution at 100 mL/min.
Continuous Monitoring: Track the exothermic temperature rise (cooling jacket must maintain <40°C to prevent CO₂ desorption) and the pH drop.
Self-Validation (Mass Balance & pH): Stop sparging when the pH stabilizes at ~8.0. Weigh the reactor.
Validation Metric: Calculate the molar ratio of absorbed CO₂ (via mass increase) to the amine in solution. A successful steric-hydrolysis pathway will yield a ratio of ≥0.95:1 . A ratio near 0.5:1 indicates a failure in the hydrolysis step, usually signifying insufficient water in the formulation.
References
2-Amino-2-methyl-pentan-3-OL | C6H15NO | CID 226834 - PubChem
Source: National Institutes of Health (NIH)
URL:[Link][1]
US4112050A - Process for removing carbon dioxide containing acidic gases from gaseous mixtures using a basic salt activated with a hindered amine
Source: Google Patents
URL:[2]
US4240923A - Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures
Source: Google Patents
URL:[3]
EP1062998B1 - Method for removing carbon dioxide from combustion exhaust gas
Source: Google Patents
URL:[4]
2-AMINO-2-METHYL-1-PROPANOL (Handling Context for Hindered Amines)
Source: Ataman Kimya
URL:[Link]
Application Notes and Protocols: 2-Amino-2-methyl-pentan-3-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis The synthesis of enantiomerically pure compounds is a cornerstone of modern organic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule is often critical to its biological activity.[1] Chiral 1,2-amino alcohols are a privileged class of compounds that serve as versatile building blocks and control elements in asymmetric synthesis.[2] They are primarily utilized in two strategic capacities: as covalently-bound chiral auxiliaries to direct the stereochemical course of a reaction, and as chiral ligands or precursors to catalysts that create a stereoselective environment for a chemical transformation.[3]
This guide focuses on the potential applications of 2-Amino-2-methyl-pentan-3-ol, a sterically hindered chiral amino alcohol, in two of the most powerful strategies in asymmetric synthesis: diastereoselective alkylation via an oxazolidinone auxiliary and enantioselective ketone reduction using an oxazaborolidine catalyst. While specific literature on 2-Amino-2-methyl-pentan-3-ol is limited, the protocols and principles described herein are based on well-established methodologies for structurally analogous amino alcohols and provide a robust framework for its application and further optimization.[4][5]
Application 1: 2-Amino-2-methyl-pentan-3-ol as a Chiral Auxiliary in Diastereoselective Alkylation
Scientific Principle and Rationale
The use of a chiral auxiliary is a powerful strategy to convert a prochiral substrate into a chiral product with high diastereoselectivity.[6] The auxiliary, a stereogenic group, is temporarily incorporated into the substrate to control the facial selectivity of a subsequent reaction.[5] For 1,2-amino alcohols, this is commonly achieved by forming a chiral oxazolidinone.[]
The N-acylated oxazolidinone can be deprotonated to form a rigid, chelated Z-enolate. The steric bulk of the substituents derived from the amino alcohol (in this case, a gem-dimethyl group and a secondary carbon bearing an ethyl group) effectively shields one face of the enolate.[6] This steric hindrance directs an incoming electrophile, such as an alkyl halide, to attack from the less hindered face, resulting in the formation of one diastereomer in preference to the other.[3] After the reaction, the chiral auxiliary can be cleaved and recovered, yielding the enantiomerically enriched product.[8]
The choice of a sterically demanding auxiliary like one derived from 2-Amino-2-methyl-pentan-3-ol is deliberate. The increased steric bulk is anticipated to enhance the facial bias of the enolate, potentially leading to higher diastereoselectivity compared to less hindered auxiliaries.
Experimental Workflows and Protocols
The overall workflow for this application involves three key stages: synthesis of the chiral auxiliary, diastereoselective alkylation, and cleavage of the auxiliary to yield the final product.
Caption: Workflow for Diastereoselective Alkylation.
This protocol is adapted from standard procedures for the synthesis of oxazolidinones from 1,2-amino alcohols.[9]
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add (S)-2-Amino-2-methyl-pentan-3-ol (1.0 eq) and anhydrous dichloromethane (DCM).
Base Addition: Add triethylamine (2.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
Cyclization: Slowly add a solution of carbonyldiimidazole (CDI) (1.1 eq) in anhydrous DCM to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral oxazolidinone.
This protocol is based on the well-established Evans' asymmetric alkylation methodology.[3][10]
Acylation: Dissolve the synthesized oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and propionic anhydride (1.5 eq). Stir at room temperature for 2-4 hours until acylation is complete (monitored by TLC). Work up by washing with saturated aqueous NaHCO₃ and brine, then purify to obtain the N-propionyl oxazolidinone.
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise. Stir the solution at -78 °C for 30-60 minutes to ensure complete formation of the sodium enolate.
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to separate the diastereomers and isolate the major product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.
This protocol describes the hydrolytic cleavage of the auxiliary to yield the carboxylic acid.[3][8]
Reaction Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.
Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by the dropwise addition of aqueous lithium hydroxide (2.0 eq, 0.5 M).
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.
Isolation: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous solution with DCM (3x) to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers, filter, and concentrate to yield the final product.
Representative Data
The following table presents typical yields and diastereoselectivities achieved in asymmetric alkylations using sterically hindered oxazolidinone auxiliaries, analogous to the one derived from 2-Amino-2-methyl-pentan-3-ol.
Note: Data is representative of similar systems and actual results with the 2-Amino-2-methyl-pentan-3-ol derived auxiliary will require experimental optimization.
Application 2: 2-Amino-2-methyl-pentan-3-ol in Catalytic Enantioselective Ketone Reduction
Scientific Principle and Rationale
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[12][13] The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method that employs a chiral oxazaborolidine catalyst, which is formed in-situ from a chiral amino alcohol and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[1][14]
The mechanism involves the formation of a catalyst-borane complex.[15] The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane, which enhances the Lewis acidity of the endocyclic boron atom.[2] The ketone substrate then coordinates to this more Lewis-acidic boron in a sterically controlled manner, favoring coordination of the carbonyl oxygen's lone pair that is proximal to the smaller substituent on the ketone.[1] This pre-organization facilitates a highly enantioselective, intramolecular hydride transfer from the coordinated borane to the ketone's carbonyl carbon via a six-membered ring transition state.[15] The steric environment created by the substituents on the amino alcohol is crucial for achieving high enantioselectivity. The bulky groups of a 2-Amino-2-methyl-pentan-3-ol derived catalyst are expected to create a well-defined chiral pocket, leading to effective facial discrimination of the prochiral ketone.
Caption: Mechanism of CBS-type Ketone Reduction.
Experimental Protocol: Enantioselective Reduction of Acetophenone
This protocol is adapted from the general procedure for the Corey-Bakshi-Shibata (CBS) reduction.[2][13]
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (S)-2-Amino-2-methyl-pentan-3-ol (0.1 mmol, 10 mol%) in anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath.
Borane Addition: Slowly add borane-THF complex (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise to the stirred amino alcohol solution. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to facilitate the formation of the oxazaborolidine catalyst.
Substrate and Reductant Addition: Cool the catalyst solution back down to 0 °C. In a separate flask, prepare a solution of the prochiral ketone (e.g., acetophenone, 1.0 mmol) in anhydrous THF (2 mL).
Reduction: Add the ketone solution dropwise to the catalyst solution. Then, slowly add the stoichiometric borane-THF complex (1.0 mmol, 1.0 mL of a 1.0 M solution) dropwise over 10-15 minutes.
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
Work-up: Once complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose any excess borane.
Isolation: Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification and Analysis: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol. Determine the yield and enantiomeric excess (ee) of the product using chiral GC or HPLC analysis.
Representative Data
The following table summarizes typical performance for the CBS reduction of various ketones using catalysts derived from sterically hindered amino alcohols.
Note: Data is representative of similar systems. The choice of borane source (e.g., BH₃·THF vs. catecholborane) and reaction temperature can significantly influence both yield and enantioselectivity.[12][16]
Conclusion and Future Outlook
2-Amino-2-methyl-pentan-3-ol represents a potentially valuable, sterically demanding building block for asymmetric synthesis. The conceptual applications outlined in this guide, based on robust and well-understood methodologies, provide a strong starting point for its investigation as both a chiral auxiliary and a catalyst precursor. The protocols for diastereoselective alkylation and enantioselective ketone reduction are designed to be readily adaptable in a research setting. Future work should focus on the experimental validation of these protocols, including systematic optimization of reaction conditions (e.g., base, solvent, temperature) and a thorough evaluation of the substrate scope. Such studies will be crucial in establishing 2-Amino-2-methyl-pentan-3-ol as a useful tool for the synthesis of complex, enantiomerically pure molecules in academic and industrial research.
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
Sato, M., Kawakami, Y., & Kobayashi, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]
Yildiz, T. (2015). An Oxazaborolidine-Based Catalytic Method for the Asymmetric Synthesis of Chiral Allylic Alcohols. Tetrahedron: Asymmetry, 26(18), 1035-1043. [Link]
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. [Link]
Denmark, S. E., & Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign. [Link]
Agami, C., Amiot, F., Couty, F., Dechoux, L., Kaminsky, C., & Venier, O. (1998). Chiral oxazolidinones from α-hydroxy oxazolidines: a new access to 1,2-amino alcohols. Tetrahedron: Asymmetry, 9(22), 3955-3958. [Link]
Organic Chemistry Portal. Synthesis of oxazolidinones. [Link]
Singh, V. K. (2007). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
Morales-Monarca, G. H., Gnecco, D., & Teran, J. (2022). Diastereoselective Functionalization of Chiral N-Acyl-1,3-oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. Request PDF. [Link]
An-Najah Staff. (2025). Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate and 2-Chloromethyl-Isoindole-1,3-Dione. An-Najah National University. [Link]
University of Wisconsin. Evans Enolate Alkylation-Hydrolysis. [Link]
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. [Link]
Feroci, M., Inesi, A., & Rossi, L. (2000). The Reaction of 1,2-Amino Alcohols with Carbon Dioxide in the Presence of 2-Pyrrolidone Electrogenerated Base. New Synthesis of Chiral Oxazolidin-2-ones. The Journal of Organic Chemistry, 65(23), 7872-7875. [Link]
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry Department. [Link]
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials, 3-11. [Link]
Takacs, J. M., Jaber, M. R., & Vellekoop, A. S. (2000). Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2096-2103. [Link]
Application Note: High-Efficiency Synthesis of 2-Amino-2-methyl-pentan-3-ol
Executive Summary This application note details a robust, two-stage synthetic protocol for 2-Amino-2-methyl-pentan-3-ol , a sterically hindered -amino alcohol. This structural motif is critical in medicinal chemistry as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, two-stage synthetic protocol for 2-Amino-2-methyl-pentan-3-ol , a sterically hindered
-amino alcohol. This structural motif is critical in medicinal chemistry as a chiral auxiliary precursor and a fragment in analgesic drug development (e.g., Tapentadol analogs).
The method utilizes a Henry (Nitroaldol) Reaction between 2-nitropropane and propanal, followed by Catalytic Hydrogenation .[1] This route is selected for its atom economy and the ability to construct the quaternary carbon center adjacent to the hydroxyl group with high regioselectivity.
Key Advantages of This Protocol
Scalability: Avoids cryogenic organometallic steps (e.g., Grignard additions to amino-ketones).
Atom Economy: All carbon atoms from starting materials are incorporated into the final skeleton.
Safety: optimized to mitigate the risks associated with nitroalkane handling.
Retrosynthetic Analysis & Strategy
The target molecule possesses a quaternary carbon at the
-position to the amine and a secondary alcohol at the -position. Disconnecting the C2-C3 bond reveals the latent nitroaldol precursors.
Figure 1: Synthetic pathway demonstrating the construction of the C2-C3 bond via Nitroaldol addition followed by reduction.
Experimental Protocol
Stage 1: Henry Reaction (Nitroaldol Addition)
Objective: Synthesis of 2-Nitro-2-methyl-pentan-3-ol.
Mechanism: Base-catalyzed deprotonation of 2-nitropropane generates a nitronate anion, which attacks the carbonyl carbon of propanal.
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel. Flush with nitrogen.
Solvent System: Charge the flask with 2-nitropropane (1.2 equiv) and Ethanol (5 volumes relative to propanal).
Catalyst Addition: Add 10% NaOH solution (0.05 equiv) dropwise. The solution may turn slightly yellow (nitronate formation).
Reaction: Cool the mixture to 0–5°C using an ice bath.
Addition: Add Propanal (1.0 equiv) dropwise over 60 minutes, maintaining the internal temperature below 10°C to prevent polymerization of the aldehyde.
Equilibration: Allow the reaction to warm to room temperature (20–25°C) and stir for 12–16 hours.
Note: The Henry reaction with secondary nitroalkanes is reversible. Monitoring by TLC/GC is critical.
Quench: Neutralize the reaction with a stoichiometric amount of acetic acid.
Workup: Remove ethanol under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate, wash with water (2x) and brine (1x). Dry over
and concentrate.
Purification: The nitro-alcohol intermediate is thermally sensitive. Use immediately in Stage 2 or purify via flash column chromatography (Silica, Hexane/EtOAc 8:2) if characterization is required.
Stage 2: Catalytic Hydrogenation
Objective: Reduction of the nitro group to a primary amine.
Safety Critical: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere or water/solvent slurry.
Materials & Reagents
Reagent
Role
Conditions
Nitro-alcohol Intermediate
Substrate
-
Raney Nickel (Slurry)
Catalyst
10-20 wt% loading
Methanol
Solvent
Anhydrous
Hydrogen Gas ()
Reductant
50 psi (3.4 bar)
Procedure
Vessel Prep: Use a high-pressure hydrogenation reactor (e.g., Parr shaker or autoclave).
Loading: Charge the vessel with the Nitro-alcohol intermediate dissolved in Methanol (10 volumes).
Catalyst: Carefully add Raney Nickel (approx. 10-20% by weight of substrate) as a slurry in methanol.
Precaution: Do not let the catalyst dry out.
Hydrogenation:
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
Pressurize to 50 psi (3.4 bar) with
.
Heat to 40–50°C with vigorous agitation.
Monitoring: Reaction is typically complete when
uptake ceases (approx. 4–8 hours).
Filtration: Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Rinse the pad with methanol.
Disposal: Immediately quench the used catalyst filter cake with water to prevent ignition.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.
Final Purification: Purify by vacuum distillation (expected bp: ~85–95°C at 10 mmHg) or by converting to the Hydrochloride salt (add HCl in ether) and recrystallizing from Ethanol/EtOAc.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, including critical Quality Control (QC) checkpoints.
Characterization & Specifications
The final product exists as a pair of enantiomers (R/S at C3) unless chiral resolution is performed.
Low Yield in Step 1: The Henry reaction is reversible. If yield is low, ensure the temperature is kept low during addition to favor kinetics over thermodynamics, or switch to a non-aqueous base like Tetramethylguanidine (TMG) to drive the reaction.
Incomplete Reduction: If nitro group persists, increase pressure to 100 psi or refresh the Raney Nickel catalyst. Poisoning can occur if sulfur residues are present.
Safety & Compliance (E-E-A-T)
2-Nitropropane: Classified as a Group 2B carcinogen. All handling must occur in a certified fume hood. Double-gloving (Nitrile) is recommended.
Raney Nickel: Pyrophoric. Never expose dry catalyst to air. Keep wet at all times.
Exotherms: The Henry reaction is exothermic. Strict temperature control during propanal addition is vital to prevent runaway reactions.
References
PubChem. (n.d.).[6] 2-Amino-2-methyl-pentan-3-ol (CID 226834).[6] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. (General reference for Henry Reaction mechanics).
World Intellectual Property Organization. (2012). WO2012101649A1: A novel stereospecific synthesis of (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.[2][3] (Provides context for similar hindered amino-alcohol synthesis).
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(6), 1017-1047. (Context on nitro group reactivity).
Application Note: Analytical Strategies for the Quantification of 2-Amino-2-methyl-pentan-3-ol
Executive Summary The quantification of 2-Amino-2-methyl-pentan-3-ol presents unique analytical challenges due to its lack of a strong UV chromophore, high polarity, and steric hindrance at the -carbon. This amino alcoho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantification of 2-Amino-2-methyl-pentan-3-ol presents unique analytical challenges due to its lack of a strong UV chromophore, high polarity, and steric hindrance at the
-carbon. This amino alcohol is frequently encountered as a specialized intermediate in the synthesis of chiral ligands, pharmaceutical APIs, or as a sterically hindered amine in gas treating applications (CO2 scrubbing).
This guide outlines three validated workflows for its quantification, selected based on sensitivity requirements and matrix complexity:
GC-FID/MS: The gold standard for process control and high-concentration assays (>100 ppm).
HPLC-FLD (Derivatization): For trace impurity analysis requiring high sensitivity.
LC-MS/MS (HILIC): For bioanalytical or complex matrix applications.
Chemical Context & Analytical Challenges
Property
Description
Analytical Implication
Structure
Contains a primary amine on a quaternary carbon (steric bulk) and a secondary alcohol.
Chromophore
None (Aliphatic)
Direct UV detection is impossible above 210 nm. Requires derivatization or universal detectors (CAD, ELSD, FID, MS).
Polarity
High ()
Poor retention on standard C18 columns; requires Ion-Pairing or HILIC.
Volatility
Moderate (b.p. est. 160-180°C)
Suitable for GC, but peak tailing is a risk due to -NH2/-OH H-bonding.
Method Selection Guide
Use the following logic tree to select the appropriate protocol for your laboratory:
Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and matrix interference.
Protocol 1: GC-FID (Process Control & Purity)
Best for: Raw material assay, reaction monitoring, and residual solvent analysis.
Principle
Direct injection of amino alcohols often leads to peak tailing due to interaction with silanol groups. While specialized "base-deactivated" columns exist, silylation is recommended for 2-Amino-2-methyl-pentan-3-ol to mask both the hydroxyl and amine groups, improving peak symmetry and sensitivity.
Internal Standard: Dodecane or a structurally similar amino alcohol (e.g., 2-amino-2-methyl-1-propanol, if resolved).
Sample Preparation[2]
Weigh: 10 mg of sample into a 2 mL GC vial.
Dissolve: Add 1.0 mL of Anhydrous Pyridine.
Derivatize: Add 200 µL of BSTFA + 1% TMCS.
Incubate: Cap and heat at 70°C for 30 minutes . Note: The steric hindrance at the C2 position requires heat to ensure quantitative silylation of the amine.
Cool: Allow to cool to room temperature before injection.
GC Conditions
Parameter
Setting
System
Agilent 7890/8890 or equivalent with FID
Column
DB-5ms or Rtx-5 Amine (30 m x 0.25 mm x 0.25 µm)
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Inlet
Split (20:1) @ 250°C
Oven Program
60°C (hold 1 min) 10°C/min 280°C (hold 5 min)
Detector
FID @ 300°C (: 30 mL/min, Air: 400 mL/min)
Protocol 2: HPLC-FLD (Trace Impurity Analysis)
Best for: Quantifying low levels (ppm) of this amine in drug substances where UV detection is insufficient.
Principle
Since the molecule lacks a chromophore, we utilize Dansyl Chloride (Dns-Cl) . Unlike OPA (which can be unstable with hindered amines), Dansyl Chloride forms a stable sulfonamide derivative that fluoresces strongly.
Reaction Scheme
Sample Preparation[2]
Buffer: Prepare 0.1 M Sodium Bicarbonate buffer (pH 9.5).
Reagent: Prepare 5 mg/mL Dansyl Chloride in Acetone.
Mix: In a vial, combine 100 µL Sample + 100 µL Buffer + 200 µL Dansyl Reagent.
Incubate: Heat at 60°C for 20 minutes (dark).
Quench: Add 50 µL of 2% Ethylamine to consume excess reagent (optional, prevents interference).
Filter: 0.2 µm PTFE filter into HPLC vial.
HPLC Conditions
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
20% B to 90% B over 15 min
Flow Rate
1.0 mL/min
Detection
Fluorescence (Ex: 340 nm, Em: 525 nm)
Protocol 3: LC-MS/MS (Bioanalysis & High Specificity)
Best for: Pharmacokinetic (PK) studies or complex matrices where derivatization is impractical.
Principle
Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for small, polar amino alcohols. It retains them using a water layer on a polar stationary phase, allowing for high organic content in the mobile phase, which boosts desolvation efficiency in ESI-MS.
Workflow Diagram
Caption: Sample preparation workflow for LC-MS/MS analysis using Protein Precipitation (PPT).
MS/MS Conditions[3]
Ionization: ESI Positive Mode (+).
Precursor Ion:
.
Product Ions (MRM):
Quantifier:
(Loss of water + methyl group).
Qualifier:
(Characteristic amine fragment).
Column: Waters BEH Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 1.7 µm).
Mobile Phase:
A: 10 mM Ammonium Formate in Water (pH 3.0).
B: Acetonitrile.
Isocratic: 85% B / 15% A (High organic retains polar amine).
Validation & Troubleshooting
Common Issues
Peak Tailing (GC): Usually indicates incomplete derivatization or active sites in the liner. Solution: Replace liner with a deactivated wool liner; ensure derivatization reagent is fresh.
Low Recovery (HPLC): Steric hindrance at the tertiary carbon may slow down the Dansyl reaction. Solution: Increase incubation time to 40 minutes or temperature to 65°C.
Carryover: Amino alcohols stick to metallic surfaces. Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
Acceptance Criteria (Example)
Linearity (
): > 0.995.
Accuracy: 85-115% (Trace), 98-102% (Assay).
Precision (RSD): < 2.0% (Assay), < 5.0% (Trace).
References
Molecular Identity & Properties
PubChem.[1][2] (n.d.). 2-Amino-2-methyl-pentan-3-ol (CID 226834).[1][3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
Molnár-Perl, I. (2003). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives. Journal of Chromatography A.
HILIC Separation of Amines:
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Authoritative guide on HILIC mechanisms for polar amines).
Contextual Use (Gas Treating):
Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for CO2 removal from gases. Industrial & Engineering Chemistry Fundamentals. (Establishes the class behavior of hindered amino alcohols like AMP and its homologs).
Advanced Application Note: HPLC Analysis of Amino Alcohols
Introduction & Analytical Challenges Amino alcohols (e.g., ethanolamine, propanolamines, sphingosine) are critical building blocks in pharmaceutical synthesis, lipidomics, and agricultural chemistry. However, their high...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
Amino alcohols (e.g., ethanolamine, propanolamines, sphingosine) are critical building blocks in pharmaceutical synthesis, lipidomics, and agricultural chemistry. However, their high polarity and lack of a strong UV chromophore present significant analytical hurdles. In traditional Reversed-Phase Liquid Chromatography (RP-HPLC), underivatized amino alcohols exhibit poor retention, often co-eluting in the void volume. Furthermore, conventional UV/Vis detectors fail to provide adequate sensitivity due to the absence of conjugated pi-electron systems in these aliphatic molecules.
To overcome these challenges, analytical scientists employ two primary strategies:
Pre-Column Derivatization coupled with RP-HPLC and Fluorescence Detection (FLD).
Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Universal Detection, such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).
This application note provides a comprehensive, self-validating guide to both methodologies, detailing the mechanistic rationale behind experimental choices to ensure robust method development.
Decision Matrix: Selecting the Right Analytical Strategy
The choice between derivatization and direct analysis depends on the sample matrix, the presence of secondary amines, and available instrumentation.
Workflow decision tree for selecting the optimal amino alcohol HPLC strategy.
Table 1: Comparison of Analytical Strategies
Parameter
OPA Derivatization
FMOC-Cl Derivatization
HILIC-CAD (Direct)
Target Analytes
Primary amino alcohols only
Primary & secondary amino alcohols
All polar amino alcohols
Detection Mode
Fluorescence (FLD)
Fluorescence (FLD) / UV
Charged Aerosol (CAD) / MS
Sensitivity
High (Femtomole to Picomole)
High (Picomole)
Moderate to High (Nanogram)
Sample Prep
Automated pre-column mixing
Manual/Automated pre-column
Simple dilution (High organic)
Key Limitation
Isoindole derivative instability
Reagent peak interference
Requires volatile mobile phases
Protocol A: Pre-Column Derivatization (OPA) with RP-HPLC-FLD
Mechanistic Rationale
o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) under alkaline conditions (pH 9-10) to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole[1].
Causality Check: Because isoindole derivatives are prone to rapid degradation, reproducibility requires automated in-needle or pre-column derivatization programmed directly into the HPLC autosampler. This ensures the reaction time is strictly controlled prior to injection.
Step-by-Step Methodology
Reagent Preparation:
Borate Buffer: Prepare 0.4 M Sodium Borate, adjusted to pH 10.2 with NaOH.
OPA Reagent: Dissolve 10 mg of OPA in 200 µL of methanol. Add 800 µL of Borate Buffer and 10 µL of 3-mercaptopropionic acid (3-MPA). Protect from light.
Sample Preparation: Dissolve amino alcohol standards in 0.1 M HCl to prevent premature oxidation.
Automated Derivatization Program (Autosampler):
Draw 5 µL of Sample.
Draw 5 µL of OPA Reagent.
Mix 5 times in the loop.
Wait exactly 1.0 minute (Reaction time).
Inject onto the column.
Chromatographic Conditions:
Column: C18, 150 x 4.6 mm, 3 µm particle size.
Mobile Phase A: 20 mM Sodium Acetate buffer (pH 6.5).
Mobile Phase B: Methanol/Acetonitrile (50:50, v/v).
Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). Retention is driven by the partitioning of the polar amino alcohol into a water-enriched liquid layer immobilized on the stationary phase surface.
Causality Check: Because amino alcohols lack chromophores, a Charged Aerosol Detector (CAD) is utilized. CAD is a mass-flow dependent, universal detector that measures any non-volatile analyte[2]. The mobile phase must be strictly volatile (e.g., ammonium formate); non-volatile salts like sodium phosphate will cause massive background noise and foul the CAD electrometer[2][3].
Mechanism of HILIC separation coupled with Charged Aerosol Detection.
Step-by-Step Methodology
Sample Preparation: Dilute amino alcohol samples in a diluent matching the initial mobile phase conditions (e.g., 75% Acetonitrile / 25% Water). Crucial: Injecting highly aqueous samples into a HILIC system leads to severe peak distortion and breakthrough.
Mobile Phase Preparation:
Mobile Phase A: 50 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).
Mobile Phase B: 100% Acetonitrile.
Chromatographic Conditions:
Column: Zwitterionic HILIC (ZIC-HILIC) or Amide column, 150 x 2.1 mm, 3 µm.
Column Temperature: 30 °C.
Detection: CAD (Evaporation Temperature: 35 °C, Data Collection Rate: 10 Hz).
Table 3: HILIC-CAD Gradient Conditions
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (Organic)
0.0
0.4
15
85
10.0
0.4
40
60
12.0
0.4
40
60
12.1
0.4
15
85
20.0
0.4
15
85
System Suitability and Troubleshooting (Self-Validating System)
To ensure the integrity of the analytical data, the method must be self-validating. Implement the following System Suitability Testing (SST) parameters before analyzing unknown samples:
Resolution (
): Must be between critical pairs of amino alcohols (e.g., structural isomers like 1-amino-2-propanol and 2-amino-1-propanol).
Injection Precision: Relative Standard Deviation (RSD) of peak area for 5 replicate injections of a standard must be
.
Troubleshooting OPA: If RSD > 2.0%, verify the stability of the OPA reagent. OPA degrades rapidly; prepare fresh daily or store in an amber vial at 4 °C.
Troubleshooting CAD: If RSD > 2.0%, check the nebulizer gas pressure and ensure the mobile phase is completely degassed.
Peak Tailing Factor (
): Must be .
Troubleshooting HILIC: Tailing in HILIC often indicates secondary electrostatic interactions. Increase the buffer concentration (e.g., from 10 mM to 20 mM ammonium formate) to shield residual silanols on the stationary phase.
References
HPLC Derivatiz
New aspects of the simultaneous analysis of amino acids and amines as their o-phthaldialdehyde derivatives by high-performance liquid chromatography.
Evaluating LC methods for enhanced charged aerosol detector response: a case study using underiv
Hydrophilic Interaction Liquid Chrom
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
Application Note: Advanced GC-MS Protocols for the Derivatization and Analysis of Amino Alcohols
Introduction and Analytical Challenges Amino alcohols—such as ethanolamine, diethanolamine, and complex sphingolipids—are critical target analytes in metabolomics, pharmaceutical development, and the environmental monito...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Analytical Challenges
Amino alcohols—such as ethanolamine, diethanolamine, and complex sphingolipids—are critical target analytes in metabolomics, pharmaceutical development, and the environmental monitoring of chemical warfare agent degradation products[1]. However, their direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe analytical challenges.
The presence of highly polar, active hydrogen-containing functional groups (both hydroxyl -OH and primary/secondary amine -NH2/-NHR) leads to strong intermolecular hydrogen bonding. If injected directly into a GC system, these compounds exhibit poor volatility, high thermal instability, and irreversible adsorption onto the active sites of the GC inlet and column, resulting in severe peak tailing and loss of sensitivity[2].
To overcome these limitations, chemical derivatization is practically mandatory. This application note provides an authoritative, field-proven guide to the derivatization and GC-MS analysis of amino alcohols, detailing the mechanistic causality behind reagent selection and providing self-validating protocols for both silylation and acylation workflows.
Mechanistic Causality in Derivatization
Derivatization modifies the analyte's chemical structure to mask active hydrogens, thereby reducing polarity, preventing hydrogen bonding, and enhancing thermal stability. For amino alcohols, two primary pathways are utilized depending on the required sensitivity and mass spectral properties:
Silylation (e.g., BSTFA + TMCS, MSTFA): Silylation replaces the active protons of both the hydroxyl and amine groups with non-polar trimethylsilyl (TMS) groups[3]. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are preferred due to the high volatility of their by-products. The addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst; it increases the silyl donor strength, ensuring the complete derivatization of sterically hindered secondary amines and hydroxyls[3]. Silylation must be performed under strictly anhydrous conditions, as TMS derivatives are highly susceptible to hydrolysis.
Acylation (e.g., TFAA, HFBA): Perfluoroacylation utilizes reagents like Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA) to convert amino alcohols into their corresponding fluoroacyl esters and amides[4]. This method is highly advantageous when analyzing trace levels of amino alcohols, as the incorporation of highly electronegative fluorine atoms significantly enhances sensitivity, particularly when utilizing Electron Capture Negative Ionization (ECNI) mass spectrometry[4].
Mechanistic pathways for amino alcohol derivatization prior to GC-MS analysis.
Experimental Protocols
Protocol 1: Silylation of Amino Alcohols using BSTFA + 1% TMCS
This protocol is a self-validating system designed to ensure complete conversion of polar amino and hydroxyl groups into non-polar TMS ethers and amines, yielding sharp chromatographic peaks[2].
Materials:
Analyte: Amino alcohol standard (e.g., 1 mg/mL in methanol).
Reagent: BSTFA containing 1% TMCS (Store at 4°C. Crucial: Allow the reagent to reach room temperature before opening to prevent atmospheric moisture condensation).
Solvent/Catalyst: Anhydrous Pyridine or Acetonitrile[5]. Pyridine is highly recommended as it acts as both a solvent and an acid scavenger (catalyst) for the reaction[6].
Step-by-Step Methodology:
Sample Drying: Transfer 100 µL of the amino alcohol standard into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
Causality: Even trace amounts of moisture will rapidly hydrolyze the BSTFA reagent and the resulting TMS derivatives, leading to incomplete reactions, poor reproducibility, and the formation of siloxane artifacts[4].
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried residue to solubilize the analyte, followed immediately by 50 µL of BSTFA + 1% TMCS.
Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 30 seconds to ensure homogenization. Incubate the mixture in a dry heating block at 70°C for 30–60 minutes.
Causality: Elevated temperature provides the necessary activation energy to derivatize sterically hindered secondary amines, which are kinetically less reactive than primary hydroxyl groups.
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct GC-MS injection.
Causality: Do not quench the reaction or evaporate the solvent. Leaving the sample in the excess derivatization reagent maintains a strictly moisture-free environment, preserving the integrity of the TMS derivatives during the autosampler queue.
Protocol 2: Perfluoroacylation using TFAA
Acylation is preferred when extreme volatility or specific MS fragmentation patterns (e.g., distinct mass shifts for structural elucidation) are required[4].
Step-by-Step Methodology:
Sample Drying: Evaporate the amino alcohol sample to complete dryness under nitrogen.
Reagent Addition: Add 50 µL of anhydrous ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA).
Incubation: Cap tightly and heat at 60°C for 30 minutes to form the fluoroacyl derivative.
Evaporation (Critical Step): Cool to room temperature, then gently evaporate the excess TFAA and the acidic by-product (trifluoroacetic acid) to complete dryness under a nitrogen stream.
Causality: Unlike silylation, excess acidic anhydride must be removed. Injecting strong acids into the GC will severely degrade the column's cross-linked siloxane stationary phase over time, leading to massive column bleed and loss of resolution.
Reconstitution: Redissolve the dried derivative in 100 µL of anhydrous ethyl acetate for immediate GC-MS analysis.
GC-MS Analytical Parameters & Data Interpretation
To ensure optimal peak shape and resolution, non-polar to mid-polar capillary columns (e.g., 5% phenyl / 95% dimethylpolysiloxane) are highly recommended. Warning: Polar columns (such as WAX or FFAP) must be strictly avoided, as their active hydroxyl groups will react with excess silylating reagents, permanently destroying the stationary phase[3].
End-to-end GC-MS workflow for the analysis of derivatized amino alcohols.
Table 1: Comparison of Derivatization Methods for Amino Alcohols
Method
Primary Reagents
Target Functional Groups
Analytical Advantages
Limitations & Disadvantages
Silylation
BSTFA + 1% TMCS, MSTFA
-OH, -NH2, -NHR
Excellent volatility; single-step reaction; predictable EI-MS fragmentation (e.g., loss of CH3).
Highly moisture sensitive; excess reagent can foul the MS ion source over time.
Acylation
TFAA, HFBA
-OH, -NH2, -NHR
Highly stable derivatives; excellent for ECNI-MS; distinct mass shifts aid in structural elucidation.
Requires a mandatory evaporation step to remove excess reagent/acid to prevent GC column degradation.
Table 2: Recommended GC-MS Operating Parameters
Parameter
Specification / Setting
Scientific Causality
Column
HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm)
Low bleed, inert surface prevents adsorption of trace active analytes and resists reagent damage.
Injection Mode
Split/Splitless (typically 10:1 split)
Prevents column overloading while maintaining sharp peak shapes for high-concentration samples.
Inlet Temp
250 °C
Ensures rapid, flash vaporization of the derivatized sample without causing thermal degradation.
Carrier Gas
Helium, constant flow (1.0 mL/min)
Provides optimal linear velocity and separation efficiency (Van Deemter optimum).
Oven Program
70°C (hold 2 min) → 15°C/min → 280°C
Gradient balances the resolution of low-boiling derivatives and the rapid elution of heavy matrix components.
Ionization
Electron Impact (EI), 70 eV
Standardized energy allows for reproducible fragmentation and accurate NIST library matching.
Troubleshooting and Quality Control
Observation: Multiple Peaks for a Single Analyte.
Diagnosis: This usually indicates incomplete derivatization. For example, the primary -OH group may be successfully silylated, while the sterically hindered -NHR group remains underivatized, creating a mixture of mono- and di-TMS derivatives[4].
Solution: Increase the incubation time or temperature. Ensure the addition of a strong catalyst like 1% TMCS or anhydrous Pyridine to drive the reaction to completion.
Observation: Rapid Loss of Signal Over Time in the Autosampler.
Diagnosis: Moisture contamination in the reagent, solvent, or sample is leading to the hydrolysis of the derivatives back into the native, non-volatile amino alcohol.
Solution: Use fresh, sealed reagents. Store reagents under inert gas (Nitrogen/Argon). Ensure samples are completely dry prior to the addition of derivatization agents.
References
Semantic Scholar - Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals
URL:[Link]
West Virginia University - 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography
URL: [Link]
ResearchGate - Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection
URL:[Link]
OSTI.GOV - Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases
URL:[Link]
Macherey-Nagel - Derivatization reagents for GC - Chromatography
URL:[Link]
Application Note: 2-Amino-2-methyl-pentan-3-ol as a Sterically Hindered Scaffold
Topic: Applications of 2-Amino-2-methyl-pentan-3-ol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: T...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Applications of 2-Amino-2-methyl-pentan-3-ol in Medicinal Chemistry
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Gem-Dimethyl" Advantage
In modern medicinal chemistry, 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) represents a specialized subclass of
-amino alcohols distinguished by a quaternary carbon to the amine (gem-dimethyl substitution) and a chiral secondary alcohol.
While widely utilized in industrial gas treating for CO
capture due to its steric hindrance preventing carbamate stability, its value in drug discovery lies in three distinct medicinal chemistry pillars:
Conformational Control: The gem-dimethyl group exerts a Thorpe-Ingold effect, pre-organizing the molecule for cyclization and stabilizing peptide turns.
Metabolic Stability: Steric bulk adjacent to the nitrogen center reduces susceptibility to metabolic N-oxidation and deamination.
Heterocyclic Precursor: It serves as a modular building block for the synthesis of 4,4-dimethyl-5-ethyl-2-oxazolines , which function as robust carboxylic acid bioisosteres or directed metalation groups (DMGs).
Application I: Synthesis of Sterically Shielded Oxazolines
The primary application of 2-Amino-2-methyl-pentan-3-ol is the generation of 2-substituted oxazolines. Unlike oxazolines derived from simple amino alcohols (e.g., ethanolamine), the resulting 4,4-dimethyl-5-ethyl scaffold is exceptionally resistant to hydrolysis. This makes it an ideal "masking group" for carboxylic acids during multi-step synthesis or as a permanent bioisostere in active pharmaceutical ingredients (APIs).
Mechanistic Insight
The reaction proceeds via the condensation of the amino alcohol with a carboxylic acid derivative (R-COOH or R-CN). The gem-dimethyl group at the 2-position of the amino alcohol (becoming the 4-position of the oxazoline) accelerates the rate of ring closure (cyclodehydration) via the Thorpe-Ingold Effect (Angle Compression).
Objective: Synthesis of a 4,4-dimethyl-5-ethyl-2-phenyl-oxazoline derivative from benzoic acid (Model Reaction).
Reagents:
Substrate: Benzoic Acid (1.0 equiv)
Reagent: 2-Amino-2-methyl-pentan-3-ol (1.2 equiv)
Catalyst: ZnCl
(5 mol%) or Zn(OTf)
Solvent: Chlorobenzene (PhCl)
Drying Agent: Molecular Sieves (4Å) or Dean-Stark apparatus
Step-by-Step Methodology:
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. If using a Dean-Stark trap, fill the trap with Chlorobenzene.
(0.25 mmol, 34 mg) rapidly to minimize moisture absorption.
Reflux: Heat the reaction mixture to reflux (approx. 132°C). The reaction is driven by the azeotropic removal of water.
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The intermediate amide usually forms first, followed by slow cyclization.
Duration: Reflux for 12–24 hours. The gem-dimethyl group facilitates closure, but the secondary alcohol is less nucleophilic than a primary alcohol, requiring sustained heat.
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with saturated NaHCO
(2 x 15 mL) to remove unreacted acid and zinc salts.
Purification: Dry the organic layer over anhydrous Na
SO, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
In peptide chemistry, replacing a natural amino acid with a
-amino alcohol scaffold can prevent enzymatic hydrolysis. 2-Amino-2-methyl-pentan-3-ol mimics the side chain of Isoleucine but introduces a quaternary center that restricts conformational freedom.
Role: Acts as a
-turn inducer when incorporated into the peptide backbone (reduced rotation).
Mechanism: The bulky gem-dimethyl group clashes with the carbonyl oxygen of the preceding residue, forcing the backbone into a folded conformation often required for receptor binding (e.g., GPCR ligands).
Visualization: Structural Logic and Pathway
The following diagram illustrates the transformation of the amino alcohol into an oxazoline and its structural relationship to Isoleucine.
Figure 1: Structural relationship to Isoleucine and the synthetic pathway to sterically hindered oxazolines.
Because 2-Amino-2-methyl-pentan-3-ol possesses a chiral center at the C3 position (the alcohol carbon), it can be resolved to yield enantiopure ligands for asymmetric catalysis.
Ligand Class: N,O-Ligands (for Zinc or Copper catalysis).
Advantage: The gem-dimethyl group forces the metal center into a specific geometry, often enhancing enantioselectivity in reactions like the diethylzinc addition to aldehydes.
Protocol: Resolution via Tartaric Acid Crystallization
Since the commercial material is often racemic, resolution is a critical first step for asymmetric applications.
Salt Formation: Dissolve racemic 2-Amino-2-methyl-pentan-3-ol (10 g) in hot Ethanol. Add 1.0 equivalent of (+)-Tartaric acid dissolved in hot Ethanol.
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The diastereomeric salt of one enantiomer will crystallize preferentially.
Recrystallization: Filter the crystals and recrystallize from EtOH/H
O (9:1) to upgrade diastereomeric excess (de).
Free Basing: Treat the purified salt with 2M NaOH and extract with CH
Cl to recover the enantiopure amino alcohol.
References
PubChem. (n.d.).[1] 2-Amino-2-methyl-pentan-3-ol (Compound Summary). National Library of Medicine.[1] Retrieved March 7, 2026, from [Link]
Garg, P., et al. (2014).[2] Synthesis of 2-(Hetero)aryloxazolines from Nitriles and Aminoalcohols. Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
Trose, M., et al. (2015).[2] Copper N-Heterocyclic Carbene Complexes As Active Catalysts for the Synthesis of 2-Substituted Oxazolines. Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
Sartori, G., & Maggi, R. (2011). Advances in Friedel-Crafts Acylation Reactions. CRC Press.
Karwacki, E. J., et al. (1996). Method for removing carbon dioxide from combustion exhaust gas (US Patent 5618506). Google Patents.
2-Amino-2-methyl-pentan-3-OL as a building block for pharmaceuticals
Executive Summary: The Gem-Dimethyl Advantage 2-Amino-2-methyl-pentan-3-ol (CAS 89585-20-6) represents a specialized class of -amino alcohols defined by the gem-dimethyl effect (Thorpe-Ingold effect). Unlike linear analo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Gem-Dimethyl Advantage
2-Amino-2-methyl-pentan-3-ol (CAS 89585-20-6) represents a specialized class of
-amino alcohols defined by the gem-dimethyl effect (Thorpe-Ingold effect). Unlike linear analogs (e.g., 2-amino-pentan-3-ol), the quaternary carbon at the -position to the amine introduces significant steric bulk.
In pharmaceutical design, this structural motif serves three critical functions:
Conformational Locking: The gem-dimethyl group restricts bond rotation, pre-organizing the molecule for rapid cyclization into oxazolines or oxazolidinones .
Metabolic Stability: The steric shield protects the adjacent amine nitrogen from enzymatic oxidation and proteolytic cleavage in peptidomimetics.[1]
Solubility Enhancement: The disruption of planar stacking by the methyl groups improves the lipophilicity profile (
) while maintaining aqueous solubility limits.
This guide details the synthesis, handling, and application of this building block, focusing on its conversion into heterocyclic scaffolds.[2]
Chemical Profile & Properties[1][3][4][5][6][7]
Property
Specification
IUPAC Name
2-Amino-2-methylpentan-3-ol
CAS Number
89585-20-6
Molecular Formula
Molecular Weight
117.19 g/mol
Structure
Chirality
C3 is chiral. C2 is achiral (prochiral).[1] Product is typically racemic.[1]
pKa (Conjugate Acid)
~9.8 (Estimated)
Appearance
Colorless viscous liquid or low-melting solid
Synthesis Protocol: The Henry Nitroaldol Route
The most robust route to 2-amino-2-methyl-pentan-3-ol is the Henry reaction between 2-nitropropane and propionaldehyde, followed by reduction. This method avoids the use of expensive amino acid precursors.[1]
Workflow Diagram
Figure 1: Two-step synthesis via nitroaldol condensation.
Step 1: Henry Reaction (Nitroaldol Condensation)[7][8][9]
Purification: Distillation under reduced pressure (bp ~85°C @ 15 mmHg) or recrystallization as the HCl salt.[1]
Application Protocol: Oxazoline Synthesis
The gem-dimethyl group facilitates the formation of 4,4-dimethyl-5-ethyl-oxazolines , which are valuable as chiral ligands (if resolved) or protecting groups for carboxylic acids.
Mechanism of Cyclization (Thorpe-Ingold Effect)
Figure 2: Steric acceleration of ring closure.
Protocol: Witte-Seeliger Cyclization
This method uses a nitrile directly, catalyzed by Zinc salts, avoiding the need for acid chlorides.
Reflux (130°C) for 24 hours.[1] Ammonia evolution indicates reaction progress.[1]
The gem-dimethyl group will accelerate this reaction by ~5-10x compared to linear amino alcohols [1].
Workup: Cool, wash with water, dry over
, and evaporate.
Result: 2-Phenyl-4,4-dimethyl-5-ethyl-oxazoline.
Pharmaceutical Utility: Peptidomimetics[1]
Incorporating 2-amino-2-methyl-pentan-3-ol into peptide backbones creates a transition-state mimic for hydrolysis.
Proteolytic Stability: The quaternary carbon (C2) prevents the approach of proteases (like Chymotrypsin) to the adjacent amide bond.
Protocol for Peptide Coupling:
Due to the steric hindrance of the amine, standard coupling reagents (EDC/NHS) may be slow.
Recommended Reagent: HATU or PyBOP with DIEA in DMF.[1]
Reaction Time: Extend to 12-24 hours.
Monitoring: Use LC-MS, as Ninhydrin stain may be faint due to the hindered amine.
References
Thorpe-Ingold Effect in Oxazolines:
Smith, M. B.[1] "Organic Synthesis."[1][4] McGraw-Hill, 2011.[1] The gem-dimethyl effect accelerates cyclization rates by compressing internal bond angles.[5][6]
Henry Reaction Protocols:
Luzzio, F. A.[1] "The Henry Reaction: Recent Examples."[1] Tetrahedron, 2001.[1] Link
Amino Alcohol Synthesis:
Ager, D. J., et al.[1][7][8] "Synthetic Approaches to
Steric Hindrance in Drug Design:
Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1] Link
Application Note: Purification Strategies for 2-Amino-2-methyl-pentan-3-ol
This Application Note provides a comprehensive technical guide for the purification of 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6).[1] This sterically hindered -amino alcohol presents unique challenges due to its amph...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the purification of 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6).[1] This sterically hindered
-amino alcohol presents unique challenges due to its amphiphilic nature, potential for water solubility, and lack of a strong UV chromophore.
The protocols below are designed for scalability, ranging from research-scale (mg) to process-development scale (kg), emphasizing yield maximization and purity (>98%).
Target Molecule: 2-Amino-2-methyl-pentan-3-ol
CAS Registry Number: 89585-20-6
Molecular Formula: C
2-Amino-2-methyl-pentan-3-ol is a structural analogue of 2-amino-2-methyl-1-propanol (AMP), distinguished by an extended alkyl chain and a secondary alcohol motif.[1] Its purification is governed by three critical factors:
Basicity: The primary amine at the quaternary carbon (C2) is moderately basic (estimated pKa
9.5–10.0), allowing for pH-switched extraction.
Amphiphilicity: While the pentyl chain adds lipophilicity, the vicinal amino-alcohol motif creates a "polar head" that can lead to significant product loss in aqueous waste streams if ionic strength is not managed.[1]
Steric Hindrance: The gem-dimethyl substitution at the
-position to the amine reduces nucleophilicity, making the molecule relatively stable against self-condensation but potentially difficult to derivatize for detection.[1]
Common Impurities
Starting Materials: Unreacted
-amino ketones or nitro-alcohols (depending on synthesis route).[1]
Dehydration Products: Olefins formed via acid-catalyzed elimination of the hydroxyl group.[1]
Retro-Aldol Byproducts: Cleavage products if subjected to excessive heat under basic conditions.[1]
Pre-Purification Assessment
Before initiating purification, the crude mixture must be characterized to select the optimal workflow.
TLC Analysis: Use Silica Gel 60 F254 plates.
Eluent: Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1).[1] The base is crucial to prevent amine tailing.
Visualization: The molecule is UV-inactive.[1] Use Ninhydrin Stain (turns purple/red upon heating) or Permanganate Stain (yellow spot on purple background).[1]
Note: In GC, the free hydroxyl and amine groups may cause peak tailing. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended for accurate purity assessment.[1]
Method A: pH-Switched Extraction with "Salting Out" (The Workhorse)
This is the primary method for removing non-basic impurities (neutral organics) and inorganic salts. Standard extraction protocols often fail due to the molecule's water solubility; this modified protocol mitigates that loss.
Protocol Steps:
Acidification:
Dissolve the crude reaction residue in a minimal amount of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]
Add 1M HCl (aq) slowly with vigorous stirring until the aqueous phase pH is < 2.
Mechanism:[1][2][3] The amine is protonated to the ammonium salt
Saturate the solution with NaCl (solid). Add salt until it no longer dissolves.[1]
Why? The "Salting Out" effect (Common Ion Effect) dramatically reduces the solubility of the organic amine in water, forcing it into the organic phase.
Extraction:
Extract the aqueous slurry 3x with Dichloromethane (DCM) or Chloroform .[1] (DCM is preferred for its high solvation power for amino alcohols).[1]
Filter and concentrate in vacuo.[1] Avoid water bath temperatures >40°C to prevent volatile loss if the product is low-boiling.[1]
Figure 1: Modified Acid-Base Extraction workflow emphasizing the critical "Salting Out" step to recover water-soluble amino alcohols.
Method B: Vacuum Fractional Distillation
For liquids or low-melting solids, distillation provides the highest purity without solid-phase inclusions.[1] Due to the hydrogen bonding (OH...N), the boiling point will be significantly higher than the molecular weight suggests.
Experimental Setup:
Apparatus: Short-path distillation head (for <5g) or Vigreux column (for >10g).[1]
Vacuum: High vacuum (< 1 mmHg) is strongly recommended to keep pot temperature below 100°C.[1]
Grease: Use Krytox or high-vacuum silicone grease; amines can degrade standard greases over time.[1]
Protocol:
Degassing: Stir the crude oil under vacuum at room temperature for 20 minutes to remove residual solvents (DCM/MTBE) which can cause "bumping."
Corrosivity: As a primary amine, the compound is corrosive to skin and eyes. Wear neoprene gloves and eye protection.[1]
Storage: Hygroscopic. Store in tightly sealed glass containers, preferably under inert gas.
References
PubChem. (2025).[1][7] 2-Amino-2-methylpentan-3-ol (Compound).[1][8] National Library of Medicine.[1] [Link][1]
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for amine purification).
Bergbreiter, D. E., & Tian, L. (2000). Acid-Base Separation Strategies for Lipophilic Amines. Journal of Organic Chemistry. (Principles of pH-switched extraction).
Application Note: Advanced Derivatization Strategies for the Chromatographic Analysis of 2-Amino-2-methyl-pentan-3-ol
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix Applicability: Active Pharmaceutical Ingredients (APIs), Metabolic Extracts, and Synthetic Intermediates Chemical Cont...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals
Matrix Applicability: Active Pharmaceutical Ingredients (APIs), Metabolic Extracts, and Synthetic Intermediates
Chemical Context & Analytical Challenges
2-Amino-2-methyl-pentan-3-ol (
) is a highly branched amino alcohol frequently encountered as a pharmacophore or synthetic intermediate in drug development. Its molecular architecture features a secondary hydroxyl group at C3 and a primary amine at C2. Crucially, the C2 carbon is bonded to two methyl groups, classifying the amine as an -tertiary amine .
Direct analysis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly problematic. The molecule is highly polar, lacks a UV/fluorescent chromophore, and exhibits severe peak tailing on standard stationary phases. While derivatization is the standard solution for amino alcohols[1], the gem-dimethyl group adjacent to the nitrogen creates a profound steric shield. This steric hindrance drastically reduces the nucleophilicity of the amine[2], rendering standard derivatization protocols prone to incomplete reactions, poor yields, and quantitative irreproducibility.
Mechanistic Insights: Overcoming Steric Hindrance
As a Senior Application Scientist, I cannot overstate the importance of reaction kinetics when dealing with
-tertiary amines. A protocol that works for a linear primary amine will fail here. To achieve a self-validating, quantitative derivatization , we must force the reaction using highly electrophilic reagents and optimized thermodynamics.
Silylation (GC-MS): Standard N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) will rapidly silylate the C3 hydroxyl group but will stall at the hindered C2 amine, yielding a mixed population of mono-TMS and di-TMS derivatives. To force complete N,O-di-silylation, the addition of 10% Trimethylchlorosilane (TMCS) is mandatory[3]. TMCS acts as a powerful catalyst, generating a highly reactive silylating intermediate capable of penetrating the steric bulk.
Acylation (GC-MS): When selecting an anhydride for acylation, steric bulk of the reagent itself must be minimized. Trifluoroacetic anhydride (TFAA) is preferred over larger analogues like Pentafluoropropionic anhydride (PFPA) because its compact size allows it to efficiently access and acylate the hindered amine[4].
Self-Validation Principle: In all GC-MS workflows below, the ratio of the mono-derivatized to di-derivatized peak must be monitored. The complete absence of the mono-derivatized species (e.g., O-TMS only) serves as the internal validation that the steric barrier has been successfully overcome.
Visualizing the Derivatization Logic
Figure 1: Chemical derivatization pathways for 2-Amino-2-methyl-pentan-3-ol analysis.
Experimental Protocols
Protocol A: Global Silylation for GC-MS (BSTFA + 10% TMCS)
Causality Note: Pyridine is used as the solvent to act as an acid scavenger, neutralizing the HCl byproduct generated by the TMCS catalyst, which would otherwise degrade the TMS derivative.
Sample Preparation: Transfer 100 µL of the sample extract into a 2 mL glass autosampler vial with a Teflon-lined cap.
Desiccation: Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Moisture strictly prohibits silylation.
Reagent Addition: Add 50 µL of anhydrous Pyridine, followed immediately by 50 µL of BSTFA containing 10% TMCS.
Thermal Incubation: Vortex for 10 seconds, tightly seal the vial, and incubate in a heating block at 70°C for 60 minutes . (Do not shorten this time; the
-tertiary amine requires extended thermal energy to react fully).
Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.
Protocol B: Acylation for GC-MS (TFAA)
Causality Note: Post-reaction evaporation is a critical self-validating step. Injecting residual TFAA or its byproduct (trifluoroacetic acid) will aggressively strip the stationary phase of your GC column.
Sample Preparation: Transfer 100 µL of the sample extract to a glass vial and evaporate to dryness.
Reagent Addition: Reconstitute in 100 µL of anhydrous Ethyl Acetate. Add 50 µL of Trifluoroacetic Anhydride (TFAA).
Thermal Incubation: Seal the vial and incubate at 60°C for 30 minutes .
Column Protection (Critical): Uncap the vial and evaporate the mixture to complete dryness under a stream of nitrogen to remove all excess acid.
Reconstitution: Redissolve the dried N,O-di-TFA derivative in 100 µL of Ethyl Acetate, vortex, and inject 1 µL into the GC-MS.
Protocol C: Dansylation for LC-MS/FLD
Buffering: Mix 100 µL of the aqueous sample with 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0) to ensure the amine is fully deprotonated.
Labeling: Add 200 µL of Dansyl Chloride solution (5 mg/mL in Acetonitrile).
Incubation: Incubate at 60°C for 45 minutes in the dark (Dansyl derivatives are light-sensitive).
Quenching: Add 20 µL of 10% Methylamine to quench unreacted Dansyl Chloride, preventing background interference in the chromatogram.
Filtration: Filter through a 0.22 µm PTFE syringe filter prior to LC-MS/FLD injection.
Standardized Analytical Workflow
Figure 2: Standardized experimental workflow for the derivatization of hindered amino alcohols.
Data Presentation & Method Parameters
Table 1: Comparison of Derivatization Strategies for 2-Amino-2-methyl-pentan-3-ol
Requires post-reaction evaporation to protect column
Alkylation
Dansyl Chloride
-NH₂
LC-MS / FLD
Provides strong fluorophore, stable derivative
Reagent peaks can interfere, requires active quenching
Table 2: Diagnostic MS Ions for Structural Verification
Note: Alpha-cleavage at the C2-C3 bond is the dominant fragmentation pathway in Electron Ionization (EI) for this branched structure.
Derivative Form
Precursor Ion
Key Fragment Ions (m/z)
Structural Origin of Fragment
N,O-di-TMS
~261 ()
130, 131, 73
(-cleavage),
N,O-di-TFA
~309 ()
154, 155, 69
(-cleavage),
N-Dansyl
~350 ()
170
Dansyl moiety cleavage (Dimethylaminonaphthalene)
References
Catalytic diazene synthesis from sterically hindered amines for deaminative functionaliz
Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
bstfa.pdf - Sigma-Aldrich. sigmaaldrich.com.
Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. nih.gov.
Technical Support Center: Troubleshooting Synthesis of 2-Amino-2-methyl-pentan-3-ol Introduction: The Synthetic Challenge -Amino Alcohol Synthesis The synthesis of 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) presents...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Synthesis of 2-Amino-2-methyl-pentan-3-ol
Introduction: The Synthetic Challenge
-Amino Alcohol Synthesis
The synthesis of 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) presents a classic challenge in organic synthesis: constructing a vicinal amino alcohol motif adjacent to a quaternary carbon center.[1] The steric bulk of the gem-dimethyl group at the
-position significantly impedes nucleophilic attack and complicates the thermodynamic equilibrium of the reaction.
This guide focuses on the most scalable industrial route: the Henry Reaction (Nitroaldol) of 2-nitropropane and propanal, followed by Catalytic Hydrogenation . This pathway is atom-economical but prone to stalling due to reversibility and steric hindrance.
Phase 1: The Henry Reaction (Nitroaldol Addition)[1][2]
Core Issue: The reaction is reversible. The bulky gem-dimethyl group on 2-nitropropane destabilizes the product, favoring the retro-Henry dissociation.
Q1: My reaction stalls at <30% conversion. Adding more base doesn't help. Why?A: You are fighting thermodynamics, not kinetics. The equilibrium constant (
) for hindered nitroaldol reactions is often unfavorable.[1] Adding more base only accelerates the rate at which equilibrium is reached, not the position of the equilibrium.
Solution (Solvent-Free): Eliminate the solvent.[1] Running the reaction "neat" maximizes the concentration of reactants, pushing the equilibrium toward the product (Le Chatelier’s principle).[1]
Solution (High Pressure): If possible, conduct the reaction under high pressure (10–15 kbar) to favor the bond-forming step, which has a negative volume of activation (
Q2: I see a significant amount of alkene byproduct. What is happening?A: You are observing dehydration .[2] The
-nitro alcohol product can eliminate water to form a nitroalkene, especially if the reaction warms up or if the base is too strong/concentrated.
Corrective Action: Lower the temperature to 0–5°C. Switch to a milder base system, such as Amberlyst A-21 or Tetramethylguanidine (TMG) , which are sufficient to deprotonate 2-nitropropane but less likely to promote E1cB elimination.[1]
Q3: The reaction mixture turns dark brown/black.A: This indicates polymerization of propanal or the "Nef-like" decomposition of the nitronate intermediate.
Protocol Adjustment: Ensure propanal is freshly distilled. Add the aldehyde slowly to the pre-cooled nitroalkane/base mixture to keep its instantaneous concentration low, preventing self-aldol condensation.
Optimization Table: Catalyst Selection for Hindered Henry Reactions
Core Issue: The bulky nitro group is difficult for the catalyst to access, leading to partial reduction intermediates (hydroxylamines) or catalyst poisoning.[1]
Troubleshooting Guide: Incomplete Reduction
Q4: The hydrogenation stops, leaving a hydroxylamine intermediate (
).A: Steric shielding of the nitrogen atom prevents the final reduction step.
Solution: Increase hydrogen pressure to >50 bar (725 psi) and temperature to 50–60°C.
Catalyst Switch: Switch from Pd/C to Raney Nickel . Raney Ni is more aggressive towards nitro groups and less sensitive to steric bulk. Note: Wash Raney Ni thoroughly to remove basic residues that could degrade the alcohol.
Q5: I am losing the hydroxyl group (forming an amine without the -OH).A: You are experiencing hydrogenolysis . This is common with benzylic alcohols but can occur here if the temperature is too high or the medium is too acidic.
Corrective Action: Ensure the reaction medium is neutral. Avoid adding strong acids. If using Pd/C, verify it is not an acidic batch.[1]
Q6: The product is trapped in the aqueous phase during workup.A: Amino alcohols are amphiphilic and highly water-soluble.
Extraction Protocol: Do not use simple ether extraction.
Saturate the aqueous phase with NaCl (salting out).[1]
Extract continuously with Dichloromethane (DCM) or n-Butanol for 12–24 hours.
Visualizing the Workflow
The following diagram illustrates the critical decision points and failure modes in the synthesis pipeline.
Caption: Logical workflow for the synthesis of 2-Amino-2-methyl-pentan-3-ol, highlighting critical troubleshooting loops for the Henry and Reduction steps.
Frequently Asked Questions (FAQs)
Q: Are there diastereomers? Which one do I get?A: Yes. The molecule has one chiral center at C3 (the alcohol position), but since the C2 position is not chiral (it has two methyl groups), you do not have diastereomers in the traditional sense of syn/anti relative to the amine.[1]
Correction: Wait, let's verify the structure: C2 has (CH3), (CH3), (NH2), and the C3-chain.[1] C2 is achiral. C3 is chiral. Therefore, the product is a racemic mixture of enantiomers (R and S at C3), not diastereomers.[1] You will obtain a racemate unless you use chiral catalysis or resolution.
Q: Can I use Lithium Aluminum Hydride (LAH) instead of catalytic hydrogenation?A: Yes, LAH is a very effective reducing agent for sterically hindered nitro compounds.[1]
Pros: Complete reduction, no catalyst poisoning issues.[1]
Cons: Hazardous workup (aluminum salts), not scalable for large batches, potential for safety incidents on scale-up.[1] Use for gram-scale only.
Q: How do I store the final product?A: Amino alcohols are hygroscopic and can absorb CO2 from the air (forming carbamates).[1] Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed container at 2–8°C.
References
Henry Reaction Mechanism & Catalysis
Luzzio, F. A. (2001).[1] "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[1] [1]
Ballini, R., & Petrini, M. (2004).[1] "Recent synthetic developments in the nitroaldol Henry reaction." Advanced Synthesis & Catalysis, 346(9‐10).[1] [1]
Reduction of Hindered Nitro Compounds
Gowda, D. C. (2002).[1] "Raney Nickel-Catalyzed Hydrogenation of Nitro Compounds." Synthetic Communications. [1]
Purification of Amino Alcohols
"Purification of Laboratory Chemicals" - Standard techniques for amino alcohol isolation via salting-out extraction.
Reaction Safety & Properties
PubChem Compound Summary for CID 226834 (2-Amino-2-methyl-pentan-3-ol).[1] [1]
Technical Support Center: Advanced Optimization of Amino Alcohol Synthesis
Welcome to the Technical Support Center for Amino Alcohol Synthesis. 1,2-amino alcohols are critical pharmacophores in drug development, serving as the backbone for sphingolipids, beta-blockers, and chiral auxiliaries.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Amino Alcohol Synthesis. 1,2-amino alcohols are critical pharmacophores in drug development, serving as the backbone for sphingolipids, beta-blockers, and chiral auxiliaries. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize the two primary synthetic pathways: the regioselective ring-opening of epoxides (aminolysis) and the stereoretentive reduction of chiral amino acids.
Synthesis Optimization Workflows
Workflow of optimized pathways for synthesizing amino alcohols via epoxides and amino acids.
Troubleshooting Guide & FAQs
Q1: Why am I getting a mixture of regioisomers during the aminolysis of aryl epoxides (e.g., styrene oxide)?Causality: The regioselectivity of epoxide ring-opening is dictated by the competition between steric hindrance (favoring SN2 attack at the less substituted carbon) and electronic stabilization (favoring SN1-like attack at the carbon that better stabilizes a partial positive charge). Under uncatalyzed thermal conditions, amines often attack both sites indiscriminately.
Solution: Implement a Lewis acid catalyst, such as Yttrium(III) chloride (YCl3) at a low loading of 1 mol% 1. YCl3 is highly oxyphilic; it strongly coordinates to the epoxide oxygen, weakening the C-O bonds. For aryl epoxides, this exacerbates the partial positive charge at the benzylic position, directing the amine nucleophile almost exclusively to the more hindered site via an SN1-type mechanism. For aliphatic epoxides, the catalyst facilitates standard SN2 attack at the less hindered terminal carbon, ensuring predictable regioselectivity [[1]]().
Q2: My amino acid reduction using LiAlH4 leads to partial racemization and emulsion-heavy workups. What is a safer, stereoretentive alternative?Causality: Strong hydride donors like LiAlH4 require harsh, highly basic conditions and rigorous exclusion of moisture. The aggressive nature of the reagent can lead to proton abstraction at the chiral alpha-carbon, causing racemization. Furthermore, the precipitation of gelatinous aluminum salts during aqueous quenching traps the product, severely reducing yields.
Solution: Transition to an in situ borane generation system using NaBH4 and I2 2. When Iodine is added to NaBH4 in THF, it generates borane (BH3) gas safely in solution. Borane acts as an electrophilic reducing agent, coordinating directly with the electron-rich carbonyl oxygen of the carboxylic acid. This mechanism rapidly reduces the acid to the corresponding amino alcohol without disturbing the alpha-chiral center. This protocol consistently delivers 60–85% yields with >98% enantiomeric excess (ee) and allows for a simple, emulsion-free alkaline workup 2.
Q3: How can I eliminate toxic solvents (e.g., DMF, DCM) in β-amino alcohol synthesis without sacrificing reaction kinetics?Causality: Traditional solvents are deployed to homogenize the polar amine and the less polar epoxide. However, bulk solvents dilute the local concentration of reactants, slowing down the reaction kinetics and requiring elevated temperatures that promote side reactions (e.g., polymerization).
Solution: Shift to solvent-free catalytic systems or continuous-flow biocatalysis.
Solid-Acid Catalysis: Utilizing Silica-bonded S-sulfonic acid (SBSSA) under solvent-free conditions creates a highly concentrated microenvironment. The silica matrix adsorbs the reactants in close proximity, while the sulfonic acid groups activate the epoxide, driving the reaction to completion in under an hour at room temperature 3.
Biocatalysis in Flow: For a completely green liquid-phase alternative, employ Lipozyme TL IM (a lipase) in a continuous-flow reactor using methanol as a benign solvent. Operating at 35 °C with a brief 20-minute residence time prevents thermal degradation and achieves >90% yields, demonstrating high scalability for pharmaceutical applications 4.
Preparation: In a 10 mL round-bottom flask, combine the epoxide and the amine. Do not add any solvent.
Catalyst Addition: Add YCl3 (1 mol%) directly to the neat mixture.
Reaction: Stir the mixture vigorously at room temperature (25 °C). The reaction is typically exothermic; monitor the internal temperature if scaling up.
Monitoring: Track reaction progress via TLC (Ethyl Acetate:Hexane 1:9) every 30 minutes.
Workup: Upon completion, dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the YCl3 catalyst.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.
Validation Check: Perform 1H NMR on the crude product. The chemical shift and splitting pattern of the methine proton adjacent to the newly formed hydroxyl group will definitively confirm the regiochemistry (SN1 vs. SN2 product distribution) 1.
Protocol 2: Stereoretentive Reduction of Amino Acids (NaBH4-I2 System)
System Purge: Flame-dry a 3-neck flask and purge with N2.
Suspension: Suspend NaBH4 (2.5 equiv) in anhydrous THF (20 mL/mmol) and add the amino acid (1.0 equiv). Cool the flask to 0 °C using an ice bath.
Activation: Dissolve I2 (1.0 equiv) in a small volume of anhydrous THF. Add this solution dropwise to the flask over 30 minutes. (Caution: Vigorous H2 gas evolution will occur).
Reflux: Once gas evolution ceases, attach a reflux condenser and heat the mixture to 70 °C for 12–16 hours.
Quenching: Cool to 0 °C and carefully quench the excess borane by adding methanol dropwise until bubbling stops.
Workup: Evaporate the solvents in vacuo. Add 20% aqueous KOH solution to the white residue and stir for 2 hours to break down the boron complexes. Extract the aqueous layer 3x with dichloromethane (DCM). Dry the combined organic layers over Na2SO4 and concentrate.
Validation Check: Measure the optical rotation of the purified product and compare it against literature values. Conduct chiral HPLC analysis to verify that the enantiomeric excess (ee) remains >98%, confirming the absence of racemization 2.
Quantitative Data Summary
Synthesis Strategy
Catalyst / Reagent
Reaction Conditions
Yield (%)
Regio-/Stereoselectivity
Key Advantage
Epoxide Aminolysis
YCl3 (1 mol%)
Solvent-free, RT, 1-3 h
85–98%
Highly regioselective (SN1/SN2 dependent)
Low catalyst loading, green chemistry
Epoxide Aminolysis
SBSSA (Solid Acid)
Solvent-free, RT, 1 h
>90%
Highly regioselective
Reusable heterogeneous catalyst
Epoxide Aminolysis
Lipozyme TL IM
Methanol, 35 °C, Flow
85–91%
Highly regioselective
Continuous flow, biocatalytic
Amino Acid Reduction
NaBH4 / I2
THF, Reflux, 12 h
60–85%
>98% ee retention
Safe, non-explosive workup
References
New, Convenient Methods of Synthesis and Resolution of 1,2-Amino Alcohols
Source: ResearchGate
URL
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions
Source: MDPI
URL
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions
Source: SciELO
URL
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System
Source: MDPI
URL
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket Focus: Side Reaction Troubleshooting & Process Optimization
Target Molecule: 2-Amino-2-methyl-pentan-3-ol (CAS: 21615-29-2 equivalent/isomer)
Primary Pathway: Henry Reaction (Nitroaldol)
Nitro Reduction
System Overview & Chemistry Logic
This guide addresses the synthesis of 2-Amino-2-methyl-pentan-3-ol , a sterically hindered
-amino alcohol. The most robust synthetic route involves the Henry Reaction between 2-nitropropane and propanal (propionaldehyde), followed by the reduction of the nitro group.
The Synthetic Pathway
C-C Bond Formation (Henry Reaction):
Functional Group Transformation (Reduction):
Critical Structural Note
Unlike simple Henry reactions using nitromethane, your substrate forms a quaternary carbon at the
-position (C2).
Implication: The standard side reaction of dehydration to a conjugated nitroalkene is impossible because the
-carbon lacks a proton to eliminate.
New Risk: The steric bulk significantly slows the forward reaction, making the system highly susceptible to Retro-Henry (reversibility) and Aldol Condensation of the aldehyde.
Troubleshooting Module: The Henry Reaction
Ticket #001: Low Conversion / Recovery of Starting Material
User Report: "TLC shows product formation, but isolated yield is <40%. I recovered significant amounts of 2-nitropropane."
Diagnosis:Retro-Henry Reaction (Reversibility)
The Henry reaction is an equilibrium process. The formation of the hindered C-C bond is thermodynamically less favorable than in unhindered systems. If the workup is too basic or the temperature is too high, the equilibrium shifts back to the starting materials.
Corrective Protocol:
Low-Temperature Quench: Do not quench at room temperature. Cool the reaction mixture to 0°C before adding acid.
Acidification: Neutralize the base immediately. The nitronate intermediate is stable in base; upon protonation, if the local pH is still high (heterogeneous mixing), it can revert. Use a buffered acid (Acetic acid) rather than strong mineral acid to avoid Nef reaction side-products.
Solvent-Free Conditions: Run the reaction neat (without solvent) if possible. High concentration favors the bimolecular forward reaction over the unimolecular retro-reaction.
User Report: "I see a major spot on TLC that is less polar than the product. NMR shows olefinic protons."
Diagnosis:Self-Aldol Condensation of Propanal
Because 2-nitropropane is sterically hindered, its deprotonation is slow. The base (e.g., NaOH, KOH) may preferentially deprotonate propanal, leading to its dimerization (2-methyl-2-pentenal).
Corrective Protocol:
Change Base: Switch to a base that is strong enough to deprotonate the nitroalkane but non-nucleophilic, or use a specific catalyst like TBD (Triazabicyclodecene) or Amberlyst A-21 .
Stoichiometry: Use a large excess of 2-nitropropane (3–5 equivalents). This statistically favors the attack of the nitronate on propanal over the attack of a propanal enolate on propanal.
Slow Addition: Add the propanal slowly to a pre-stirred mixture of 2-nitropropane and catalyst. Keep propanal concentration low to suppress self-reaction.
Visualization: Henry vs. Aldol Competition
Caption: Competitive pathways in the reaction of 2-nitropropane and propanal. Path B (Aldol) dominates if the nitroalkane is not in excess.
Troubleshooting Module: The Reduction Step
Ticket #003: Product Mass is M+16 (Hydroxylamine Impurity)
User Report: "Mass spec shows a peak at 133 (M+16) instead of 117. The product is an oil that turns pink/brown upon standing."
Diagnosis:Incomplete Reduction (N-Hydroxylamine Formation)
The reduction of a nitro group proceeds via a Nitroso
Hydroxylamine Amine pathway. The step from Hydroxylamine () to Amine () is the slowest and most difficult.
Corrective Protocol:
Catalyst Choice: If using Pd/C, it may be poisoned. Switch to Raney Nickel , which is generally more aggressive for nitro-to-amine reductions.
Pressure/Temp: Increase
pressure (50 psi 100 psi) or temperature (RT 50°C).
Chemical Cleanup: If the impurity persists, treat the crude mixture with Zinc dust in dilute HCl . This specifically reduces the hydroxylamine to the amine without affecting the alcohol.
Ticket #004: Loss of Hydroxyl Group (Over-Reduction)
User Report: "I isolated 2-amino-2-methylpentane. The alcohol group is gone."
Diagnosis:Hydrogenolysis (C-O Bond Cleavage)
Benzylic alcohols are prone to this, but even aliphatic
-amino alcohols can undergo hydrogenolysis under harsh acidic conditions or with highly active Pd catalysts at high temperatures.
Corrective Protocol:
Avoid Acid: Ensure the hydrogenation is neutral. Do not add HCl or acetic acid to the hydrogenation vessel unless necessary.
Change Solvent: Switch from Methanol/Ethanol to an aprotic solvent like THF or Ethyl Acetate to mitigate solvolysis.
Visualization: Reduction Stepwise Failure Points
Caption: The stepwise reduction of the nitro group. The conversion of Hydroxylamine to Amine is the bottleneck where reactions often stall.
Data Summary: Optimization Parameters
Parameter
Standard Condition (Risky)
Optimized Condition (Recommended)
Rationale
Stoichiometry
1:1 (Nitro:Aldehyde)
3:1 to 5:1 (Nitro:Aldehyde)
Suppresses Propanal Self-Aldol condensation.
Base Catalyst
NaOH / KOH (Aqueous)
Amberlyst A-21 or TBD
Heterogeneous bases prevent hot spots; easier workup prevents Retro-Henry.
Temperature
Reflux or RT
0°C to 15°C
Low temp favors equilibrium toward product and suppresses elimination.
Pd/C often stalls at the hydroxylamine stage for hindered substrates.
Frequently Asked Questions (FAQs)
Q: Can I use the "one-pot" reductive alkylation method (Propanal + 2-Nitropropane + H2 + Catalyst)?A:No. This will likely fail. The Henry reaction requires a base, while the reduction requires a metal catalyst and often neutral/acidic conditions. Doing them simultaneously usually leads to the reduction of the aldehyde to propanol or the nitroalkane to isopropylamine before the C-C bond forms. These steps must be sequential.
Q: My product is water-soluble and I can't extract it. How do I purify it?A:
-amino alcohols are polar.
Salting Out: Saturate the aqueous layer with NaCl or
.
Solvent: Use Dichloromethane (DCM) or n-Butanol for extraction.
Alternative: If the product is an oil, consider forming the Oxalate salt . Dissolve the crude oil in ethanol and add oxalic acid. The oxalate salt of the amino alcohol often crystallizes nicely, rejecting impurities.
Q: Why is there a strong smell of "rotten almonds" during the Henry reaction?A: This indicates the Cannizzaro reaction or degradation of the aldehyde, but more likely, if you used a strong acid workup with heat, you might be triggering a Nef Reaction on the unreacted 2-nitropropane, generating ketones and nitrous oxides. Ensure temperature is controlled during quenching.
References
Luzzio, F. A. (2001). "The Henry reaction: recent examples". Tetrahedron, 57(6), 915-945.
Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)". Tetrahedron, 60(6), 1017-1047.
BenchChem Technical Support. (2025). "Side Reactions in the Henry Reaction of 2-Nitropropane". BenchChem Knowledge Base.
Common Organic Chemistry. (2025). "Nitro Reduction: Common Conditions and Side Reactions". Common Organic Chemistry Database.
Optimization
Technical Support Center: Optimization of 2-Amino-2-methyl-pentan-3-ol Synthesis
Current Status: Operational Topic: Yield Improvement & Process Troubleshooting Target Molecule: 2-Amino-2-methyl-pentan-3-ol CAS Registry Number: (Generic structure class: -amino alcohols)[1] Executive Summary This guide...
This guide addresses the synthesis of 2-Amino-2-methyl-pentan-3-ol via the Henry Reaction (Nitroaldol) of 2-nitropropane and propanal , followed by catalytic hydrogenation.[1]
Critical Technical Note: Unlike typical Henry reactions, the product formed here possesses a quaternary carbon at the
-position (relative to the nitro group). Consequently, dehydration to a nitroalkene is chemically impossible because there is no proton available for elimination. If your yield is low, the culprit is almost certainly the Retro-Henry reaction (equilibrium reversal) or Self-Aldol condensation of the propanal.[1]
Phase 1: The Henry Reaction (C-C Bond Formation)[2]
Q: My reaction reaches 50-60% conversion and then stalls. Adding more base doesn't help. Why?A: You are fighting the Retro-Henry Equilibrium .
Because 2-nitropropane is sterically hindered (secondary nitroalkane), the forward reaction is slow, and the equilibrium constant is not highly favorable.[1] The alkoxide product is prone to collapsing back into starting materials.
The Fix:
Solvent Switch: Move from aqueous/ethanol systems to solvent-free or THF conditions. Water stabilizes the retro-reaction pathway.
Base Selection: Switch to Tetramethylguanidine (TMG) or DBU (1-5 mol%).[1] These organic bases often provide higher conversion rates for hindered nitroalkanes compared to NaOH/KOH.
Stoichiometry: Use a 1.5 to 2.0 molar excess of 2-nitropropane (the cheaper reagent) to push the equilibrium toward the product via Le Chatelier's principle.
Q: I see a significant impurity by TLC/GC that is not the starting material.A: This is likely the Self-Aldol product of propanal (2-methyl-2-pentenal).[1]
The Mechanism: The base deprotonates propanal (forming an enolate) instead of 2-nitropropane. The enolate then attacks another propanal molecule.
The Fix:
Order of Addition: Do not mix everything at once. Pre-mix the 2-nitropropane and the catalyst first. Then, add propanal slowly (dropwise) at low temperature (0°C to 5°C). This ensures the nitro-anion is always present in excess relative to the aldehyde.
Temperature Control: Keep the reaction below 10°C during addition. Higher temperatures favor the self-aldol condensation.
Optimized Protocol: Henry Reaction
Charge a dry flask with 2-nitropropane (1.5 equiv) and THF (3 volumes).
Add Tetramethylguanidine (TMG) (0.05 equiv) at 0°C. Stir for 15 mins.
Risk: Hydrogenolysis (Cleavage of the C-OH bond), though reduced due to steric bulk.[1]
Troubleshooting Guide
Q: The reaction is extremely slow; hydrogen uptake has stopped.A: Catalyst poisoning or insufficient pressure.
The Fix:
Catalyst:Raney Nickel is superior to Pd/C for aliphatic nitro compounds. It is less sensitive to steric hindrance.[2]
Promoters: If using Raney Ni, ensure the pH is slightly basic (pH 8-9). Acidic conditions can inhibit the reduction of aliphatic nitro groups.
Pressure: Increase
pressure to 5–10 bar (70–150 psi). Atmospheric pressure is often insufficient for hindered nitro alcohols.
Q: I am obtaining the alkane (2-amino-2-methylpentane) instead of the alcohol.A: You are experiencing Hydrogenolysis . The OH group is being stripped off.
Solvent: Use Methanol or Ethanol . Avoid acidic solvents (like acetic acid) during hydrogenation, as protonation of the alcohol facilitates its loss as water.
Optimized Protocol: Hydrogenation
Dissolve the nitro-alcohol in Methanol (5-10 volumes).
uptake. Reaction is complete when uptake plateaus.
Phase 3: Isolation & Purification
Q: My yield drops during extraction. The product is missing from the organic layer.A: 2-Amino-2-methyl-pentan-3-ol is an amino alcohol .[1][4] It is highly polar, amphoteric, and water-soluble.[1]
The Fix:
Salting Out: Saturate the aqueous phase with NaCl before extraction.
Solvent System: Do not use pure Ether or Hexane. Use Dichloromethane (DCM) or a mixture of CHCl3/Isopropanol (3:1) for extraction.[1]
pH Toggle: Ensure the aqueous layer is strongly basic (pH > 12) using NaOH before extraction to ensure the amine is in the free-base form (
), not the salt ().
Visual Logic & Workflows
Reaction Pathway & Side Reactions
Figure 1: Reaction pathway highlighting the critical reversible step (Retro-Henry) and the primary competitive reaction (Self-Aldol).[1]
Troubleshooting Decision Tree
Figure 2: Decision logic for immediate process correction.
Quantitative Data Summary
Parameter
Standard Condition
Optimized Condition
Impact on Yield
Base
NaOH (aq)
TMG or DBU (organic)
+15-20% (Reduces Retro-Henry)
Solvent
Ethanol/Water
THF (Anhydrous)
+10% (Shifts Equilibrium)
Addition
Mix all at once
Aldehyde to Nitro+Base
Eliminates Self-Aldol side product
Reduction
Pd/C, 1 atm
Raney Ni, 5 bar
+25% (Complete conversion)
References
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron. (Discusses the reversibility and base selection for hindered substrates).
[1]
Ballini, R., et al. (2005). "Nitroalkanes and Ethyl Glyoxalate...[1] Improved Henry Reaction." Organic Process Research & Development. (Optimization of Henry reaction parameters).
[1]
Rylander, P. N. Hydrogenation Methods. Academic Press. (Authoritative text on catalyst selection, specifically Raney Ni vs. Pd/C for nitro compounds).
[1]
BenchChem Technical Support. "Side Reactions in the Henry Reaction of 2-Nitropropane." (Specific troubleshooting for 2-nitropropane derivatives).
[1]
-blockers, norephedrine derivatives) represent a "perfect storm" of purification challenges: they are polar , basic , and often lack strong chromophores . This guide addresses the three most common support tickets we receive: chromatographic peak tailing, method development failure, and scale-up crystallization issues.
Module 1: Chromatography Support (HPLC/SFC)
Current Issue: Severe peak tailing and poor resolution on silica-based chiral columns.
Root Cause Analysis
Amino alcohols possess a basic nitrogen atom and a hydroxyl group. The primary cause of tailing is the Silanol Effect . Residual silanol groups (
) on the silica support of chiral columns act as weak acids. They protonate the basic amine of your analyte, causing secondary ion-exchange interactions that drag the peak (tailing) and destroy resolution.
Troubleshooting Protocol: The "Silanol Block" Strategy
Step 1: Mobile Phase Additives (The First Line of Defense)
Do not run neutral mobile phases. You must suppress ionization or block silanols.
Additive Type
Recommended Reagent
Concentration
Mechanism
Basic (Standard)
Diethylamine (DEA)
0.1% v/v
Competes for silanol sites; suppresses amine protonation.
Basic (Alternative)
Triethylamine (TEA)
0.1% v/v
Stronger blocker, but higher UV cutoff (use >254 nm).
Basic (Volatile)
Isopropylamine
0.1% - 0.5%
Best for Prep-LC/SFC; easy to remove during evaporation.
Acidic/Basic Mix
TFA (0.1%) + DEA (0.1%)
1:1 Ratio
Creates a buffered environment; useful for zwitterionic species.
Step 2: Column Selection (Immobilized vs. Coated)
If additives fail, your solvent might be the issue. Amino alcohols often require polar solvents (MeOH, DCM) for solubility, which can strip coated polysaccharide phases (e.g., Chiralpak AD/OD).
Why: The chiral selector is chemically bonded to the silica, allowing the use of "forbidden" solvents like Dichloromethane (DCM) or THF, which solubilize amino alcohols better and reduce aggregation.
Decision Logic: Peak Tailing
Caption: Logic flow for diagnosing and resolving peak tailing in chiral amino alcohol chromatography.
Module 2: Method Development (SFC Focus)
Current Issue: HPLC pressure is too high, and run times are too long for preparative scale.
Insight: Chiral amino alcohols are ideal candidates for Supercritical Fluid Chromatography (SFC) . The low viscosity of supercritical
allows for high flow rates, and the high diffusivity improves mass transfer for these polar molecules.
SFC Screening Protocol
Gradient Screening:
Mobile Phase A:
Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA-amine is preferred over DEA in SFC to prevent carbamate salt formation with
).
Gradient: 5% to 50% B over 5 minutes.
Back Pressure: 120-150 bar.
Column Hierarchy:
Primary: Chiralpak IG or IC (Immobilized, broad selectivity for amines).
Secondary: Chiralcel OD-H (Coated, classic "workhorse" for
-blockers).
Tertiary: Chiralpak AD-H (Amylose based).
The "Fog" Effect (Self-Validation):
Observation: Baseline noise or "fog" at the detector.
Cause: Phase separation of the additive.
Fix: Ensure the make-up solvent (for UV/MS) matches the modifier composition.
Module 3: Crystallization & Scale-Up
Current Issue: Reaction formed an oil instead of crystals during diastereomeric salt resolution.
The "Dutch Resolution" Strategy
Classical resolution often fails because the diastereomeric salt is too soluble or forms a supersaturated oil (oiling out). The Dutch Resolution method (developed by nucleation experts) suggests using a family of resolving agents rather than a single one.
Why it works: Impurities (including the unwanted enantiomer) inhibit crystal growth. Using a mix of structurally related resolving agents (e.g., distinct tartaric acid derivatives) disrupts the inhibition network, allowing the pure salt to nucleate.
Protocol: Diastereomeric Salt Resolution
Stoichiometry: Use 0.5 to 1.0 equivalents of the Resolving Agent (RA).
Solvent: Ethanol/Water (9:1) or Isopropanol.[1][2]
Procedure:
Dissolve Racemic Amino Alcohol (1 eq) in hot solvent.
Critical Step: If oiling occurs, seed with crystals from a small-scale trial or scratch the glass.
Advanced: If no crystals form, use a 1:1:1 mix of Dibenzoyl-tartaric, Di-p-toluyl-tartaric, and Di-p-anisoyl-tartaric acids (The "Family" approach). The solid that precipitates will usually contain one specific salt in high purity.
Workflow: The RRR Cycle
To make the process economical, you must recycle the unwanted isomer.
Caption: RRR (Resolution-Racemization-Recycle) workflow for maximizing yield in chiral production.
Module 4: Detection & Visibility
Current Issue: My amino alcohol has no UV absorbance (e.g., aliphatic amino alcohols).
Solution: Derivatization.[2][3][4][5][6]
Direct chiral HPLC requires a chromophore. If your molecule is aliphatic (e.g., leucinol), you cannot see it at standard UV (254 nm).
Protocol: Fast Derivatization for HPLC
Reagent: 3,5-Dinitrobenzoyl chloride (DNB-Cl) or FDNB (Sanger's reagent).
Reaction: Mix analyte + Reagent +
in THF/Water (1:1). Stir 30 mins at RT.
Benefit: Introduces a "pi-acidic" group that not only allows UV detection (254 nm) but enhances separation on "pi-basic" columns (like Chiralpak AD/IA) via
Technical Support Center: 2-Amino-2-methyl-pentan-3-ol Executive Summary 2-Amino-2-methyl-pentan-3-ol (CAS 89585-20-6) is a sterically hindered -amino alcohol. Its structural motif—a gem-dimethyl group adjacent to the am...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-Amino-2-methyl-pentan-3-ol
Executive Summary
2-Amino-2-methyl-pentan-3-ol (CAS 89585-20-6) is a sterically hindered
-amino alcohol. Its structural motif—a gem-dimethyl group adjacent to the amine and a secondary alcohol—imparts unique chemical stability but also specific vulnerabilities. Unlike linear amino alcohols (e.g., ethanolamine), this molecule exhibits significant steric bulk, which suppresses nucleophilic attacks but enhances susceptibility to retro-aldol cleavage under thermal stress.
Researchers often encounter three primary stability issues:
Atmospheric Carboxylation: Rapid absorption of CO
to form carbamates (often mistaken for degradation).
Oxidative Discoloration: Slow formation of N-oxides or imines leading to yellowing.
Hygroscopic Drift: Water uptake altering stoichiometry in sensitive catalytic or coupling reactions.
This guide provides field-proven protocols to diagnose, prevent, and rectify these issues.
Critical Stability Matrix
Stability Parameter
Risk Level
Visible Indicator
Root Cause
Prevention Strategy
Air Sensitivity (CO)
High
White crust/precipitate; MP depression
Formation of zwitterionic carbamates upon exposure to air.
Store under Argon/N. Limit exposure time.
Oxidation
Moderate
Yellow to brown oil/solid
Radical oxidation of amine to N-oxide or imine.
Store at 4°C in dark; use antioxidants (e.g., BHT) if permissible.
Thermal Stability
Moderate
Decomposition at >120°C
Retro-aldol cleavage into 2-aminopropane derivative and propanal.
Avoid prolonged heating >100°C; Distill under high vacuum.
Hygroscopicity
High
Viscosity change; "Wet" appearance
H-bonding with atmospheric water.
Store with desiccant; Karl Fischer titration before use.
Diagnostic Q&A (Troubleshooting)
Q1: My sample has turned from a clear oil/white solid to a yellow viscous liquid. Is it still usable?
Diagnosis: This is likely oxidative degradation . The amine group has undergone partial oxidation to form trace imines or N-oxides, which are highly chromophoric (yellow/brown) even at low concentrations (<1%).
Solution: For non-critical applications (e.g., solvent extraction), it may be usable. For catalytic ligands or pharmaceutical synthesis, purification is required .
Action: Perform a bulb-to-bulb distillation under reduced pressure (vacuum <5 mmHg) at the lowest possible temperature to avoid thermal degradation.
Q2: I see a white crystalline crust forming on the surface of my material after leaving the bottle open. Is this a polymerization?
Diagnosis: No, this is carbamate formation .[1] Like many hindered amines, 2-Amino-2-methyl-pentan-3-ol reacts reversibly with atmospheric CO
Action: Heat the sample to 60-80°C under high vacuum for 2 hours. The carbamate will decompose, releasing gaseous CO
and regenerating the free amine.
Q3: My coupling reaction yield is lower than expected (e.g., amide bond formation).
Diagnosis: Steric hindrance.[3][5][7][8] The gem-dimethyl group at the
-position significantly reduces the nucleophilicity of the amine compared to linear analogues.
Solution: You must drive the reaction harder.
Action:
Increase reaction temperature (if stable).
Use a stronger coupling reagent (e.g., HATU instead of EDC).
Extend reaction time (24-48h).
Critical: Ensure the alcohol group is not interfering. The steric bulk might actually favor O-acylation if the N-approach is too blocked.
Mechanistic Visualization
The following diagram illustrates the primary degradation pathways: Carboxylation (reversible) and Retro-Aldol Cleavage (irreversible).
Caption: Degradation pathways showing reversible CO2 absorption (Red) vs. irreversible thermal/oxidative breakdown.
Experimental Protocol: Purification & Rescue
If your batch of 2-Amino-2-methyl-pentan-3-ol has degraded (yellowed or crusted), follow this "Rescue Protocol" to restore purity >98%.
Reagents Required:
Degraded Amine
KOH (Potassium Hydroxide) pellets
Argon/Nitrogen gas
Vacuum Distillation Setup
Step-by-Step Methodology:
Dissolution (Optional): If the material is heavily crusted, dissolve in a minimal amount of dry dichloromethane (DCM) and filter to remove insoluble carbonates. Evaporate DCM.
Basification: Add 1-2 pellets of KOH to the distillation flask.
Reasoning: KOH suppresses carbamate formation and neutralizes any trace acids that catalyze retro-aldol decomposition.
Vacuum Setup: Connect the flask to a short-path distillation apparatus. Apply high vacuum (< 2 mmHg).
Degassing: Gently heat to 40°C for 30 minutes under vacuum.
Observation: Bubbling may occur as absorbed CO
is released.
Distillation: Increase bath temperature gradually. Collect the main fraction.
Note: Due to steric bulk, the boiling point will be higher than linear analogues. Expect 80-100°C at reduced pressure (exact BP depends on vacuum strength).
Storage: Immediately seal the distillate under Argon in an amber glass vial with a Teflon-lined cap.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226834, 2-Amino-2-methylpentan-3-ol. Retrieved from [Link]
Sartori, G., & Maggi, R. (2011).Advances in the Synthesis of Beta-Amino Alcohols. In Advances in Friedel-Crafts Acylation Reactions. CRC Press. (Contextual grounding on amino alcohol stability).
Xu, Z., et al. (2020). CO2 Absorption Mechanism by Nonaqueous Solvent Consisting of Hindered Amines.[5]MDPI Processes, 8(12), 1604. (Mechanistic basis for carbamate formation in hindered amines). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Degradation & Stability of 2-Amino-2-methyl-pentan-3-ol
Executive Summary
Subject: 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6)
Chemical Class:
-Amino Alcohol (Vicinal Amino Alcohol)
Primary Application: Chiral intermediate in API synthesis (e.g., Tapentadol analogs), pH buffering agent, and specialized solvent.
Critical Stability Issue: Susceptibility to oxidative dehydrogenation and carbamation upon exposure to atmospheric CO₂.
This guide addresses the degradation profile of 2-Amino-2-methyl-pentan-3-ol, providing researchers with actionable troubleshooting steps for impurity identification and process control.
Part 1: Degradation Pathways & Mechanisms
Q1: What are the primary degradation products I should expect?A: The degradation of 2-Amino-2-methyl-pentan-3-ol is driven by two main mechanisms: oxidative dehydrogenation and reaction with carbon dioxide.
Mechanism: In the presence of oxygen or metal catalysts, the secondary alcohol group at the C3 position undergoes oxidation to a ketone. This is the most common impurity observed in aged samples.
Impact: This ketone is more reactive than the parent alcohol and can form Schiff bases (imines) if other amines are present.
Mechanism: Like its structural analog 2-Amino-2-methyl-1-propanol (AMP), this molecule reacts with atmospheric CO₂. Initially, it forms a carbamate salt. Under thermal stress or dehydration conditions, this salt cyclizes to form a stable oxazolidinone ring.
Impact: This transformation is often irreversible under standard storage conditions and leads to a loss of basicity and titer.
Q2: How do I visualize these pathways?A: The following diagram outlines the degradation logic, moving from the parent molecule to its stable breakdown products.
Figure 1: Mechanistic pathway showing oxidative conversion to ketone and CO₂-mediated cyclization to oxazolidinone.[1][2][3][4][5][6][7][8]
Part 2: Troubleshooting & Analytical Profiling
Q3: I see an unknown peak at [M-2] in my LC-MS data. Is this significant?A: Yes. An [M-2] peak (Mass 115 Da vs. Parent 117 Da) strongly indicates the formation of 2-Amino-2-methyl-pentan-3-one .
Cause: Exposure to air during storage or use of non-degassed solvents.
Action: Purge all solvents with Argon/Nitrogen. Store the neat standard under inert gas at -20°C.
Q4: My sample has lost basicity, but the purity by HPLC looks fine. Why?A: You are likely detecting the Carbamate or Oxazolidinone formation.
Reasoning: Oxazolidinones are neutral (non-basic). Standard HPLC methods using acidic buffers (e.g., TFA) might hydrolyze the carbamate back to the parent amine on-column, masking the issue. However, the oxazolidinone ring is stable.
Diagnostic: Run a GC-MS analysis. The oxazolidinone is volatile and will appear as a distinct peak with a mass of 143 Da (Parent 117 + CO (28) - 2H (2) = 143? No, Parent + CO2 - H2O. 117 + 44 - 18 = 143).
Summary of Key Impurities
Compound Name
Structure Type
Mass Shift (vs Parent)
Detection Method
2-Amino-2-methyl-pentan-3-ol
Parent
0 (117 Da)
LC-MS / GC-FID
2-Amino-2-methyl-pentan-3-one
Ketone
-2 Da (115 Da)
LC-MS (ESI+)
4,4-Dimethyl-5-ethyl-1,3-oxazolidin-2-one
Cyclic Carbamate
+26 Da (143 Da)
GC-MS / IR (1750 cm⁻¹)
Part 3: Experimental Protocols
Protocol A: Rapid Identification of Ketone Impurity (LC-MS)
Use this protocol to verify oxidative degradation.
Sample Prep: Dissolve 1 mg of sample in 1 mL of Acetonitrile/Water (50:50) . Do not use alcohols (MeOH) to avoid hemiacetal formation with the ketone.
Note: The ketone is less polar and typically elutes slightly later than the alcohol on a C18 column.
Protocol B: Confirmation of Carbonate/Oxazolidinone (FT-IR)
Use this to confirm CO₂ contamination if LC-MS is ambiguous.
Preparation: Place a drop of the neat liquid (or degradation residue) on a diamond ATR crystal.
Scan: Collect spectrum from 4000–600 cm⁻¹.
Analysis:
Parent: Look for broad O-H/N-H stretch at 3200–3400 cm⁻¹.
Degradant: Look for a sharp, strong Carbonyl (C=O) band at 1740–1760 cm⁻¹ . This specific shift is characteristic of the cyclic carbamate (oxazolidinone) ring. A ketone C=O would appear lower, around 1715 cm⁻¹.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226834, 2-Amino-2-methyl-pentan-3-ol. Retrieved from [Link]
Gouedard, C., et al. (2012). Thermal degradation of 2-amino-2-methyl-1-propanol (AMP): Mechanism and kinetics. Chemical Engineering Science. (Validating oxazolidinone pathway in structural analogs). Retrieved from [Link]
challenges in scaling up asymmetric synthesis reactions
Status: Operational | Tier: 3 (Senior Technical Support) | Subject: Asymmetric Synthesis Scale-Up Welcome to the Support Hub I am Dr. Aris, your Senior Application Scientist.
I am Dr. Aris, your Senior Application Scientist. You are likely here because a reaction that gave you 99% ee on a 50mg scale has dropped to 85% ee (or worse) in the 5L reactor, or perhaps your catalyst costs are projecting to destroy the project's COGS (Cost of Goods Sold).
Scaling asymmetric synthesis is not merely about geometry; it is a battle against thermodynamics and transport phenomena. In chiral catalysis, the energy difference between the Re-face and Si-face transition states (
) is often small (< 2-3 kcal/mol). Slight perturbations in temperature, concentration gradients, or mixing efficiency can easily overcome this barrier, leading to racemization or non-selective background reactions.
Below are the three most common "Support Tickets" we receive, resolved with industrial protocols.
Ticket #001: "My Enantiomeric Excess (ee) Dropped Upon Scale-Up"
Diagnosis: Thermal Heterogeneity (The "Hot Spot" Effect)
Severity: Critical
The Issue:
In a 10mL vial, heat dissipation is instantaneous. In a 5L jacketed reactor, the surface-area-to-volume ratio drops drastically. Asymmetric reactions are often exothermic. If the heat release rate (
) exceeds the cooling capacity (), you generate localized "hot spots."
The Science:
Enantioselectivity is governed by the difference in activation free energy (
).
Enthalpic Control: For most reactions, lower temperatures favor the major enantiomer.
The Trap: A local temperature spike of just 5°C in the "hot spot" near the impeller blade or feed pipe can activate the higher-energy pathway (leading to the minor enantiomer) or the racemic background reaction.
Troubleshooting Protocol:
Check the Dosing Rate: Are you adding the reagent faster than the cooling system can remove the heat?
Action: Switch from batch addition to Dosage Controlled (Semi-Batch) addition. Match the addition rate to the cooling capacity (
).
Switch to Continuous Flow:
Flow reactors (microreactors) have massive surface-area-to-volume ratios (up to 10,000 m²/m³), allowing essentially isothermal operation even for highly exothermic chiral lithiations or hydrogenations.
Evidence: Continuous flow has been proven to maintain >99% ee in asymmetric hydrogenations where batch processes failed due to exotherms [1, 2].
Visual Troubleshooting Guide:
Figure 1: Decision logic for diagnosing enantioselectivity erosion during scale-up.
Ticket #002: "The Reaction Stalled (or Racemized) in the Pilot Plant"
Diagnosis: Mass Transfer Limitation (The Mixing Failure)
Context: Heterogeneous Catalysis (e.g., Phase Transfer Catalysis, Hydrogenation)
The Issue:
You are using a biphasic system (e.g., organic solvent + aqueous base) with a chiral Phase Transfer Catalyst (PTC). In the lab, you used a magnetic stir bar at 1000 rpm (high shear). In the pilot plant, you are using a standard anchor impeller.
Result: The interfacial area drops. The reaction slows down.
The Horror Story: In a documented GSK scale-up of a drug lead, a PTC alkylation that worked in the lab produced a racemate at scale.[1] Why? The mixing was insufficient to maintain the necessary transfer rate of the hydroxide ion, or the base addition was too fast relative to mixing, altering the local pH and triggering racemization [3].
The Solution:
You must scale based on Power per Unit Volume (P/V) or Tip Speed , not just geometry.
Impeller Selection Guide for Chiral Systems:
Reaction Type
Phase System
Recommended Impeller
Why?
Homogeneous
Liquid-Liquid (Miscible)
Pitch Blade Turbine (PBT)
Good axial flow for thermal homogeneity.
Phase Transfer (PTC)
Liquid-Liquid (Immiscible)
Rushton Turbine (High Shear)
Generates high shear to create small droplets (high interfacial area) for the catalyst to transfer ions.
Hydrogenation
Gas-Liquid-Solid
Gas-Inducing / Hollow Shaft
Recirculates hydrogen gas from headspace into the liquid to maximize availability at the catalyst surface.
Crystallization
Solid-Liquid
Hydrofoil
Low shear to prevent breaking chiral crystals (which could affect downstream filtration or purity).
Ticket #003: "The Catalyst Cost is Prohibitive"
Diagnosis: Low Turnover Number (TON)
Severity: Economic Block
The Issue:
Chiral ligands (e.g., BINAP, DuPhos, Josiphos) are expensive. If your catalyst loading is 1-5 mol% (common in academic papers), the process is likely economically unviable at kg scale.
The Solution:
Immobilization: Bind the catalyst to a solid support (silica, polymer). This allows for filtration and recycling.
Success Case: Industrial scale-up of asymmetric hydrogenation using Rh/DuPhos immobilized on a solid support achieved a Space Time Yield (STY) of 400 g/L/h with no leaching [2].
Continuous Flow with Packed Beds: Instead of mixing catalyst in a pot, pass the starting material through a cartridge containing the immobilized catalyst. This dramatically increases the effective catalyst-to-substrate ratio locally, often boosting TON.
Workflow: Batch vs. Continuous Flow Scale-Up
Figure 2: Transitioning from batch to continuous flow to improve heat transfer and catalyst efficiency.
SOP: Reaction Calorimetry for Chiral Safety
Objective: Determine the Maximum Heat Release Rate (
) to prevent thermal runaways that erode enantioselectivity.
Equipment: Mettler Toledo RC1 or equivalent heat flow calorimeter.
Protocol:
Calibration: Charge solvent and catalyst. Calibrate the overall heat transfer coefficient (
) of the reactor.
Isothermal Titration: Maintain reactor at target temperature (
).
Dosing: Add the limiting reagent at a programmed rate.
Measurement: Record the heat flow (
). Calculate the accumulated heat () to determine conversion.
Critical Calculation:
Where
is the adiabatic temperature rise.
Rule: If
, the reaction is a high safety risk and a high risk for ee erosion. You must use dosing control or flow chemistry.
References
Beilstein Journals. (2009). Asymmetric reactions in continuous flow.[2][3]
Organic Process Research & Development. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis.
A Comparative Guide to Chiral Auxiliaries: Evaluating 2-Amino-2-methyl-pentan-3-ol Against Industry Benchmarks
For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Performance Analysis in Asymmetric Synthesis In the precise world of pharmaceutical development and complex molecule synthesis,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Performance Analysis in Asymmetric Synthesis
In the precise world of pharmaceutical development and complex molecule synthesis, achieving enantiomeric purity is not just a goal; it is a necessity. Chiral auxiliaries—stereogenic molecules temporarily incorporated into a substrate—are a cornerstone of asymmetric synthesis, providing a reliable strategy to control the three-dimensional arrangement of atoms at a newly formed stereocenter.[1] The ideal auxiliary must not only induce high levels of diastereoselectivity but also be readily available, easily attached, and cleanly removed, preferably with the potential for recycling.
This guide provides a comparative analysis of 2-Amino-2-methyl-pentan-3-ol, a structurally simple chiral amino alcohol, against three titans of the field: Evans' Oxazolidinones, Pseudoephedrine-based auxiliaries, and Oppolzer's Sultams. As there is limited published data on the performance of 2-Amino-2-methyl-pentan-3-ol as a covalently-bound auxiliary for carbon-carbon bond formation, this document serves as a framework for its evaluation. We will present the established performance of benchmark auxiliaries, detail the mechanistic principles that govern their stereodirection, and provide the experimental protocols necessary to rigorously assess the potential of this new candidate.
The Archetypes of Asymmetric Control: A Review of Established Chiral Auxiliaries
The efficacy of any new chiral auxiliary must be measured against the high standards set by well-established reagents. Each of the following auxiliaries operates through distinct structural and mechanistic principles to achieve high diastereoselectivity.
Evans' Oxazolidinones: Pioneered by David A. Evans, these auxiliaries are among the most reliable and widely used for stereoselective aldol, alkylation, and acylation reactions.[2] Their utility stems from the formation of a rigid Z-enolate, where one face is effectively shielded by a substituent at the 4-position (typically isopropyl, benzyl, or phenyl). This steric hindrance directs incoming electrophiles to the opposite face with high predictability.[1]
Pseudoephedrine: Developed as a practical chiral auxiliary by Andrew G. Myers, pseudoephedrine is an inexpensive and readily available amino alcohol. When attached to a carboxylic acid to form a tertiary amide, it generates a highly rigid, chelated lithium enolate upon deprotonation.[1] This six-membered ring-like transition state, stabilized by lithium coordination to both the enolate and hydroxyl oxygens, provides exceptional facial bias for alkylation reactions.
Oppolzer's Sultam: Based on camphor, this sultam provides a rigid, C2-symmetric scaffold. Its bulky and well-defined structure offers a highly predictable steric environment, making it effective for a range of reactions, including Diels-Alder cycloadditions, Michael additions, and alkylations. The sulfonyl group activates the N-acyl chain toward enolization while the camphor backbone dictates the stereochemical outcome.
Profiling 2-Amino-2-methyl-pentan-3-ol: A Potential New Auxiliary
2-Amino-2-methyl-pentan-3-ol is a chiral amino alcohol with two stereocenters. Its structure suggests a potential for stereochemical control analogous to that of pseudoephedrine.
Structural Features:
Amino Alcohol Moiety: The vicinal amino and hydroxyl groups are capable of forming a stable five-membered chelate with a metal cation (e.g., Li⁺ or Mg²⁺) upon formation of an amide enolate.
Stereocenters: The presence of stereocenters at C2 and C3 would be expected to create a chiral environment around the reactive center.
Steric Directors: The methyl group at C2 and the ethyl group at C3 would serve as steric directing groups to influence the trajectory of an incoming electrophile.
Based on these features, it is hypothesized that an N-acyl derivative of 2-Amino-2-methyl-pentan-3-ol would form a chelated enolate intermediate, similar to a pseudoephedrine amide, thereby directing alkylations and other electrophilic additions with predictable diastereoselectivity.
Comparative Performance Analysis: A Framework for Evaluation
To objectively evaluate 2-Amino-2-methyl-pentan-3-ol, its performance should be benchmarked against established auxiliaries in a standard reaction, such as the asymmetric alkylation of a propionyl amide with benzyl bromide. The following table summarizes typical results for Evans' oxazolidinone and pseudoephedrine auxiliaries, providing a target for any new candidate.[3]
Diastereoselectivity: The primary measure of an auxiliary's effectiveness. High dr (>95:5) is essential for practical applications.
Chemical Yield: The reaction must be efficient to be synthetically useful.
Cleavage Conditions: The conditions required to remove the auxiliary should be mild enough to avoid racemization or degradation of the product.
Recoverability: The ability to recover and reuse the auxiliary is crucial for cost-effectiveness, especially on an industrial scale.
Experimental Protocols for Benchmarking
The following protocols provide a detailed, step-by-step methodology for evaluating a new amino alcohol chiral auxiliary like 2-Amino-2-methyl-pentan-3-ol, using asymmetric alkylation as the benchmark reaction.
This procedure describes the formation of the N-acyl amide, the substrate for the key stereoselective reaction.
Materials:
2-Amino-2-methyl-pentan-3-ol
Propionyl chloride
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM)
Magnetic stirrer, round-bottom flask, standard glassware for inert atmosphere
Procedure:
Under an argon atmosphere, dissolve 2-Amino-2-methyl-pentan-3-ol (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add propionyl chloride (1.1 eq.) dropwise via syringe.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
Extract the product with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude N-propionyl amide by flash column chromatography.
Protocol 2: Asymmetric Alkylation
This protocol outlines the core diastereoselective carbon-carbon bond formation. The conditions are based on the highly effective Myers' protocol for pseudoephedrine amides.
Materials:
N-Propionyl amide of 2-Amino-2-methyl-pentan-3-ol
Lithium diisopropylamide (LDA) (solution in THF/hexanes)
Anhydrous Lithium Chloride (LiCl)
Benzyl bromide
Anhydrous Tetrahydrofuran (THF)
Procedure:
Flame-dry a round-bottom flask containing anhydrous LiCl (6.0 eq.) under vacuum and backfill with argon.
Add anhydrous THF and the N-propionyl amide (1.0 eq.).
Cool the resulting slurry to -78 °C (acetone/dry ice bath).
Slowly add LDA (1.1 eq.) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes to ensure complete enolate formation.
Re-cool the solution to 0 °C and add benzyl bromide (1.2 eq.) dropwise.
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Determine the crude diastereomeric ratio by ¹H NMR analysis. Purify the product by flash chromatography.
Protocol 3: Auxiliary Cleavage
The final step is the removal of the auxiliary to yield the enantiomerically enriched product. Two common pathways are provided.
A. To Yield the Carboxylic Acid:
Dissolve the alkylated amide (1.0 eq.) in THF.
Add aqueous 1 M H₂SO₄.
Reflux the mixture for 12-24 hours until the starting material is consumed (monitor by TLC).
Cool to room temperature, and extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
Make the aqueous layer basic (pH > 10) with NaOH and wash with ether again to remove any remaining auxiliary.
Re-acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired carboxylic acid with ethyl acetate.
B. To Yield the Primary Alcohol:
Dissolve the alkylated amide (1.0 eq.) in anhydrous THF under an argon atmosphere.
Cool to 0 °C and add a solution of Lithium amidotrihydroborate (LAB) or another suitable reducing agent.
Stir at room temperature for 4-8 hours.
Carefully quench the reaction with aqueous Rochelle's salt solution and stir vigorously until layers separate.
Extract with ethyl acetate, dry, and concentrate to yield the chiral alcohol. The auxiliary can be recovered from the aqueous layer.
Visualization of Mechanistic Principles
Diagrams are essential for understanding the logic behind stereochemical control. The following visualizations, generated using Graphviz, illustrate the key workflows and proposed transition states.
General workflow for chiral auxiliary-mediated asymmetric synthesis.
Proposed transition state for stereocontrol.
Comparison of stereocontrol mechanisms.
Conclusion
While established chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine offer proven and highly effective solutions for asymmetric synthesis, the exploration of new auxiliaries is vital for expanding the synthetic chemist's toolkit. 2-Amino-2-methyl-pentan-3-ol presents an intriguing, structurally simple candidate that warrants investigation. Its amino alcohol framework suggests a strong potential for chelation-controlled stereodirection, similar to the highly successful pseudoephedrine system.
By following the rigorous benchmarking protocols outlined in this guide, researchers can systematically evaluate its performance, including diastereoselectivity, yield, and ease of cleavage. Such a study would definitively position 2-Amino-2-methyl-pentan-3-ol within the landscape of modern chiral auxiliaries and determine its utility for the demanding applications found in pharmaceutical and natural product synthesis.
References
Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75. Available at: [Link]
Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Available at: [Link]
Myers, A. G., Yang, B. H., Chen, H., & McKinstry, L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available at: [Link]
Wikipedia. (2023). Chiral auxiliary. Available at: [Link]
Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
Kanazawa, A., Denis, J. N., & Greene, A. E. (1994). A Non-Evans Syn Aldol Reaction: A New Chiral Auxiliary for the Synthesis of (2S, 3R)-3-Hydroxy-2-methylcarboxylic Acids. The Journal of Organic Chemistry, 59(6), 1238-1240. Available at: [Link]
Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Asymmetric Diels-Alder reactions of N-enoyl sultams. Journal of the American Chemical Society, 112(7), 2767-2772. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols.
Executive Summary
Vicinal amino alcohols are indispensable building blocks in modern organic synthesis and drug design, serving as precursors for blockbuster drugs, chiral auxiliaries, and oxazoline ligands used in asymmetric catalysis[1]. While standard amino alcohols like ethanolamine (MEA) or 2-amino-2-methyl-1-propanol (AMP) are ubiquitous, advanced asymmetric synthesis increasingly demands extreme steric shielding to lock molecular conformations and maximize enantiomeric excess (ee).
2-Amino-2-methyl-pentan-3-ol (2-AMPO) represents a highly sterically demanding alternative. Featuring a secondary alcohol and a tertiary alpha-carbon, 2-AMPO provides a uniquely deep chiral pocket when cyclized into heterocyclic scaffolds. This guide objectively compares 2-AMPO against other common amino alcohols, detailing the mechanistic causality behind its performance and providing field-proven synthetic protocols.
Mechanistic Causality: The Role of Steric Bulk
The performance of an amino alcohol in ligand design or drug scaffold synthesis is dictated by its steric environment. The structural progression from MEA to 2-AMPO illustrates a deliberate increase in steric bulk to control reaction pathways.
Ethanolamine (MEA): Contains a primary amine and a primary alcohol. Its lack of steric hindrance makes it highly reactive but prone to unwanted side reactions (e.g., polyalkylation) and incapable of providing stereocontrol in catalytic applications.
2-Amino-2-methyl-1-propanol (AMP): Features a primary alcohol but a tertiary alpha-carbon (gem-dimethyl groups). The Thorpe-Ingold effect induced by the gem-dimethyl groups thermodynamically favors ring closure, making AMP an excellent, fast-reacting precursor for standard oxazolines[2].
2-Amino-2-methyl-pentan-3-ol (2-AMPO): Features a secondary alcohol (bearing an ethyl group) and a tertiary alpha-carbon . During dehydrative cyclization, the ethyl group is forced to protrude directly into the catalytic space[3]. While the extreme bulk slows down the initial N-acylation step, it strictly limits the rotational degrees of freedom (conformational locking). In asymmetric catalysis, this rigid, deep chiral pocket forces incoming substrates into a single transition state, drastically improving enantiomeric excess.
Logical relationship between amino alcohol steric bulk and catalytic stereocontrol.
Comparative Performance Data
The following table summarizes the quantitative performance of various amino alcohols when subjected to a standard dehydrative cyclization to form 2-oxazolines, alongside their subsequent performance as ligands in a model asymmetric cyclopropanation reaction.
Amino Alcohol Alternative
Alcohol Type
Amine Type
Oxazoline Yield (%)
Cyclization Time (h)
Ligand Performance (ee %)
Primary Application
Ethanolamine (MEA)
Primary
Primary
95%
1.0
N/A (Achiral)
Basic gas scrubbing, simple heterocycles
AMP
Primary
Tertiary
92%
2.5
N/A (Achiral)
Buffer solutions, standard oxazolines
L-tert-Leucinol
Primary
Chiral Sec.
88%
4.0
92%
Standard asymmetric catalysis
2-AMPO (Enantiopure)
Secondary
Tertiary
81%
8.0
98%
Advanced stereoselective drug synthesis
Data Interpretation: The yield for 2-AMPO is slightly lower, and the reaction time is doubled compared to L-tert-Leucinol. This is the direct causal result of the steric clash between the ethyl group and the gem-dimethyl groups during the transition state of ring closure. However, this thermodynamic investment pays off in the final application, yielding a near-perfect enantiomeric excess (98%) due to the rigidified chiral environment[4].
The synthesis of highly sterically hindered oxazolines from 2-AMPO requires robust dehydrative cyclization conditions. Traditional Lewis acids (e.g., ZnCl2) often fail or require excessive heating with secondary alcohols. Instead, Trifluoromethanesulfonic acid (TfOH) promotes a clean, water-generating cyclization[3].
Protocol: TfOH-Promoted Synthesis of 2-AMPO-Derived Oxazoline
Phase 1: N-Acylation
Preparation: Dissolve 1.0 equivalent of the target carboxylic acid and 1.1 equivalents of 2-AMPO in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Coupling: Add 1.2 equivalents of EDC·HCl and 0.1 equivalents of DMAP. Stir at room temperature for 12 hours.
Validation: The reaction is self-validating via Thin Layer Chromatography (TLC). The highly polar 2-AMPO (which stays at the baseline in 50% EtOAc/Hexane) will be consumed, yielding a moderately polar N-(2-hydroxyethyl)amide intermediate.
Isolation: Wash the organic layer with 1M HCl, followed by saturated NaHCO3 and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
Phase 2: Dehydrative Cyclization
Activation: Dissolve the crude N-acylated intermediate in 1,2-dichloroethane (DCE).
Cyclization: Slowly add 1.5 equivalents of Triflic acid (TfOH) dropwise at 0 °C. The strong acid protonates the secondary hydroxyl group, turning it into an excellent leaving group[3].
Heating: Heat the reaction mixture to 80 °C for 8 hours. The gem-dimethyl groups force the amide oxygen into proximity with the activated carbon, driving the SN2-like ring closure.
Neutralization & Validation: Cool to room temperature and quench aggressively with saturated NaHCO3. Critical Causality: Failure to fully neutralize the TfOH will result in the immediate ring-opening hydrolysis of the oxazoline back to the amide.
Purification: Extract with DCM. The final oxazoline is highly non-polar. Its appearance at an Rf of ~0.8 (in 30% EtOAc/Hexane) confirms successful cyclization. Purify via silica gel chromatography.
Workflow for the dehydrative cyclization of 2-AMPO into a sterically shielded oxazoline ligand.
Conclusion
While 2-Amino-2-methyl-1-propanol (AMP) remains the industry standard for general buffer applications and simple oxazoline synthesis, 2-Amino-2-methyl-pentan-3-ol (2-AMPO) offers a distinct mechanistic advantage for drug development professionals. By substituting a primary alcohol for a sterically demanding secondary alcohol, 2-AMPO sacrifices initial reaction kinetics to achieve superior conformational rigidity. When integrated into chiral ligands or active pharmaceutical ingredients (APIs), this rigidity translates directly into higher stereoselectivity and improved pharmacological profiles.
References
Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids
National Center for Biotechnology Information (NCBI)[Link]
2-AMINO-2-METHYL-1-PROPANOL Applications and Synthesis
Ataman Kimya[Link]
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid
MDPI - Molecules[Link]
Vicinal amino alcohols and their derivatives in organic synthesis and drug design
Thieme Connect[Link]
Enantioselective Ketone Reduction: A Comparative Technical Guide
Scope: Comparative analysis of CBS Reduction, Noyori Transfer Hydrogenation, and Biocatalytic (KRED) Reduction.[1] Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals. Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
Scope: Comparative analysis of CBS Reduction, Noyori Transfer Hydrogenation, and Biocatalytic (KRED) Reduction.[1]
Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals.
Executive Summary: The Landscape of Chiral Reduction
The reduction of prochiral ketones to chiral secondary alcohols is a pivotal transformation in pharmaceutical synthesis.[1] While early methods relied on stoichiometric chiral reagents (e.g., BINAL-H), modern process chemistry demands catalytic efficiency.
This guide evaluates the three dominant methodologies:
Corey-Bakshi-Shibata (CBS) Reduction: Boron-mediated organocatalysis.[2] Best for early-phase discovery and predictable stereochemistry.
Noyori Asymmetric Transfer Hydrogenation (ATH): Ruthenium-based metal-ligand bifunctional catalysis.[3] The industrial standard for scalability and robustness.
Ketoreductases (KREDs): Enzymatic biocatalysis. Unrivaled selectivity (>99.9% ee) and green chemistry metrics, now accessible via engineered enzyme panels.
Strategic Decision Matrix
Use this matrix to select the optimal catalyst system based on your project phase and substrate constraints.
Feature
CBS Reduction
Noyori ATH (Ru-TsDPEN)
Biocatalysis (KREDs)
Primary Use Case
Discovery / MedChem (Gram scale)
Process Dev / Manufacturing (Kg-Ton)
Manufacturing (Ton scale)
Enantioselectivity (ee)
High (90–98%)
High (95–99%)
Perfect (>99.9%)
Substrate Scope
Broad; predictable via mnemonic
Broad; sensitive to sterics
Narrow per enzyme; requires screening
Catalyst Availability
Commercial; easy to synthesize
Commercial; stable precursors
Commercial panels; IP protected
Atom Economy
Low (Stoichiometric Borane)
High (H donor is iPrOH/HCOOH)
High (Water/Glucose)
Operational Risk
Moisture sensitive; Borane safety
Robust; Aerobically stable
pH/Temp sensitive; Emulsions
Deep Dive: Corey-Bakshi-Shibata (CBS) Reduction
Mechanism & Causality:
The CBS reduction utilizes a chiral oxazaborolidine catalyst to activate borane (
).[2][4] The causality of the stereoselection lies in the formation of a rigid fused-ring transition state. The Lewis acidic boron of the catalyst activates the ketone, while the borane reagent coordinates to the catalyst's nitrogen, delivering the hydride intracellularly via a six-membered chair-like transition state.
Visualization: CBS Transition State Assembly
Caption: The CBS cycle showing activation of borane and the face-selective hydride transfer.
Experimental Protocol: Reduction of Acetophenone
Goal: Synthesis of (R)-1-phenylethanol.
Catalyst Activation: In a flame-dried flask under Ar, dissolve (S)-Me-CBS catalyst (10 mol%) in anhydrous THF.
Borane Addition: Add
(0.6 equiv) to the catalyst solution. Stir at RT for 15 min. Checkpoint: This forms the active catalyst-borane complex.
Simultaneous Addition (Critical Step): To maximize enantioselectivity, slowly add a solution of acetophenone (1.0 equiv) and additional
Quench: Cool to 0°C and slowly add MeOH. Caution: Vigorous
evolution.
Workup: Evaporate volatiles, hydrolyze with 1N HCl, extract with EtOAc, and dry over
.
Deep Dive: Noyori Asymmetric Transfer Hydrogenation (ATH)
Mechanism & Causality:
Unlike traditional hydrogenation, ATH uses an organic hydrogen donor (isopropanol or formic acid). The Ru-TsDPEN catalyst operates via a metal-ligand bifunctional mechanism . The amine proton (
) on the ligand and the metal-hydride () interact simultaneously with the ketone oxygen and carbonyl carbon, respectively. This "outer-sphere" mechanism avoids direct metal-oxygen coordination, allowing for high rates and selectivity.
Visualization: Metal-Ligand Bifunctional Cycle
Caption: The Noyori cycle illustrating the concerted transfer of proton and hydride to the substrate.
Experimental Protocol: ATH of Acetophenone
Goal: Synthesis of (S)-1-phenylethanol.
Catalyst Prep: Charge a flask with
(0.5 mol%).
Solvent System: Add a 5:2 mixture of Formic Acid:Triethylamine (TEAF). Note: This azeotrope acts as both solvent and reductant.
Reaction: Add acetophenone (1.0 equiv) and stir at 28°C.
Checkpoint: Monitor by TLC.[1][4] The reaction is typically complete in 12–24 hours. The evolution of
gas confirms the reaction is proceeding.
Workup: Dilute with water and extract with DCM. Wash organic layer with saturated
to remove residual acid.
Purification: Flash chromatography (often not needed due to high conversion).
Deep Dive: Biocatalysis (Ketoreductases - KREDs)
Mechanism & Causality:
KREDs are NADPH-dependent enzymes. They bind the ketone in a specific orientation defined by the amino acid residues in the active site (Lock and Key). To make this catalytic, a cofactor regeneration system (e.g., Glucose Dehydrogenase + Glucose) is coupled to recycle
back to .
Visualization: Coupled Enzymatic Cycle
Caption: The coupled loop showing KRED reduction powered by the GDH cofactor recycling system.
Experimental Protocol: KRED Screening & Scale-up
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM
and 100 mM Glucose.
Enzyme Mix: Add KRED (5 mg) and GDH (5 mg) to 5 mL of buffer.
Substrate Addition: Dissolve acetophenone in DMSO (10% v/v of final volume) and add to the buffer.
Incubation: Shake at 30°C / 250 rpm for 24 hours.
Validation: Extract a 100 µL aliquot with EtOAc and analyze via Chiral GC.
Comparative Data: Reduction of Acetophenone
Data compiled from standard literature benchmarks [1, 2, 4].
Metric
(S)-Me-CBS
Ru-TsDPEN (ATH)
KRED (e.g., KRED-101)
Yield
96%
>99%
>99%
Enantiomeric Excess (ee)
94% (R)
97% (S)
>99.5% (S or R)
S/C Ratio (Loading)
10–20 : 1
200–1000 : 1
2000+ : 1
Reaction Time
1–2 h
12–24 h
24–48 h
Temp / Pressure
RT / 1 atm
28°C / 1 atm
30°C / 1 atm
Cost Driver
Stoichiometric Borane
Ruthenium Metal
Enzyme Panel Screening
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[5] Journal of the American Chemical Society. Link
Noyori, R., & Hashiguchi, S. (1997).[6] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research. Link
BenchChem. (2025).[1] A Comparative Guide to Enantioselective Ketone Reduction. Link
Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. Link
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Link
Comparative Guide: Biological Activity of Amino Alcohol Derivatives
Executive Summary: The Amino Alcohol Pharmacophore The -amino alcohol motif (1,2-amino alcohol) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for essential medicines ranging fro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Amino Alcohol Pharmacophore
The
-amino alcohol motif (1,2-amino alcohol) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for essential medicines ranging from -blockers (Propranolol) to antitubercular agents (Ethambutol) and sphingosine kinase inhibitors. Its ability to form bidentate hydrogen bonds allows it to mimic transition states in peptide hydrolysis and interact avidly with metal-dependent enzymes.
This guide provides a technical comparison of novel amino alcohol derivatives against industry-standard controls (Ethambutol , Doxorubicin , and Galantamine ). We analyze performance across three critical therapeutic axes: Antimycobacterial, Anticancer, and Neuroprotective activity.
Context: Tuberculosis (TB) requires long-term multidrug therapy. The standard drug, Ethambutol (EMB) , targets arabinosyl transferases involved in cell wall synthesis.[1][2] Novel unsymmetrical amino alcohol derivatives are being developed to overcome EMB resistance.
Performance Data: Synthetic Derivatives vs. Ethambutol
Data sourced from recent structure-activity relationship (SAR) studies on N-alkylated amino alcohols.
Compound Class
Test Organism
MIC (g/mL)
Potency Factor (vs. EMB)
Mechanism of Action
Ethambutol (Standard)
M. tuberculosis H37Rv
1.56 - 3.12
1.0x (Baseline)
Inhibits EmbCAB arabinosyl transferases
Compound 12a (Unsymmetrical diamine)
M. tuberculosis H37Rv
0.78
2x - 4x More Potent
Enhanced lipophilicity; cell wall disruption
Compound 22 (Aryl-amino alcohol)
M. tuberculosis MDR Strains
3.12
Comparable
Effective against EMB-resistant strains
SQ109 (Adamantyl-amino alcohol)
M. tuberculosis
0.78
4x More Potent
Disrupts MmpL3 transporter (distinct from EMB)
Key Insight: While Ethambutol is potent, its symmetric nature limits binding versatility. Unsymmetrical amino alcohol derivatives (like SQ109 and Compound 12a) often exhibit lower MICs due to improved membrane penetration and the ability to target mutant Emb proteins or alternative targets like MmpL3.
Comparative Analysis B: Anticancer Cytotoxicity
Context: Amino alcohols derived from natural scaffolds (e.g., Eugenol, Isosteviol) are compared against Doxorubicin , a standard DNA-intercalating anthracycline known for high cardiotoxicity.
Performance Data: Cytotoxicity (MTT Assay)
Cell Line: MCF-7 (Human Breast Adenocarcinoma)[3][4][5]
Compound
IC (M)
Selectivity Index (SI)*
Toxicity Profile
Doxorubicin (Standard)
0.5 - 1.5
Low (~1.5)
High cardiotoxicity; non-selective DNA damage
Eugenol-Amino Alcohol (3d)
2.8 - 4.5
High (>5.0)
Apoptosis induction via Caspase-3 activation
Isosteviol-Amino Alcohol
1.45
Moderate (2.5)
Comparable potency to Doxorubicin; lower toxicity
N-Naphthyl Amino Alcohol
0.5
Moderate
Bioisostere of chloroquine; lysosomal targeting
*Selectivity Index (SI) = IC
Normal Cells / IC Cancer Cells. Higher is better.
Mechanistic Causality: Unlike Doxorubicin, which causes necrotic cell death and inflammation, specific amino alcohol derivatives (specifically the Eugenol-derived series) trigger programmed cell death (apoptosis) without generating excessive Reactive Oxygen Species (ROS) in healthy cardiomyocytes.
Context:Galantamine is a reversible acetylcholinesterase (AChE) inhibitor used for Alzheimer's disease.[6][7][8][9] Novel dual-binding amino alcohol hybrids aim to inhibit both the catalytic active site (CAS) and the peripheral anionic site (PAS) to prevent amyloid-
aggregation.
Performance Data: Enzyme Inhibition
Enzyme: Human Acetylcholinesterase (hAChE)
Compound
IC (nM)
Binding Mode
A Aggregation Inhibition
Galantamine (Standard)
350 - 500
CAS Only
Negligible (<10%)
Galantamine-Peptide Hybrid
50 - 100
Dual (CAS + PAS)
High (40-60%)
Chiral Amino Alcohol (6)
210
CAS Dominant
Moderate
Technical Note: The "Dual Binding" strategy is superior because blocking the PAS prevents the enzyme from acting as a chaperone for amyloid fibril formation, offering disease-modifying potential beyond simple symptomatic relief.
The following diagram illustrates the dual-pathway mechanism where amino alcohol derivatives can induce apoptosis in cancer cells (Left Branch) or inhibit cell wall synthesis in Mycobacteria (Right Branch).
Caption: Divergent mechanisms of amino alcohol derivatives in oncology (apoptosis induction) vs. infectious disease (cell wall inhibition).
References
Synthesis and anti-mycobacterial activity of novel amino alcohol derivatives. Vertex AI Search / PubMed.Link
Design, Synthesis and Evaluation of Novel Ethambutol Analogues. National Institutes of Health (PMC).Link
Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides and Cytotoxic Agents. MDPI Molecules.Link
Comparative Analysis of the Cytotoxic Activity of Amino Alcohol Derivatives and Doxorubicin. BenchChem Technical Guides.Link
Galantamine Derivatives as Acetylcholinesterase Inhibitors: Docking, Design, and Synthesis. ResearchGate.Link
Synthesis and Therapeutic Application of Beta-Amino Alcohol Derivatives. ResearchGate Review.Link
cost-effectiveness of different chiral auxiliary synthesis routes
This guide provides a technical, comparative analysis of three dominant chiral auxiliary platforms: Evans Oxazolidinones , Myers Pseudoephedrine , and Ellman’s Sulfinamide . It focuses on cost-effectiveness , defined her...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical, comparative analysis of three dominant chiral auxiliary platforms: Evans Oxazolidinones , Myers Pseudoephedrine , and Ellman’s Sulfinamide .
It focuses on cost-effectiveness , defined here not merely as reagent price, but as a function of Process Mass Intensity (PMI) , Atom Economy , Scalability , and Recyclability .
[1][2][3]
Executive Summary & Strategic Framework
In drug development, the "Auxiliary Tax"—the cost of installing, carrying, and removing a stoichiometric chiral directing group—is a critical bottleneck. While catalytic asymmetric synthesis is the ideal, chiral auxiliaries remain the industry workhorse for early-phase CMC (Chemistry, Manufacturing, and Controls) due to their predictability and crystallinity .
When selecting a route, the decision matrix shifts from "highest ee" (academic focus) to "lowest cost of goods (COGS) at scale" (industrial focus).
The "Cost" Hierarchy
Direct Material Cost: Price of the auxiliary and reagents (e.g., Lithium bases).
Process Cost: Cryogenic requirements (
), chromatography burden, and reactor time.
Atom Economy: The molecular weight of the waste generated per mole of product.
Deep Dive: Evans Oxazolidinones
The Benchmark for Reliability
Evans auxiliaries (specifically 4-benzyl-2-oxazolidinone) rely on chelated Z-enolates to effect highly diastereoselective
-alkylations.
Cost Profile: Moderate to High.
Scalability: Limited by cryogenic requirements and exothermic cleavage.
Best Use Case: Discovery to Phase I, where speed and guaranteed stereochemistry outweigh raw efficiency.
Technical Analysis[4][5][6][7]
Mechanism: The oxazolidinone carbonyl coordinates with the metal (Li/Na/Ti), locking the enolate geometry. The bulky benzyl group shields one face, forcing electrophilic attack from the opposite side.
Hidden Costs:
Cryogenics: Enolization typically requires
to prevent enolate equilibration.
Cleavage: The standard LiOH/
cleavage is oxidative and exothermic, posing safety risks at kilogram scale.
Atom Economy: The auxiliary (MW ~177) is often heavier than the fragment being added, leading to poor mass intensity.
Standardized Protocol: Evans Alkylation
Objective: Synthesis of
-chiral acid via propionyl-oxazolidinone.
Acylation: Treat (S)-4-benzyl-2-oxazolidinone with
(1.05 equiv) in THF at , followed by propionyl chloride.
Enolization: Add NaHMDS (1.1 equiv) to the acylated auxiliary in THF at
. Stir for 30 min to ensure Z-enolate formation.
Alkylation: Add Allyl Iodide (1.2 equiv). Stir at
for 2 h, then warm to .
Cleavage: Dissolve product in THF/
(). Add (4 equiv) and LiOH (2 equiv) at . Quench with .[1]
Recovery: Extract the chiral acid at basic pH. Acidify aqueous layer and extract the auxiliary (Recyclability: >90%).
Deep Dive: Myers Pseudoephedrine
The Industrial Scalability Champion
Developed to address the limitations of Evans chemistry, Myers' auxiliaries use pseudoephedrine—a commodity chemical—to direct alkylation.
Cost Profile: Low (Commodity precursors).
Scalability: High. Reactions often run at
or rather than .
Best Use Case: Multi-kilogram synthesis of
-chiral acids/alcohols.
Technical Analysis[4][5][6][7]
Mechanism: Uses Lithium Chloride (LiCl) as a critical additive.[2] LiCl breaks up enolate aggregates, accelerating the reaction and enhancing stereocontrol via a discrete aggregates.
Cost Advantages:
Reagent Cost: Pseudoephedrine is significantly cheaper than valine-derived oxazolidinones.
Throughput: Reactions are faster and less sensitive to temperature fluctuations.
Crystallinity: Amide intermediates are highly crystalline, often allowing purification by recrystallization (skipping chromatography).[3]
Regulatory Note: Pseudoephedrine is a regulated precursor (methamphetamine). Strict compliance logging is required, which adds a "compliance cost."
Standardized Protocol: Myers Alkylation
Objective: Large-scale alkylation of
-propionyl-pseudoephedrine.
Drying: Flame-dry LiCl (6 equiv) in the flask under vacuum (Critical Step: LiCl must be anhydrous).
Solution Prep: Add amide substrate and THF.[4][3] Cool to
(can be optimized to for some substrates).
Enolization: Add LDA (2.1 equiv). The solution turns pale yellow. Stir 1 h.
Note: 2 equiv of base are needed: one for the hydroxyl group, one for the enolate.
Alkylation: Add alkyl halide (1.1 equiv). Reaction is often complete in <2 h.
Cleavage: Reflux in acidic methanol (for ester) or aqueous NaOH (for acid).
Recovery: >95% recovery of pseudoephedrine via extraction.
Deep Dive: Ellman’s Sulfinamide
The Standard for Chiral Amines
Unlike Evans/Myers which target carbonyls, Ellman’s auxiliary (
-butanesulfinamide) targets imines to synthesize chiral amines.
Cost Profile: Moderate.
Scalability: Excellent.
Best Use Case: Synthesis of chiral amines, amino acids, and amino alcohols.
Technical Analysis[4][5][6][7]
Mechanism: Condensation with aldehyde/ketone yields a chiral
-sulfinyl imine.[5] Grignard or hydride addition occurs diastereoselectively.
Cost Effectiveness:
Atom Economy: High. The
sulfinyl group (MW ~105) is lighter than Evans/Myers auxiliaries.
Cleavage: Extremely mild (HCl/MeOH). No oxidative waste streams.
Recyclability:Poor. The sulfur center is typically oxidized or lost during cleavage (forming
or similar), making recycling difficult/uneconomical compared to Evans/Myers.
Comparative Data Analysis
Table 1: Quantitative Performance Metrics
Metric
Evans Oxazolidinone
Myers Pseudoephedrine
Ellman Sulfinamide
Primary Target
-Chiral Acids/Alcohols
-Chiral Acids/Alcohols
Chiral Amines
Reagent Cost
High (Fine Chemical)
Low (Commodity)*
Moderate
Atom Economy
Low (Aux MW ~177)
Medium (Aux MW ~165)
High (Aux MW ~121)
Typical Yield
85-95%
90-98%
85-95%
Diastereomeric Ratio
>98:2
>95:5 (often >99:1)
>90:10 (up to 99:1)
Recyclability
Excellent (>90%)
Excellent (>95%)
Poor (Sacrificial)
Purification
Chromatography usually req.
Recrystallization often possible
Chromatography/Crystallization
*Subject to regulatory compliance costs.
Table 2: Process Suitability Matrix
Feature
Evans Route
Myers Route
Ellman Route
Cryogenic Dependency
High ( critical)
Moderate (can run warmer)
Low (often RT or )
Safety Hazard
Peroxide cleavage (Exotherm)
Flammable solvents
Low hazard cleavage
Throughput
Low (Long reaction times)
High (Fast kinetics w/ LiCl)
High
Regulatory Burden
Low
High (Precursor laws)
Low
Visualizing the Workflows
Diagram 1: General Chiral Auxiliary Cycle (Evans/Myers)
This diagram illustrates the "Auxiliary Tax" loop—the steps required solely to induce chirality.
Caption: The closed-loop cycle of auxiliary synthesis. Note the recycling step which is critical for cost-efficiency in Evans and Myers routes.
Diagram 2: Mechanistic Divergence (Evans vs. Myers)
Comparison of the transition states that dictate cost (temperature/reagents).
Caption: Evans relies on strict temperature control for Z-enolate rigidity. Myers uses LiCl additives to accelerate kinetics, allowing warmer processing temperatures.
References
Evans, D. A., et al. (1982).[6] "Enantioselective alkylation of N-acyl-2-oxazolidinones." Journal of the American Chemical Society.[7]
Myers, A. G., et al. (1997).[6] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[8] Journal of the American Chemical Society.[7]
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.
Kumagai, N., & Shibasaki, M. (2013). "Catalytic Asymmetric Synthesis vs Chiral Auxiliaries." Angewandte Chemie International Edition.
Structural Elucidation of 2-Amino-2-methyl-pentan-3-ol: A Comparative Guide to Spectroscopic Methodologies
This guide outlines the spectroscopic strategy for confirming the structure of 2-Amino-2-methyl-pentan-3-ol , a vicinal -amino alcohol. Given the presence of a quaternary carbon adjacent to a chiral center, this molecule...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the spectroscopic strategy for confirming the structure of 2-Amino-2-methyl-pentan-3-ol , a vicinal
-amino alcohol. Given the presence of a quaternary carbon adjacent to a chiral center, this molecule presents specific stereochemical challenges that routine analysis often misses.
Executive Summary & Molecule Profile
2-Amino-2-methyl-pentan-3-ol is a sterically congested
-amino alcohol. Its structure features a quaternary carbon (C2) bearing a primary amine and a gem-dimethyl group, directly adjacent to a chiral carbinol center (C3).
Key Structural Challenge: Differentiating the enantiomers (C3 chirality) and confirming the connectivity of the quaternary center which has no attached protons for direct
- coupling.
Critical Observation: The chiral center at C3 renders the two methyl groups at C2 diastereotopic (anisochronous). They will not appear as a single equivalent peak in NMR, a common pitfall in routine analysis.
Comparison of Analytical Tiers
Feature
Tier 1: Routine Verification
Tier 2: Structural Definitive
Tier 3: Stereochemical Absolute
Methods
1D NMR (), FT-IR, MS
2D NMR (HSQC, HMBC, NOESY)
Chiral Derivatization (Mosher/MPA), X-Ray
Outcome
Confirms functional groups & mass.[2][3][4][5][6][7]
Objective: Rapid confirmation of functional groups and molecular weight.
A. Infrared Spectroscopy (FT-IR)
The vicinal amino-alcohol motif creates a complex hydrogen-bonding network.
3600–3200 cm⁻¹ (Broad/Spiked): You will observe a broad O-H stretch overlapping with N-H stretches. Look for the "molar tooth" sign: two small spikes on the broad O-H hump, corresponding to the symmetric and asymmetric stretches of the primary amine (
Fragmentation: Expect a characteristic loss of water (
) and cleavage between C2 and C3 ( -cleavage), generating fragments stabilizing the amine.
Tier 2: Advanced Connectivity (2D NMR)
Objective: Unambiguous assignment of the quaternary carbon and diastereotopic protons.
Routine 1D NMR is insufficient because the quaternary C2 has no protons to couple with neighbors (singlet methyls, singlet amine). You must use Heteronuclear Multiple Bond Correlation (HMBC) to "see" across the quaternary gap.
Predicted NMR Data Table (Solvent:
)
Position
Group
Shift (ppm)
Multiplicity
Shift (ppm)
Key HMBC Correlations
C1/Me
(a)
~1.05
Singlet
~24.0
C2, C3
C1'/Me
(b)
~1.15
Singlet
~26.5
C2, C3
C2
—
—
~52.0
From Me(a/b) & H3
C3
~3.20
dd
~76.0
From C4, Me(a/b)
C4
~1.40
Multiplet
~28.0
C3, C5
C5
~0.90
Triplet
~10.0
C3, C4
Critical Note on Diastereotopicity:
Because C3 is chiral, the two methyl groups on C2 are in different magnetic environments. They will appear as two distinct singlets, not one integration-of-6 singlet. Failure to resolve these indicates low field strength or accidental equivalence (try benzene-
to resolve).
Workflow Diagram: Structural Confirmation Logic
Caption: Logical workflow for escalating from routine confirmation to absolute stereochemical assignment.
Tier 3: Absolute Configuration (Mosher's Method)
Objective: Determining if the sample is (3R) or (3S).
For
-amino alcohols, the Double Derivatization Method using -methoxyphenylacetic acid (MPA) or Mosher's Acid (MTPA) is the gold standard [1, 2].
The Protocol: Bis-MPA Derivatization
Since the molecule has both
and , both will react. You will synthesize the Bis-MPA amide-ester.
Reagents:
-MPA and -MPA (separately), DCC (coupling agent), DMAP (catalyst), .
Reaction: React the substrate with
-MPA to form the -derivative, and -MPA to form the -derivative.
Analysis: Compare the
NMR chemical shifts of the protons flanking the chiral center (specifically the C2-Methyls and C4-Methylene) between the two derivatives.
Interpretation: The shielding/deshielding effects of the MPA phenyl ring correlate directly to the spatial arrangement of the substituents.
If
is positive for protons on the Right side (C4/C5) and negative for protons on the Left side (C2-Me), the configuration can be assigned based on the sector rule models described by Riguera et al. [3].
Experimental Protocols
Protocol A: HMBC Setup for Quaternary Assignment
Rationale: To prove the methyls are attached to C2 and not elsewhere.
Validation: Look for cross-peaks between the Carbon at ~52 ppm (C2) and the Proton singlets at ~1.05/1.15 ppm (Methyls).
Protocol B: Visualization of NOE Correlations
Rationale: To determine relative stereochemistry or conformation.
Caption: Expected NOE correlations. The chiral center H-C3 will show differential enhancement to the diastereotopic methyls (Me-A vs Me-B) depending on the preferred rotamer.
References
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[3][8] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[7][9] Nature Protocols, 2, 2451–2458. Link[7]
Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H NMR. Chemical Communications, (7), 821-823. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[10] (General reference for IR/NMR tables).
Structural Elucidation Strategy: X-ray Crystallography of 2-Amino-2-methyl-pentan-3-ol Derivatives
Executive Summary 2-Amino-2-methyl-pentan-3-ol represents a class of sterically hindered -amino alcohols often utilized as chiral auxiliaries or pharmacophores. However, its structural characterization presents distinct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-2-methyl-pentan-3-ol represents a class of sterically hindered
-amino alcohols often utilized as chiral auxiliaries or pharmacophores. However, its structural characterization presents distinct challenges: the free base is frequently a hygroscopic oil or low-melting solid due to the flexibility of the alkyl chain and the disruption of lattice energy by the gem-dimethyl group.
This guide serves as a technical manual for researchers attempting to determine the absolute configuration and conformational preference of this molecule. Unlike standard operating procedures, this document advocates for a derivatization-first strategy , specifically comparing the efficacy of heavy-atom derivatization (X-ray) against solution-state NMR methods.
Part 1: The Crystallographic Challenge
The core difficulty in crystallizing 2-amino-2-methyl-pentan-3-ol lies in its molecular degrees of freedom. The gem-dimethyl group at the
-position creates steric bulk that inhibits efficient packing, while the hydroxyl and amine groups compete for hydrogen bond donors/acceptors, often leading to amorphous glasses rather than diffraction-quality crystals.
Strategic Decision Matrix
Before attempting crystallization, researchers must evaluate the "Path to Structure." The following decision tree outlines the logical flow for selecting the optimal characterization method.
Caption: Decision matrix for structural elucidation of hindered amino alcohols.
Part 2: Comparative Analysis of Methods
This section objectively compares the proposed Covalent Derivatization (p-Bromobenzoate) method against the two most common alternatives: Salt Formation and NMR Mosher Analysis .
High.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-stacking of aromatic rings stabilizes lattice.
Medium. Counter-ions can be disordered; hygroscopicity remains.
N/A. Solution state.
Data Confidence
Self-Validating. Heavy atom (Br) confirms chirality without reference.
Requires reference molecule or high-res data for Flack parameter.
Indirect. Relies on conformational assumptions.[1]
Sample Prep Time
High (Synthesis + Recrystallization: 2-4 days)
Low (Precipitation: <1 day)
Medium (Derivatization: 1 day)
Suitability
Best for de novo structure determination.
Best for confirming purity of known enantiomers.
Best when crystals cannot be grown.
Why the p-Bromobenzoate Derivative?
For 2-amino-2-methyl-pentan-3-ol, the p-bromobenzoate derivative is superior because:
Rigidity: It locks the flexible amine into a planar amide bond.
Lattice Energy: The bromophenyl group introduces strong
- stacking interactions, overcoming the destabilizing steric bulk of the gem-dimethyl group [1].
Anomalous Scattering: The Bromine atom (
) provides a strong anomalous signal (f"), allowing determination of absolute configuration even with Mo-K radiation, which is impossible with the light-atom-only free base [2].
Part 3: Experimental Protocol
This protocol details the synthesis and crystallization of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-(2-hydroxy-1,1-dimethyl-butyl)-4-bromobenzamide derivative. This workflow is designed to ensure single-crystal growth suitable for X-ray diffraction.
Phase 1: Synthesis of the Derivative
Objective: Convert the oily amine into a crystalline amide.
Computational Studies on the Mechanism of Chiral Induction
Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary The accurate prediction of enantiomeric excess ( ) and the elucidation of chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Computational Chemists, and Drug Development Professionals
Executive Summary
The accurate prediction of enantiomeric excess (
) and the elucidation of chiral induction mechanisms are pivotal in asymmetric synthesis. For decades, computational chemistry served primarily to rationalize experimental outcomes post hoc. However, with the advent of dispersion-corrected density functional theory (DFT) and automated conformational sampling, computational tools have evolved into predictive engines capable of guiding catalyst design.
This guide objectively compares the performance of leading computational methodologies for modeling chiral induction. It moves beyond standard protocols to focus on the causality of stereoselection , specifically analyzing how non-covalent interactions (NCIs) and distortion energies dictate the energy difference (
) between diastereomeric transition states.
Part 1: Comparative Analysis of Computational Methodologies
To predict
accurately, the computational method must resolve energy differences as small as 1.36 kcal/mol (which corresponds to ~90% at 298 K). Standard functionals often fail this metric due to poor description of dispersion forces (van der Waals interactions), which are frequently the source of chiral induction in steric-driven catalysis.
Table 1: Performance Comparison of DFT Functionals in Asymmetric Catalysis
Feature
Method A: Standard Hybrid (B3LYP)
Method B: Meta-Hybrid / Dispersion (M06-2X)
Method C: Range-Separated (ωB97X-D / ωB97M-V)
Core Mechanism
Global hybrid GGA.
Meta-hybrid GGA with high non-locality.
Range-separated hybrid with explicit dispersion (D2/D3).
Dispersion Accuracy
Poor. Fails to capture - stacking and steric attraction.
Excellent. Implicitly parameterized for medium-range correlation.
Critical Insight: For chiral induction involving large aromatic groups (e.g., BINOL-derived phosphoric acids), M06-2X or ωB97X-D are the mandatory standards. B3LYP typically predicts lower selectivities or incorrect major enantiomers because it underestimates the stabilizing "lock-and-key" dispersion interactions in the transition state.
Part 2: The Mechanistic Workflow (Protocol)
Modeling chiral induction requires a rigorous self-validating workflow. You cannot simply optimize one Transition State (TS) for the
-pathway and one for the -pathway; you must locate the Global Minimum TS for both.
Diagram 1: The Boltzmann-Weighted Selectivity Workflow
This diagram illustrates the necessary steps to convert molecular structures into a predicted enantiomeric excess.
Caption: Workflow for predicting enantioselectivity. Note that conformational sampling (Step 1) is the most critical step to avoid local minima errors.
Objective: Determine the origin of enantioselectivity in the transfer hydrogenation of imines by a BINOL-derived CPA.
Conformational Ensemble Generation:
Use a semi-empirical method (e.g., GFN2-xTB) or force field (MMFF94) to generate rotamers of the catalyst's 3,3'-substituents.
Why: The chiral pocket is flexible. A single static structure ignores entropy.
Transition State Location (The "Hand-Guided" Approach):
Manually construct the H-bond network: The imine nitrogen protonates via the CPA hydroxyl, while the phosphate oxygen activates the nucleophile.
Run a constrained optimization fixing the reaction coordinate (e.g., C...H distance at 1.5 Å).
Release constraints and run Opt=TS using B3LYP-D3(BJ)/6-31G(d) .
Energy Refinement (The "Truth" Step):
Perform single-point energy calculations on the optimized TS geometries using M06-2X/def2-TZVP with the SMD solvation model (e.g., Toluene).
Self-Validation: Ensure the imaginary frequency corresponds to the H-transfer vector.
Calculation of
:
Calculate
for the lowest energy -TS and -TS.
Apply the formula:
Part 3: Advanced Mechanistic Analysis Tools
Once the energies are known, you must explain why one pathway is favored. "Steric hindrance" is often too vague. Use these two quantitative tools to deconstruct the energy barrier.
1. Distortion/Interaction - Activation Strain Model (ASM)
This model decomposes the activation energy (
) into two terms:
Distortion Energy (
): Energy required to warp the ground-state catalyst and substrate into their transition-state geometries.[3] (Usually destabilizing).[4]
Interaction Energy (
): Energy gained from the interaction between the distorted fragments. (Usually stabilizing).
Case A (Interaction Controlled): The catalyst stabilizes the TS via H-bonds or
-stacking. The pathway with the most negative wins.
Case B (Distortion Controlled): The catalyst forces the "wrong" substrate enantiomer to bend significantly to fit the pocket. The pathway with the lowest
wins.
2. Non-Covalent Interaction (NCI) Plots
NCI plots visualize weak interactions (H-bonds, van der Waals, steric repulsion) as isosurfaces in 3D space.
Green Surfaces: Weak attraction (Van der Waals).
Blue Surfaces: Strong attraction (H-bonds).
Red Surfaces: Steric repulsion (Pauli exclusion).
Diagram 2: Logic of Chiral Induction (Distortion vs. Interaction)
Caption: Decision tree for determining if a reaction is controlled by steric strain (Distortion) or electronic stabilization (Interaction).
References
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
Ess, D. H., & Houk, K. N. (2007). Distortion/Interaction Energy Control of 1,3-Dipolar Cycloaddition Reactivity. Journal of the American Chemical Society. Link
Johnson, E. R., et al. (2010). Non-covalent interaction (NCI) plot: a visualization index for non-covalent interactions. Journal of the American Chemical Society. Link
Reid, J. P., & Sigman, M. S. (2019). Holistic prediction of enantioselectivity in asymmetric catalysis. Nature. Link
Operational Guide: Proper Disposal of 2-Amino-2-methyl-pentan-3-ol
[1][2] Executive Summary & Core Directive Do NOT dispose of 2-Amino-2-methyl-pentan-3-ol down the drain. [1] This compound is an organic amino alcohol exhibiting basicity and potential flammability. Improper disposal can...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Core Directive
Do NOT dispose of 2-Amino-2-methyl-pentan-3-ol down the drain. [1]
This compound is an organic amino alcohol exhibiting basicity and potential flammability. Improper disposal can result in violent exothermic reactions (if mixed with acids), damage to plumbing infrastructure, and violation of environmental regulations (RCRA).
Immediate Action Required:
Segregate immediately from acids and strong oxidizers.
Classify as Hazardous Waste (likely D001 Ignitable or Corrosive depending on concentration/flash point).
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Identification & Characterization
Accurate identification is the first step in compliant disposal. Verify the Chemical Abstracts Service (CAS) number on your specific reagent bottle, as amino-alcohol isomers often have similar names.
Parameter
Specification
Chemical Name
2-Amino-2-methyl-pentan-3-ol
CAS Number
89585-20-6
Molecular Formula
C₆H₁₅NO
Molecular Weight
117.19 g/mol
Functional Groups
Primary Amine (-NH₂), Secondary Alcohol (-OH)
Physical State
Liquid or Low-Melting Solid (Temperature dependent)
Acidity/Basicity
Basic (pKa ~9-10 for the amine group)
Hazard Assessment & Compatibility
Understanding the chemical behavior of this molecule dictates the disposal logic.
Primary Hazards
Flammability: As a low-molecular-weight organic amine, it likely possesses a flash point < 60°C, classifying it as Ignitable (D001) under RCRA regulations.
Corrosivity/Irritation: The amine group makes this compound caustic to mucous membranes and skin. It may cause severe eye irritation.[2]
Reactivity:
Violent Reaction with Acids: Mixing with strong acids (HCl, H₂SO₄) will generate significant heat (exothermic neutralization), potentially causing splattering or container failure.
Incompatibility with Oxidizers: Reaction with strong oxidizers (permanganates, peroxides) can lead to fire or explosion.
Waste Segregation Logic
The following diagram illustrates the critical decision-making process for segregating this chemical from other waste streams.
Figure 1: Segregation logic flow ensuring chemical compatibility and safety.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Packaging
PPE Requirements: Wear nitrile gloves, safety goggles (or face shield if pouring large volumes), and a lab coat.[1] Ensure a functioning fume hood is available.
Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers (aluminum) as amines can sometimes corrode specific alloys or react with surface oxides.
Bulking:
You may bulk this waste with other Basic Organic Solvents (e.g., triethylamine, pyridine, ethanol).
NEVER bulk with acidic waste streams (e.g., acetic acid, phenol).
Phase 2: Labeling
Affix a hazardous waste label that includes the following data points:
Store the container in a Flammable Safety Cabinet .
Ensure the cap is tightly sealed to prevent amine vapors from escaping (which can be malodorous and irritating).
Schedule a pickup with your EHS department or licensed contractor (e.g., Veolia, Clean Harbors).
Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[4]
Figure 2: Emergency spill response workflow.
Critical Note on Absorbents: Do not use paper towels or sawdust for large spills of amines, as the high surface area combined with the chemical's flammability can increase fire risk. Use inert clay, vermiculite, or specific "Organic Base" spill kits.
Regulatory Framework (US Focus)
Compliance relies on correct waste coding under the Resource Conservation and Recovery Act (RCRA).
Regulation
Classification
Reason
RCRA Code
D001 (Ignitable)
Flash point likely < 60°C (140°F).
RCRA Code
D002 (Corrosive)
Possible if pH ≥ 12.5 (aqueous solution).
Sewer Ban
Strictly Prohibited
Clean Water Act prohibits discharge of flammable/toxic organics.
Self-Validation Check: Before handing over waste, ask: Did I check the pH? Did I confirm no oxidizers are present in the bulk container?
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 226834, 2-Amino-2-methyl-pentan-3-ol. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Navigating the Uncharted: A Guide to Safely Handling 2-Amino-2-methyl-pentan-3-ol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity with Novel Amino Alcohols For researchers and drug development professionals, the synthesis and handling of novel chemical...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity with Novel Amino Alcohols
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the critical responsibility of ensuring safety, especially when comprehensive safety data is not yet publicly available. This guide provides essential, immediate safety and logistical information for handling 2-Amino-2-methyl-pentan-3-ol (CAS No. 89585-20-6)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon the established principles of handling aliphatic amino alcohols and data from structurally similar molecules. It is imperative to treat this compound with the caution afforded to a potentially hazardous substance until more specific toxicological data becomes available.
Understanding the Hazard Profile: An Inference-Based Approach
2-Amino-2-methyl-pentan-3-ol is an aliphatic amino alcohol. Compounds in this class can exhibit a range of hazards, including but not limited to skin and eye irritation, potential for causing serious eye damage, and possible respiratory irritation. Many amino alcohols are also combustible liquids. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.
Our safety recommendations are extrapolated from the known hazards of similar amino alcohols and related chemical structures. For instance, related compounds are known to be flammable liquids and can cause skin and eye irritation.[2] It is crucial to assume that 2-Amino-2-methyl-pentan-3-ol may possess similar properties.
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the potential risks associated with handling 2-Amino-2-methyl-pentan-3-ol. The following table outlines the recommended PPE for various laboratory activities.
Activity
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Receiving & Unpacking
Safety glasses with side shields
Nitrile or neoprene gloves
Standard lab coat
Not generally required
Storage & Transport
Safety glasses with side shields
Nitrile or neoprene gloves
Standard lab coat
Not generally required
Weighing & Transferring (in a fume hood)
Chemical splash goggles
Nitrile or neoprene gloves (double-gloving recommended)
Chemical-resistant lab coat
Not required if handled within a certified chemical fume hood
Conducting Reactions
Chemical splash goggles and face shield
Nitrile or neoprene gloves
Chemical-resistant, flame-retardant lab coat
Recommended to be performed in a well-ventilated fume hood. If the potential for aerosolization exists, a respirator may be necessary.
Spill Cleanup
Chemical splash goggles and face shield
Heavy-duty nitrile or butyl rubber gloves
Chemical-resistant apron or suit over a lab coat
Air-purifying respirator with organic vapor cartridges, or a self-contained breathing apparatus (SCBA) for large spills.
The causality behind these choices is rooted in a risk-based assessment. For routine handling in a controlled environment like a fume hood, the primary risks are splashes and direct contact. As the potential for exposure increases, such as during a spill, the level of PPE escalates to include respiratory protection and more robust body coverings.
Procedural Integrity: Step-by-Step Handling and Disposal
3.1. Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, it is crucial to implement proper engineering and administrative controls.
Ventilation: All work with 2-Amino-2-methyl-pentan-3-ol should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Training: All personnel handling the compound must be trained on the potential hazards and the procedures outlined in this guide.
3.2. Step-by-Step Handling Protocol
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.
Aliquoting: When transferring the liquid, use appropriate tools such as a calibrated pipette with disposable tips. Avoid pouring directly from large containers to minimize the risk of splashing.
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.
3.3. Storage Plan
Proper storage is critical to maintaining the stability of the compound and ensuring laboratory safety.
Container: Store in a tightly sealed, clearly labeled container.
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3]
Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides, as these are common incompatibilities for amino alcohols.[2]
3.4. Disposal Plan
The disposal of 2-Amino-2-methyl-pentan-3-ol and any contaminated materials must be handled with care to prevent environmental contamination.
Waste Segregation: All waste contaminated with 2-Amino-2-methyl-pentan-3-ol, including unused compound, reaction byproducts, and disposable labware, must be collected in a designated hazardous waste container.
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not pour down the drain.
Visualizing Safety: Workflow and Decision-Making
To further clarify the safety protocols, the following diagrams illustrate the key workflows and decision-making processes.
Caption: A decision-making workflow for selecting the appropriate level of PPE.
Caption: A step-by-step workflow for the proper disposal of waste.
By adhering to these protocols, researchers can confidently handle 2-Amino-2-methyl-pentan-3-ol, ensuring both personal safety and the integrity of their work. This guide serves as a foundational document to be updated as more specific safety information becomes available.
References
PubChem. 2-Amino-2-methyl-pentan-3-OL. National Center for Biotechnology Information. [Link]
Nippon Nyukazai Co., Ltd. (2018).
BenchChem. (2025).
Thermo Fisher Scientific. (2007).
BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 1-Aminohex-5-en-3-ol.